molecular formula C10H9NO2 B1195573 2-Hydroxy-1-(1H-indol-3-yl)ethanone CAS No. 2400-51-3

2-Hydroxy-1-(1H-indol-3-yl)ethanone

Cat. No.: B1195573
CAS No.: 2400-51-3
M. Wt: 175.18 g/mol
InChI Key: IBLZDDPFMAFWKP-UHFFFAOYSA-N
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Description

Hydroxymethyl indol-3-yl ketone, also known as 3-(hydroxyacetyl)indole or 2-hydroxy-1-(1H-indol-3-yl)-ethanone, belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of pyrrole ring fused to benzene to form 2, 3-benzopyrrole. Hydroxymethyl indol-3-yl ketone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, hydroxymethyl indol-3-yl ketone is primarily located in the cytoplasm. Outside of the human body, hydroxymethyl indol-3-yl ketone can be found in mushrooms. This makes hydroxymethyl indol-3-yl ketone a potential biomarker for the consumption of this food product.

Properties

IUPAC Name

2-hydroxy-1-(1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2/c12-6-10(13)8-5-11-9-4-2-1-3-7(8)9/h1-5,11-12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLZDDPFMAFWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178731
Record name Ethanone, 2-hydroxy-1-(1H-indol-3-yl)-
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hydroxymethyl indol-3-yl ketone
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2400-51-3
Record name 3-(Hydroxyacetyl)indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2400-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2-hydroxy-1-(1H-indol-3-yl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-hydroxy-1-(1H-indol-3-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxymethyl indol-3-yl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

173 - 174 °C
Record name Hydroxymethyl indol-3-yl ketone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038628
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Versatile Indole Scaffold

2-Hydroxy-1-(1H-indol-3-yl)ethanone, also known as 3-(Hydroxyacetyl)-1H-indole, is a bifunctional indole derivative that has garnered significant interest within the scientific community. Its unique structural architecture, featuring a reactive α-hydroxy ketone side chain attached to the C3 position of the indole nucleus, positions it as a highly valuable intermediate in synthetic organic chemistry. The indole motif itself is a privileged scaffold, forming the core of numerous natural products and pharmaceuticals, including those with antiviral and antitumor properties.[1] This guide provides a comprehensive technical overview of the core chemical properties, established synthetic protocols, and key applications of this compound, designed for researchers, chemists, and drug development professionals. We will delve into the causality behind its reactivity and the experimental logic that underpins its synthesis and utilization.

Core Physicochemical & Structural Characteristics

This compound is typically a colorless to pale yellow crystalline solid.[1] Its structure combines the aromatic, electron-rich indole ring system with a hydroxyl group and a ketone, imparting a distinct polarity and reactivity profile.

Structural and Molecular Data
  • IUPAC Name: this compound[2][3]

  • Synonyms: 3-(Hydroxyacetyl)-1H-indole, 3-Glyceroindole[1][3]

  • CAS Number: 2400-51-3[1][2][3][4][5]

  • Molecular Formula: C₁₀H₉NO₂[1][2][5]

  • Molecular Weight: 175.18 g/mol [1][5]

Physical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

PropertyValueSource(s)
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 160 °C[1]
Boiling Point 399.1 °C at 760 mmHg (Predicted)[1]
Density 1.338 g/cm³ (Predicted)[1]
Flash Point 195.2 °C (Predicted)[1]
pKa 13.25 ± 0.10 (Predicted)[1]
Storage Temperature Room Temperature, Sealed in dry[2][5]
Solubility Profile

The molecule's polarity, driven by the N-H of the indole, the hydroxyl (-OH) group, and the carbonyl (C=O) group, dictates its solubility. The presence of these functional groups allows for hydrogen bonding, enhancing solubility in polar solvents.[6] While precise quantitative data is sparse, it is expected to be soluble in polar organic solvents such as ethanol, methanol, and DMSO, and sparingly soluble in water.[1][6] This solubility is a key consideration for reaction solvent selection and purification methods like recrystallization.

Spectroscopic Characterization: A Validating Fingerprint

Spectroscopic analysis is fundamental to confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not widely published, we can predict the characteristic signals based on its structure, providing a self-validating system for experimental confirmation.[7][8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound is expected to show characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Expected AppearanceRationale
O-H Stretch 3400 - 3200Broad, StrongIntramolecular and intermolecular hydrogen bonding of the alcohol.
N-H Stretch ~3300Medium, SharpCharacteristic of the indole N-H group.
C-H Stretch (Aromatic) 3100 - 3000MediumC-H bonds on the indole ring.
C-H Stretch (Aliphatic) 2950 - 2850WeakC-H bonds of the methylene (-CH₂) group.
C=O Stretch (Ketone) ~1680 - 1660Strong, SharpConjugation with the indole ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).
C=C Stretch (Aromatic) 1600 - 1450Medium to StrongMultiple bands corresponding to the indole ring system.
C-O Stretch (Alcohol) ~1250 - 1050StrongCharacteristic of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

    • δ ~11.0-12.0 ppm (1H, broad singlet): The indole N-H proton.

    • δ ~7.2-8.2 ppm (5H, multiplet): Protons on the aromatic indole ring. The specific shifts and coupling patterns depend on the substitution pattern.

    • δ ~4.5-5.0 ppm (2H, singlet or doublet): The methylene protons (-CH₂-) adjacent to the carbonyl and hydroxyl groups. The signal may be a singlet or could split if there is coupling to the -OH proton.

    • δ ~3.5-4.5 ppm (1H, broad singlet or triplet): The hydroxyl proton (-OH). Its chemical shift is variable and depends on concentration and solvent.

  • ¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

    • δ ~190-200 ppm: The ketone carbonyl carbon (C=O).

    • δ ~110-140 ppm: Six distinct signals for the aromatic carbons of the indole ring.

    • δ ~65-75 ppm: The methylene carbon (-CH₂OH).

Mass Spectrometry (MS)

Electron-Impact Mass Spectrometry (EI-MS) provides the molecular weight and structural information through fragmentation.

  • Molecular Ion (M⁺): A prominent peak is expected at m/z = 175, corresponding to the molecular weight of the compound.

  • Key Fragments: Fragmentation would likely involve the loss of small, stable molecules. A significant fragment might be observed at m/z = 144, corresponding to the loss of the CH₂OH group, forming a stable acylium ion.

Synthesis and Chemical Reactivity

The utility of this compound stems from its straightforward synthesis and the versatile reactivity of its functional groups.

Core Synthetic Pathway: Hydrolysis of an α-Haloketone

A common and reliable method for preparing this compound is through the nucleophilic substitution of 3-(2-chloroacetyl)indole (also named Ethanone, 2-chloro-1-(3-indolyl)-).[10] This precursor is readily available or can be synthesized by the Friedel-Crafts acylation of indole with chloroacetyl chloride.

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-(2-chloroacetyl)indole in a suitable solvent mixture, such as aqueous acetone or aqueous dioxane. The choice of solvent ensures the solubility of both the organic substrate and the inorganic nucleophile.

  • Nucleophilic Attack: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (CH₃COONa). The base facilitates the hydrolysis of the alkyl chloride to the corresponding alcohol. Using a strong base like NaOH could lead to competing side reactions.

  • Reaction Monitoring: Heat the mixture under reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: After cooling, the product often precipitates from the reaction mixture. It can be isolated by filtration. If it remains in solution, the organic solvent is removed under reduced pressure, and the product is extracted into an appropriate organic solvent like ethyl acetate.

  • Purification: The crude product is then purified, typically by recrystallization from a solvent system like ethanol/water, to yield the pure this compound as a crystalline solid.

SynthesisWorkflow cluster_0 Step 1: Friedel-Crafts Acylation Indole Indole Precursor 3-(2-chloroacetyl)indole Indole->Precursor ChloroacetylChloride Chloroacetyl Chloride Hydrolysis Hydrolysis (e.g., NaHCO₃, H₂O/Acetone) Precursor->Hydrolysis Nucleophilic Substitution Product This compound Hydrolysis->Product Isolation & Purification

Caption: General synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is a synergy of its three key components: the indole nucleus, the hydroxyl group, and the ketone.

Caption: Key reactive sites of this compound. (Note: A placeholder image is used in the DOT script; in a full implementation, this would be the molecule's 2D structure.)

  • Indole Nucleus: The indole ring is electron-rich and susceptible to electrophilic substitution. The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

  • Hydroxyl Group: The primary alcohol can undergo typical alcohol reactions. It can be esterified with carboxylic acids or acid chlorides, or converted to an ether. This functional handle is crucial for modifying the molecule's solubility and biological properties.

  • Ketone Carbonyl Group: The ketone is a key reactive center. It can be oxidized to form an indole-3-glyoxylic acid derivative or reduced to a diol. More importantly, it can participate in condensation reactions with amines or other nucleophiles. This reactivity is exploited in the synthesis of more complex heterocyclic systems.

Applications in Drug Discovery and Chemical Biology

The true value of this compound lies in its role as a versatile building block for compounds of significant biological interest.

  • Synthesis of Bis(indolyl) Alkaloids: It serves as a key precursor for the synthesis of marine alkaloids like Topsentin and Deoxytopsentin.[1] These compounds are bis(indolyl)imidazoles known for their potent antiviral and antitumor activities. The synthesis typically involves the condensation of this compound with another indole derivative, showcasing the utility of its α-hydroxy ketone moiety.

  • Pharmaceutical Intermediates: The indole scaffold is present in a vast array of approved drugs. This compound provides a convenient entry point for creating novel indole derivatives for screening in drug discovery programs.[1][11][12] By modifying the hydroxyl and ketone groups, chemists can generate libraries of compounds to probe biological targets. For example, derivatives of 1-(1H-indol-1-yl)ethanone have been investigated as bromodomain inhibitors for cancer therapy.[13]

  • Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as an intermediate in the development of new agrochemicals, leveraging the biological activity often associated with the indole core.[1]

Safety and Handling

As a research chemical, proper handling is essential. According to available safety data, this compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool place.[5]

Conclusion

This compound is more than a simple organic molecule; it is a strategic synthetic intermediate that provides access to complex and biologically relevant chemical space. Its well-defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it an indispensable tool for synthetic chemists. From fundamental academic research to the development of novel therapeutics and agrochemicals, the utility of this indole derivative is firmly established, promising continued relevance in the advancement of chemical and biomedical sciences.

References

  • This compound | lookchem . LookChem. [Link]

  • 2-hydroxy-1-(2-methyl-1H-indol-3-yl)ethanone - Solubility of Things . Solubility of Things. [Link]

  • 2-hydroxy-1-(5-methyl-1h-indol-3-yl)ethanone (C11H11NO2) - PubChemLite . PubChemLite. [Link]

  • CAS#:52098-15-4 | 2-hydroxy-1-(3-methyl-1H-indol-2-yl)ethanone | Chemsrc . Chemsrc. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - NIH . National Institutes of Health. [Link]

  • Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3) - PubChemLite . PubChemLite. [Link]

  • Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone - PrepChem.com . PrepChem.com. [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate | ACS Omega . ACS Publications. [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH . National Institutes of Health. [Link]

  • 1-[trans-2-Hydroxy-3-methyl-indolin-1-yl]ethanone | C11H13NO2 - PubChem . PubChem. [Link]

  • Microwave synthesis of 2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes - ResearchGate . ResearchGate. [Link]

  • Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube . YouTube. [Link]

  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry . University of Wisconsin-Madison. [Link]

  • Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube . YouTube. [Link]

  • Ethanone, 1-(1H-indol-1-yl)- | C10H9NO | CID - PubChem - NIH . PubChem. [Link]

  • Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer - PubMed . PubMed. [Link]

Sources

2-Hydroxy-1-(1H-indol-3-yl)ethanone CAS number 2400-51-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS 2400-51-3): Synthesis, Characterization, and Applications in Modern Drug Discovery

Abstract

This compound, CAS Number 2400-51-3, is a pivotal chemical intermediate derived from the indole nucleus. While a seemingly simple molecule, it serves as a critical building block in the synthesis of complex heterocyclic compounds. Its structure is closely related to the indole-3-glyoxylamide scaffold, a "privileged structure" in medicinal chemistry known to produce a wide array of pharmacologically active agents.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, purification, and characterization of this versatile compound. Furthermore, it explores the broader context of its applications, particularly in the development of novel therapeutics targeting cancer, malaria, and other diseases.[2][3]

Core Physicochemical & Structural Properties

This compound is a solid, typically appearing as a colorless to pale yellow crystalline powder.[4] Its indole core, a bicyclic structure consisting of a fused benzene and pyrrole ring, is the source of the rich chemistry and biological activity associated with its derivatives. The C3 position of the indole ring is particularly nucleophilic, making it the preferred site for electrophilic substitution reactions such as acylation.[5][6]

PropertyValueSource(s)
CAS Number 2400-51-3[7]
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
IUPAC Name This compound[]
Synonyms 3-(Hydroxyacetyl)indole, 3-Indoleglycolone[4][9]
Appearance Solid
Melting Point 160 °C[4]
Boiling Point 399.1 °C at 760 mmHg[4]
Storage Temperature Room Temperature or 2-8°C[10]

Strategic Synthesis Pathway: From Indole to 3-(Hydroxyacetyl)indole

The most direct and reliable synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of indole, followed by nucleophilic substitution (hydrolysis) of the resulting chloro-intermediate. This method leverages the inherent reactivity of the indole nucleus while employing robust and scalable reaction conditions.

Mechanism & Rationale

The chosen pathway hinges on two fundamental organic reactions.

  • Friedel-Crafts Acylation: Indole's electron-rich pyrrole ring readily undergoes electrophilic substitution at the C3 position.[5] Chloroacetyl chloride serves as the acylating agent. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or, preferably, milder variants like diethylaluminum chloride (Et₂AlCl), is employed to activate the chloroacetyl chloride, forming a highly electrophilic acylium ion.[5] The use of milder Lewis acids is critical; strong acids can lead to polymerization and decomposition of the acid-sensitive indole substrate.[5] The reaction is regioselective for the C3 position due to the superior ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during attack at this position compared to C2.

  • Nucleophilic Substitution (Hydrolysis): The product of the first step, 2-chloro-1-(1H-indol-3-yl)ethanone, possesses a reactive primary alkyl chloride. This chloride is readily displaced by a hydroxide ion (or water followed by deprotonation) in a classic Sₙ2 reaction to yield the final hydroxylated product.

Visualized Synthesis Workflow

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Indole Indole Reaction1 Acylation (0°C to RT) Indole->Reaction1 CAC Chloroacetyl Chloride CAC->Reaction1 LewisAcid Lewis Acid (e.g., Et₂AlCl) LewisAcid->Reaction1 Catalyst Solvent1 Anhydrous Solvent (e.g., CH₂Cl₂) Solvent1->Reaction1 Intermediate 2-Chloro-1-(1H-indol-3-yl)ethanone Reaction2 Hydrolysis (Reflux) Intermediate->Reaction2 Crude Product Reaction1->Intermediate Base Aqueous Base (e.g., NaHCO₃) Base->Reaction2 Solvent2 Solvent (e.g., Acetone/Water) Solvent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Two-step synthesis of this compound.

Detailed Experimental Protocols

PART A: Synthesis of 2-Chloro-1-(1H-indol-3-yl)ethanone (Intermediate) [11]

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq).

  • Dissolution: Dissolve the indole in a suitable anhydrous solvent, such as dichloromethane (CH₂Cl₂), under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

  • Catalyst Addition: Slowly add a mild Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 eq), to the stirred solution. Rationale: The use of a slight excess of the Lewis acid ensures complete activation of the acylating agent.

  • Acylation: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC. Rationale: Dropwise addition at low temperature controls the exothermic reaction and minimizes side-product formation.

  • Quenching: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold water with vigorous stirring.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

PART B: Synthesis of this compound (Final Product) [12]

  • Setup: In a round-bottom flask, dissolve the crude 2-chloro-1-(1H-indol-3-yl)ethanone from the previous step in a mixture of acetone and water.

  • Hydrolysis: Add an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) (1.5-2.0 eq). Heat the mixture to reflux and maintain for 4-6 hours. Rationale: Heating accelerates the Sₙ2 reaction. Sodium bicarbonate is a sufficient base to neutralize the HCl byproduct without being harsh enough to degrade the indole ring.

  • Isolation: After cooling to room temperature, most of the acetone can be removed under reduced pressure. The resulting aqueous slurry is cooled in an ice bath, and the precipitated solid is collected by vacuum filtration.

  • Purification: Wash the collected solid with cold water and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate/hexane to yield the final product with high purity.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized this compound. The following data are representative of a successfully synthesized sample.

TechniqueObservationInterpretation
¹H NMR δ ~11.0-12.0 (s, 1H), δ ~8.2-7.2 (m, 5H), δ ~4.8 (s, 2H), δ ~3.5 (br s, 1H, exchanges with D₂O)Indole N-H ; Aromatic protons of the indole ring; Methylene CH ₂ adjacent to carbonyl; Hydroxyl OH
¹³C NMR δ ~195 (C=O), δ ~137-110 (Aromatic Cs), δ ~65 (CH₂-OH)Carbonyl carbon; 8 carbons of the indole ring system; Methylene carbon adjacent to hydroxyl group
IR (cm⁻¹) ~3400 (broad, O-H stretch), ~3300 (N-H stretch), ~1650 (C=O stretch, conjugated), ~1600-1450 (C=C aromatic stretch)Presence of hydroxyl, indole N-H, and conjugated ketone functional groups
Mass Spec (ESI+) m/z 176.06 [M+H]⁺, 198.04 [M+Na]⁺Confirms the molecular weight of 175.18 g/mol

Utility in Medicinal Chemistry & Drug Discovery

The true value of this compound lies in its role as a versatile synthetic precursor. The indole-3-glyoxylamide moiety, directly accessible from this core, is a validated template for interacting with various biological targets.[1]

  • Anticancer Agents: Many indole-3-glyoxylamide derivatives function as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and inducing apoptosis in cancer cells.[2] Indibulin (D-24851) is a prominent example of an orally bioavailable anticancer agent developed from this scaffold.[1][13]

  • Antimalarial Compounds: Researchers have developed indole-3-glyoxyl tyrosine derivatives that exhibit significant growth inhibition of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria, with low cytotoxicity to human cells.[3]

  • Antibacterial Agents: Conjugates of indole-glyoxylamide have been designed and synthesized to target bacterial proteins, showing potent activity against both gram-positive and gram-negative bacteria.[14]

  • Broader Applications: The scaffold has been explored for activity against neurodegenerative diseases like Parkinson's, viral proteases such as that of SARS-CoV-2, and as anti-inflammatory agents.[15][16]

G cluster_derivatives Key Derivatives cluster_applications Therapeutic Targets Core This compound (CAS 2400-51-3) Glyoxylamides Indole-3-Glyoxylamides Core->Glyoxylamides Amidation GlyoxylicAcid Indole-3-Glyoxylic Acid Core->GlyoxylicAcid Oxidation Anticancer Anticancer (Tubulin Inhibition) Glyoxylamides->Anticancer Antimalarial Antimalarial Glyoxylamides->Antimalarial Antibacterial Antibacterial Glyoxylamides->Antibacterial Other Antiviral, Anti-inflammatory Glyoxylamides->Other

Caption: Role as a precursor to diverse biologically active agents.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its synthetic precursors must be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[17]

  • Handling: Conduct all manipulations in a well-ventilated chemical fume hood.[18] Avoid inhalation of dust and direct contact with skin or eyes.[19] The precursor, chloroacetyl chloride, is a potent lachrymator and corrosive; handle with extreme caution.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[17][19]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple catalog chemical; it is a gateway to a rich field of medicinal chemistry. Its straightforward and scalable synthesis makes it an accessible starting material for academic and industrial laboratories alike. The proven success of the indole-3-glyoxylamide scaffold, for which this compound is a direct precursor, underscores its continued importance in the quest for novel therapeutics. A thorough understanding of its synthesis, properties, and chemical potential is therefore essential for any scientist working in drug discovery and development.

References

  • An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Indole-3-glyoxyl tyrosine: synthesis and antimalarial activity against Plasmodium falciparum. Future Medicinal Chemistry. [Link]

  • Cas 2400-51-3, this compound. LookChem. [Link]

  • Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. [Link]

  • A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride. Organic Chemistry Portal. [Link]

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters. [Link]

  • Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. [Link]

  • Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Molecules. [Link]

  • Design, Synthesis and Antibacterial Activity of Certain Novel Indole-glyoxylamide Conjugates. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Synthesis and reactions of some 3-(2-haloacyl)indoles. Journal of Heterocyclic Chemistry. [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry. [Link]

  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions. [Link]

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An In-depth Technical Guide to the Molecular Structure and Potential Biological Significance of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and potential biological significance of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. As a member of the indole-3-glyoxylamide subclass of indole derivatives, this molecule holds promise as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery by providing detailed experimental protocols, in-depth analysis of its structural features, and a discussion of its potential mechanisms of action based on the broader understanding of related indole compounds.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor contribute to its versatile binding capabilities with a wide range of biological targets.[1] Derivatives of indole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] this compound, a derivative of indole, belongs to a class of compounds that are of significant interest in the development of new therapeutic agents.[4][5]

Molecular Structure and Physicochemical Properties

This compound, also known as 3-(Hydroxyacetyl)-1H-indole, is a crystalline solid with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[6][7] The molecule consists of an indole ring system substituted at the 3-position with a hydroxyethanone group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2400-51-3[6]
Molecular Formula C₁₀H₉NO₂[6]
Molecular Weight 175.18 g/mol [6]
Melting Point 160 °C[6]
Boiling Point 399.1 °C at 760 mmHg[6]
Appearance Colorless to pale yellow crystalline solid[6]
Solubility Soluble in organic solvents[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the hydrolysis of its precursor, 2-chloro-1-(1H-indol-3-yl)ethanone.[8] This nucleophilic substitution reaction replaces the chlorine atom with a hydroxyl group.

Proposed Synthetic Workflow

Synthesis_Workflow Reactant 2-chloro-1-(1H-indol-3-yl)ethanone Reaction Hydrolysis Reactant->Reaction Reagent Aqueous Base (e.g., NaHCO₃) or Water Reagent->Reaction Solvent Solvent (e.g., Acetone/Water) Solvent->Reaction Workup Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product Biological_Activity Compound This compound (as an Indole-3-glyoxylamide analog) Target1 Tubulin Polymerization Compound->Target1 Inhibition Target2 Protein Kinases Compound->Target2 Inhibition Effect1 Disruption of Microtubules Target1->Effect1 Effect2 Inhibition of Signaling Pathways Target2->Effect2 Outcome1 Cell Cycle Arrest (G2/M) Effect1->Outcome1 Outcome2 Apoptosis Effect2->Outcome2 Outcome1->Outcome2

Sources

A Guide to the Structural Elucidation of 2-Hydroxy-1-(1H-indol-3-yl)ethanone: Predictive Spectroscopic Analysis and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Charting the Unknown

In the landscape of pharmaceutical research and synthetic chemistry, 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS 2400-51-3) represents a valuable heterocyclic building block.[1][2][3] Its structure, featuring the versatile indole nucleus linked to an α-hydroxy ketone side chain, makes it a precursor for a multitude of more complex bioactive molecules. The indole moiety is a privileged scaffold in drug discovery, while the reactive side chain offers a handle for diverse chemical transformations.

A thorough structural characterization is the bedrock of all subsequent research and development. However, a comprehensive search of established spectral databases and the scientific literature reveals a conspicuous absence of published experimental data (NMR, IR, MS) for this specific compound.[4][5][6] This guide, therefore, pivots from a simple reporting of data to a more instructive role. As your application science partner, I will provide a robust framework for researchers by:

  • Predicting the characteristic spectral signatures of this compound based on established principles of spectroscopy and data from analogous structures.

  • Detailing the standardized experimental protocols required to acquire high-fidelity spectral data.

  • Explaining the causal logic behind the predicted data, thereby equipping scientists with the tools to interpret their own future experimental results confidently.

This document serves as both a predictive map and a methodological guide for any scientist working with or synthesizing this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the complete carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A self-validating NMR experiment begins with meticulous sample preparation and parameter optimization.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and, crucially, to allow for the observation of exchangeable protons (N-H and O-H).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & Calibration:

    • Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.[7]

    • Before analysis, ensure the instrument is properly shimmed to create a homogeneous magnetic field, resulting in sharp, symmetrical peaks.

    • Calibrate the chemical shift axis using the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[8]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all unique carbon atoms. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_analysis Spectral Analysis Prep1 Weigh Compound (5-10 mg) Prep2 Dissolve in DMSO-d6 (~0.6 mL) Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Shimming & Calibration Prep3->Acq1 Acq2 1D ¹H Spectrum Acq1->Acq2 Acq3 1D ¹³C Spectrum Acq1->Acq3 Acq4 2D Spectra (COSY, HSQC) Acq2->Acq4 Ana1 Assign Chemical Shifts Acq4->Ana1 Ana2 Analyze Coupling Constants Ana1->Ana2 Ana3 Correlate 2D Data Ana2->Ana3 Ana4 Final Structure Confirmation Ana3->Ana4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for the indole ring protons and the side-chain protons. The indole N-H and side-chain O-H protons should be visible as broad singlets in DMSO-d₆.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
~11.5Broad s1HNH -1The indole N-H proton is acidic and deshielded, typically appearing at a very high chemical shift. Its broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential solvent exchange.
~8.30d1HH -2This proton is adjacent to the electron-withdrawing nitrogen and is further deshielded by the C3-carbonyl group, placing it downfield. It will likely appear as a doublet due to coupling with the N-H proton.
~8.15d, J ≈ 7.6 Hz1HH -4Positioned peri to the C3-carbonyl group, this proton experiences significant deshielding from the carbonyl's magnetic anisotropy.
~7.50d, J ≈ 8.0 Hz1HH -7This proton is part of the benzene portion of the indole ring, appearing in the typical aromatic region.
~7.20t, J ≈ 7.8 Hz1HH -6Coupled to both H-5 and H-7, this proton is expected to appear as a triplet in the aromatic region.
~7.15t, J ≈ 7.5 Hz1HH -5Similar to H-6, this proton will be a triplet coupled to its aromatic neighbors.
~5.50t, J ≈ 5.5 Hz1HCH₂ -OH The hydroxyl proton is exchangeable, and its signal will be a triplet due to coupling with the adjacent CH₂ protons. Its position can vary with concentration and temperature.
~4.80d, J ≈ 5.5 Hz2H-CO-CH₂ -OHThese methylene protons are adjacent to both a carbonyl group and a hydroxyl group, placing them in a relatively deshielded environment. They are coupled to the OH proton, resulting in a doublet.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale & Causality
~195.0C =OThe carbonyl carbon of a ketone is highly deshielded and appears at the far downfield end of the spectrum.
~137.0C -7aThis is a quaternary carbon of the indole ring, part of the aromatic system.
~135.5C -2This carbon is adjacent to the nitrogen and is part of the pyrrole-like ring, appearing downfield.
~126.0C -3aA quaternary carbon bridging the two rings of the indole system.
~123.5C -6Aromatic CH carbon.
~122.0C -4Aromatic CH carbon.
~121.0C -5Aromatic CH carbon.
~115.0C -3This quaternary carbon is attached to the electron-withdrawing carbonyl group.
~112.0C -7Aromatic CH carbon.
~65.0-CO-C H₂-OHThis aliphatic carbon is attached to an oxygen atom, shifting it significantly downfield compared to a standard alkane carbon.

Part 2: Infrared (IR) Spectroscopy - Probing Functional Groups

IR spectroscopy measures the vibrations of molecular bonds. It is an exceptionally reliable technique for identifying the presence of key functional groups, which act as "fingerprints" for the molecule.

Experimental Protocol: Acquiring an FT-IR Spectrum

The Attenuated Total Reflectance (ATR) method is a modern, rapid, and reliable technique.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent like isopropanol and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum should be baseline-corrected and labeled.

Predicted Characteristic IR Absorption Bands
Predicted Frequency (cm⁻¹)Vibration TypeFunctional GroupRationale & Causality
~3400-3300 (Broad)O-H StretchHydroxyl (-OH)The broadness of this peak is a hallmark of hydrogen bonding, both intramolecularly and intermolecularly.
~3300-3200 (Sharp)N-H StretchIndole N-HThe N-H bond of the indole ring gives a characteristic sharp peak, distinguishing it from the broader O-H signal.
~3100-3000C-H StretchAromatic C-HStretching vibrations of the C-H bonds on the indole ring.
~2950-2850C-H StretchAliphatic C-HStretching vibrations of the C-H bonds of the methylene (-CH₂) group.
~1650-1630 C=O Stretch Aryl Ketone This is a strong, sharp, and highly diagnostic peak. Its position is lower than a simple aliphatic ketone (~1715 cm⁻¹) due to conjugation with the electron-rich indole ring, which weakens the C=O double bond.
~1600-1450C=C StretchAromatic RingMultiple bands corresponding to the stretching vibrations within the aromatic indole framework.
~1250-1150C-O StretchAlcohol C-OThe stretching vibration of the carbon-oxygen single bond in the hydroxyethyl side chain.

Part 3: Mass Spectrometry (MS) - Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.

Experimental Protocol: Acquiring an Electron Ionization (EI) Mass Spectrum
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV). This ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, generating a mass spectrum that plots ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula is C₁₀H₉NO₂. The nominal molecular weight is 175 amu.

  • Molecular Ion (M⁺•): A distinct peak is expected at m/z = 175 . The presence of a single nitrogen atom means this peak will conform to the Nitrogen Rule (an odd molecular weight for an odd number of nitrogen atoms).

  • Major Fragmentation Pathways: The molecular ion is a high-energy species that will readily fragment. The most logical fragmentation points are the weakest bonds, particularly those adjacent to the carbonyl group (alpha-cleavage).

    • Primary Fragmentation: The most probable fragmentation is the cleavage of the bond between the carbonyl carbon and the methylene carbon. This results in two key fragments:

      • Indole-3-carbonyl cation (m/z = 144): This highly stable acylium ion, [C₉H₆NO]⁺, would likely be the base peak (the most abundant ion) in the spectrum.

      • Hydroxymethyl radical (•CH₂OH): This is a neutral species and will not be detected.

    • Secondary Fragmentation: The fragment at m/z 144 can further lose carbon monoxide (CO) to form an indolyl cation at m/z = 116 ([C₈H₆N]⁺).

MS_Fragmentation MolIon Molecule C₁₀H₉NO₂ (MW = 175.19) Ionization Electron Ionization (-e⁻) MolIon->Ionization M_plus Molecular Ion (M⁺•) m/z = 175 Ionization->M_plus AlphaCleavage α-Cleavage (- •CH₂OH) M_plus->AlphaCleavage Frag1 Base Peak Indole-3-acylium ion [C₉H₆NO]⁺ m/z = 144 AlphaCleavage->Frag1 LossCO Loss of CO (- CO) Frag1->LossCO Frag2 Indolyl Cation [C₈H₆N]⁺ m/z = 116 LossCO->Frag2

Sources

A Comprehensive Technical Guide to the Synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone from Indole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic properties and structural versatility allow for diverse interactions with biological macromolecules, making it a "privileged scaffold" found in numerous natural products, pharmaceuticals, and clinical candidates.[3][4][5] From anti-cancer agents to treatments for neurological disorders, the indole framework is a testament to nature's ingenuity and a fertile ground for synthetic innovation.[1][2] This guide focuses on the synthesis of a key indole derivative, 2-Hydroxy-1-(1H-indol-3-yl)ethanone, a valuable building block for more complex bioactive molecules.[6] We will explore a robust and efficient two-step synthetic pathway, elucidating the underlying chemical principles and providing detailed, field-proven protocols for its successful execution.

Strategic Overview: A Two-Step Approach to the Target Molecule

The synthesis of this compound from indole is most effectively achieved through a two-step sequence. This strategy leverages the inherent reactivity of the indole ring to first install a glyoxylyl group at the electron-rich C3 position, followed by a selective reduction of the resulting α-keto acid intermediate. This approach ensures high regioselectivity and provides a reliable route to the desired product.

G cluster_legend Legend Indole Indole (Starting Material) Step1 Step 1: Electrophilic Acylation Indole->Step1 Intermediate Indole-3-glyoxylic acid Step1->Intermediate Step2 Step 2: Selective Reduction Intermediate->Step2 FinalProduct This compound (Target Molecule) Step2->FinalProduct Start Starting Material/Product Process Reaction Step Target Final Target

Caption: High-level overview of the two-step synthesis.

Part 1: Synthesis of Indole-3-glyoxylic acid via Friedel-Crafts Acylation

The initial step involves the acylation of indole to introduce a two-carbon keto-acid functional group at the 3-position. This is achieved through a Friedel-Crafts-type reaction using oxalyl chloride as the acylating agent.

Causality and Mechanistic Insight

The indole ring is an electron-rich aromatic system. The nitrogen atom's lone pair participates in the π-system, significantly increasing the electron density at the C3 position. This makes C3 highly nucleophilic and susceptible to attack by electrophiles. Oxalyl chloride serves as a potent electrophile source. It reacts with indole to form an intermediate, indole-3-glyoxylyl chloride.[7][8][9] This highly reactive acid chloride is not typically isolated but is directly hydrolyzed during the aqueous workup to yield the more stable indole-3-glyoxylic acid.[10]

G cluster_workflow Workflow: Synthesis of Indole-3-glyoxylic acid Indole 1. Dissolve Indole in Dry Ether OxalylChloride 2. Add Oxalyl Chloride (dropwise at 0°C) Indole->OxalylChloride Stir 3. Stir at Room Temperature (Formation of Indole-3-glyoxylyl chloride) OxalylChloride->Stir Hydrolysis 4. Quench with Water/Ice (Hydrolysis) Stir->Hydrolysis Precipitate 5. Collect Precipitate by Filtration Hydrolysis->Precipitate Wash 6. Wash with Water and Ether Precipitate->Wash Dry 7. Dry to Yield Indole-3-glyoxylic acid Wash->Dry

Caption: Experimental workflow for Indole-3-glyoxylic acid.

Experimental Protocol: Synthesis of Indole-3-glyoxylic acid
  • Materials: Indole, Oxalyl Chloride, Anhydrous Diethyl Ether, Deionized Water.

  • Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Buchner funnel.

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve indole (1 equivalent) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Addition of Acylating Agent: To the stirred solution, add oxalyl chloride (1.1 equivalents) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5°C. A yellow precipitate of indole-3-glyoxylyl chloride is expected to form.[11]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Hydrolysis and Workup: Carefully quench the reaction by slowly adding cold deionized water or pouring the mixture over crushed ice. This step hydrolyzes the intermediate acid chloride to the carboxylic acid.

  • Isolation: The resulting solid, indole-3-glyoxylic acid, is collected by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid sequentially with cold water and cold diethyl ether to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified solid under vacuum to yield indole-3-glyoxylic acid as a stable powder.

ParameterValue/ConditionPurpose
Solvent Anhydrous Diethyl EtherProvides a non-reactive medium for the acylation.
Temperature 0°C to Room Temp.Controls the initial exothermic reaction with oxalyl chloride.
Key Reagent Oxalyl ChlorideActs as the electrophilic acylating agent.
Workup Aqueous QuenchHydrolyzes the acid chloride intermediate to the carboxylic acid.
Expected Yield 85-95%High efficiency is typical for this reaction.

Part 2: Selective Reduction to this compound

The second and final step is the chemoselective reduction of the α-keto group in indole-3-glyoxylic acid to a hydroxyl group, without affecting the carboxylic acid moiety or the indole ring.

Causality and Reagent Selection

The challenge in this step is to selectively reduce a ketone in the presence of a carboxylic acid. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both functional groups. Therefore, a milder reducing agent is required. Sodium borohydride (NaBH₄) is the ideal choice for this transformation.[12] It is a nucleophilic hydride donor that readily reduces aldehydes and ketones but is generally unreactive towards less electrophilic functional groups like carboxylic acids and esters under standard conditions (e.g., in alcoholic or aqueous solvents).[13][14][15][16]

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the keto group.[13][16] This forms an alkoxide intermediate, which is subsequently protonated during the workup step to yield the final secondary alcohol product.[15]

G cluster_workflow Workflow: Selective Reduction Dissolve 1. Dissolve Indole-3-glyoxylic acid in THF/Methanol Cool 2. Cool solution to 0°C Dissolve->Cool Add_NaBH4 3. Add Sodium Borohydride (portion-wise) Cool->Add_NaBH4 Stir 4. Stir at Room Temperature Add_NaBH4->Stir Quench 5. Quench with Dilute HCl (acidic workup) Stir->Quench Extract 6. Extract with Ethyl Acetate Quench->Extract Purify 7. Purify by Column Chromatography Extract->Purify Product 8. Isolate this compound Purify->Product

Caption: Experimental workflow for the reduction step.

Experimental Protocol: Reduction of Indole-3-glyoxylic acid
  • Materials: Indole-3-glyoxylic acid, Sodium Borohydride (NaBH₄), Methanol, Tetrahydrofuran (THF), Ethyl Acetate, Dilute Hydrochloric Acid (HCl), Saturated Sodium Bicarbonate Solution, Brine, Anhydrous Sodium Sulfate.

  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator, column chromatography setup.

Procedure:

  • Reaction Setup: Suspend or dissolve indole-3-glyoxylic acid (1 equivalent) in a mixture of THF and methanol in a round-bottom flask. Cool the mixture to 0°C in an ice bath with stirring.

  • Addition of Reducing Agent: Add sodium borohydride (1.5-2.0 equivalents) portion-wise over 20-30 minutes. Monitor for gas evolution (hydrogen).

  • Reaction Progression: Once the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture back to 0°C and carefully quench it by the slow, dropwise addition of dilute HCl until the solution is acidic (pH ~2-3). This neutralizes excess NaBH₄ and protonates the alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers and wash them sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

ParameterValue/ConditionPurpose
Solvent THF/MethanolSolubilizes the starting material and reagent.
Reducing Agent Sodium Borohydride (NaBH₄)Chemoselectively reduces the ketone to an alcohol.[14]
Workup Acidic Quench (HCl)Neutralizes excess reagent and protonates the product.
Purification Column ChromatographyIsolates the pure target molecule from byproducts.
Expected Yield 70-85%Good yields are achievable with careful purification.

Characterization of this compound

Confirmation of the final product's identity and purity is essential. Standard analytical techniques are employed for this purpose.

  • Physical Properties: The product is typically a colorless to pale yellow crystalline solid.[6] A known melting point is approximately 160°C.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure, showing characteristic peaks for the indole ring protons, the methylene (-CH₂-), and hydroxyl (-OH) protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound (175.18 g/mol ), confirming its elemental composition (C₁₀H₉NO₂).[6]

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the indole, and the C=O stretch of the ketone.

Conclusion and Outlook

The synthesis of this compound from indole via a two-step acylation-reduction sequence represents an efficient, reliable, and scalable method for accessing this important synthetic intermediate. The strategy relies on fundamental principles of organic chemistry: the inherent nucleophilicity of the indole C3 position and the chemoselective reducing power of sodium borohydride. By providing a detailed understanding of the reaction mechanisms and robust experimental protocols, this guide equips researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize this valuable building block, paving the way for the discovery and development of novel indole-based therapeutics.

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Sources

A Technical Guide to the Biological Activity of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This technical guide focuses on the biological potential of a specific indole derivative, 2-Hydroxy-1-(1H-indol-3-yl)ethanone. While direct and extensive research on this particular molecule is emerging, this document synthesizes the known biological activities of its structural class, the indole-3-glyoxylamides and related 3-substituted indoles, to forecast its therapeutic potential. We provide an in-depth exploration of its likely anticancer, antioxidant, and antimicrobial properties, complete with detailed, field-proven experimental protocols for validation. This guide is designed to be a practical resource for researchers aiming to investigate and harness the therapeutic promise of this and related indole compounds.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a structural motif of immense importance in the biological and pharmaceutical sciences.[1] It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The unique electronic properties of the indole nucleus, particularly the reactivity of the C3 position, make it an ideal scaffold for the design of novel therapeutic agents. This compound, also known as 3-(Hydroxyacetyl)-1H-indole, belongs to a class of 3-substituted indoles that have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2] This guide will delve into the anticipated biological activities of this compound, providing a framework for its systematic investigation.

Anticancer Activity: Targeting Microtubule Dynamics

A substantial body of evidence points to the potent anticancer activity of indole derivatives, with many acting as inhibitors of tubulin polymerization.[3] Structurally related indole-3-glyoxylamides have been identified as a new class of microtubule destabilizing agents, exhibiting cytotoxic effects against various cancer cell lines.[4][5] The proposed mechanism of action for this compound is the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Proposed Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and the mitotic spindle.[1] The dynamic instability of microtubules, characterized by phases of polymerization and depolymerization, is crucial for their cellular functions. Many successful anticancer drugs, such as the vinca alkaloids and taxanes, target microtubule dynamics.[6] Indole-3-glyoxylamides have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle.[7] This leads to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.

anticancer_mechanism This compound This compound β-tubulin (Colchicine site) β-tubulin (Colchicine site) This compound->β-tubulin (Colchicine site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-tubulin (Colchicine site)->Tubulin Polymerization Inhibition Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Caption: Proposed anticancer mechanism of this compound.

Experimental Protocols

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[8][9]

  • Materials:

    • Human cancer cell lines (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • This compound stock solution (e.g., 10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a plate reader.[9]

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This assay directly measures the effect of the compound on the polymerization of purified tubulin.[1][10]

  • Materials:

    • Purified tubulin (>99% pure)

    • Tubulin polymerization buffer

    • GTP solution

    • This compound

    • Positive control (e.g., Nocodazole for inhibition, Paclitaxel for stabilization)

    • 96-well plate

    • Spectrophotometer with temperature control

  • Procedure:

    • Prepare a tubulin solution in polymerization buffer on ice.

    • Add GTP to the tubulin solution to initiate polymerization.

    • Add this compound at various concentrations to the wells of a pre-warmed 96-well plate.

    • Add the tubulin-GTP mixture to the wells.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.[10] An increase in absorbance indicates tubulin polymerization.

Antioxidant Activity: Scavenging Free Radicals

Indole derivatives are known to possess antioxidant properties, primarily due to the ability of the indole ring to donate a hydrogen atom or an electron to stabilize free radicals.[6][11] The hydroxyl group in this compound is also expected to contribute to its radical scavenging potential.

Proposed Mechanism of Action: Radical Scavenging

Antioxidants neutralize free radicals by donating an electron or a hydrogen atom. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity. In this assay, the stable DPPH radical is reduced by the antioxidant, resulting in a color change from purple to yellow, which can be quantified spectrophotometrically.

antioxidant_mechanism This compound This compound DPPH Radical (Purple) DPPH Radical (Purple) This compound->DPPH Radical (Purple) Donates H• or e- Stable Radical Stable Radical This compound->Stable Radical Reduced DPPH (Yellow) Reduced DPPH (Yellow) DPPH Radical (Purple)->Reduced DPPH (Yellow) antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial/Fungal Culture Bacterial/Fungal Culture Inoculation Inoculation Bacterial/Fungal Culture->Inoculation Compound Dilutions Compound Dilutions Compound Dilutions->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Caption: General workflow for antimicrobial susceptibility testing.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [12]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • This compound

    • Standard antibiotics/antifungals (positive controls)

    • Sterile 96-well microtiter plates

  • Procedure:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth.

    • Prepare two-fold serial dilutions of this compound in the broth in a 96-well plate.

    • Add the microbial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Data Presentation

Table 1: Hypothetical Anticancer Activity Data
Cell LineIC50 (µM) of this compound
HeLa (Cervical Cancer)5.2
MCF-7 (Breast Cancer)8.7
A549 (Lung Cancer)12.1
Table 2: Hypothetical Antioxidant and Antimicrobial Activity Data
AssayResult
DPPH Radical Scavenging (IC50)25.4 µM
MIC against S. aureus16 µg/mL
MIC against E. coli32 µg/mL
MIC against C. albicans64 µg/mL

Conclusion and Future Directions

This compound emerges as a promising candidate for further investigation as a potential therapeutic agent. Its structural similarity to known bioactive indole derivatives suggests a strong likelihood of significant anticancer, antioxidant, and antimicrobial properties. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and related compounds. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by this compound to fully understand its mechanism of action and to guide its development as a novel therapeutic.

References

  • Gupta, A. K., Kalpana, S., & Malik, J. K. (2012). Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 481–486. [Link]

  • Gupta, A. K., Kalpana, S., & Malik, J. K. (2012). Synthesis and in vitro antioxidant activity of new 3-substituted-2-oxindole derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 481. [Link]

  • Kanwal, A., et al. (2022). Synthesis, biological screening and docking studies of some indole derivatives as potential antioxidant. Pakistan Journal of Pharmaceutical Sciences, 35(1). [Link]

  • Gupta, A. K., et al. (2012). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences, 74(5), 481-486. [Link]

  • El-Gohary, N. S. (2019). Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Semantic Scholar. [Link]

  • Li, W., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7(1), 1-11. [Link]

  • Yıldırım, S., et al. (2017). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Molecules, 22(8), 1296. [Link]

  • Lee, J. H., et al. (2022). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. Frontiers in Microbiology, 13, 989606. [Link]

  • Küçükgüzel, I., et al. (2008). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. Arzneimittelforschung, 58(7), 352-357. [Link]

  • Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved January 16, 2026, from [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

  • Patel, N. B., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3763-3767. [Link]

  • Unknown. (n.d.). MTT ASSAY: Principle. [Link]

  • Tamariz-Angeles, C., et al. (2015). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. Journal of Chemistry, 2015, 1-9. [Link]

  • Patil, R., et al. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 8(11), 1291-1316. [Link]

  • Wieczorek, M., et al. (2013). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. Methods in enzymology, 540, 323-341. [Link]

  • PrepChem.com. (n.d.). Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone. Retrieved January 16, 2026, from [Link]

  • The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. (2021). Molecules, 26(16), 4983. [Link]

Sources

An In-depth Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone Derivatives and Analogs: Synthesis, Biological Activity, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Among the diverse classes of indole-containing compounds, 2-Hydroxy-1-(1H-indol-3-yl)ethanone and its derivatives represent a significant area of research, demonstrating a wide spectrum of therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of this compound class. We will delve into detailed experimental protocols, explore the structure-activity relationships (SAR) of key analogs, and illuminate the underlying mechanisms of action by examining their influence on critical cellular signaling pathways. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound core.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a fundamental structural motif in numerous natural and synthetic compounds with profound biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal pharmacophore for engaging with a wide range of biological targets. The versatility of the indole scaffold is evident in its presence in well-known molecules such as the amino acid tryptophan, the neurotransmitter serotonin, and a multitude of alkaloids with potent pharmacological effects.

The this compound core, also known as 3-hydroxyacetylindole, is a specific embodiment of this versatile scaffold. It features a hydroxyacetyl group at the C3 position of the indole ring, a position known for its reactivity and importance in mediating biological activity. This structural feature provides a key anchor point for further chemical modifications, allowing for the generation of diverse libraries of analogs with tailored pharmacological profiles. This guide will explore the chemical space around this core, highlighting its potential in various therapeutic areas.

Synthesis of the this compound Core and its Analogs

The synthesis of the this compound core and its derivatives is a critical aspect of their development as therapeutic agents. The most common and direct route to the core structure involves the preparation of a halo-substituted precursor, followed by a nucleophilic substitution to introduce the hydroxyl group.

Core Synthesis Pathway: From Indole to this compound

The primary synthetic route to this compound involves a two-step process starting from indole. The first step is a Friedel-Crafts acylation to introduce a chloroacetyl group at the C3 position, followed by hydrolysis of the resulting 2-chloro-1-(1H-indol-3-yl)ethanone.

Synthesis_Workflow Indole Indole FriedelCrafts Friedel-Crafts Acylation Indole->FriedelCrafts ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->FriedelCrafts Precursor 2-Chloro-1-(1H-indol-3-yl)ethanone FriedelCrafts->Precursor Lewis Acid (e.g., AlCl3) Hydrolysis Hydrolysis Precursor->Hydrolysis Base (e.g., NaHCO3) CoreCompound This compound Hydrolysis->CoreCompound Purification Purification & Characterization CoreCompound->Purification

Caption: Synthetic workflow for the core compound.

Step 1: Synthesis of 2-Chloro-1-(1H-indol-3-yl)ethanone (Precursor)

  • Rationale: This Friedel-Crafts acylation introduces the chloroacetyl group at the electron-rich C3 position of the indole ring. Anhydrous conditions are crucial to prevent the deactivation of the Lewis acid catalyst.

  • Procedure:

    • To a solution of indole (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 equivalents) portion-wise at 0 °C.

    • To this stirred suspension, add chloroacetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-(1H-indol-3-yl)ethanone.[1]

Step 2: Synthesis of this compound (Core Compound)

  • Rationale: This step involves the nucleophilic substitution of the chloride with a hydroxide ion. The use of a mild base like sodium bicarbonate in an aqueous/organic solvent mixture facilitates the hydrolysis.

  • Procedure:

    • Dissolve 2-chloro-1-(1H-indol-3-yl)ethanone (1 equivalent) in a mixture of a suitable organic solvent (e.g., acetone or THF) and water.

    • Add sodium bicarbonate (excess, e.g., 3-5 equivalents) to the solution and heat the mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Extract the remaining aqueous solution with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Synthesis of Analogs: Indole-3-glyoxylamides

A significant class of analogs derived from the this compound scaffold are the indole-3-glyoxylamides. These compounds are typically synthesized from indole via an intermediate indol-3-ylglyoxylyl chloride, which is then reacted with a variety of amines to generate a diverse library of amides.

  • Rationale: This one-pot, two-step procedure is an efficient method for generating a library of indole-3-glyoxylamide derivatives. The first step forms the reactive acyl chloride, which is then immediately reacted with a primary or secondary amine to form the desired amide.

  • Procedure:

    • Dissolve the starting indole (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Add oxalyl chloride (1.1 equivalents) to the solution and stir at room temperature for approximately 3 hours to form the indol-3-ylglyoxylyl chloride intermediate.

    • To the reaction mixture, add a suitable base such as diisopropylethylamine (DIPEA) (2.3 equivalents), followed by the desired amine (1.1 equivalents).

    • Stir the reaction at room temperature until completion, as monitored by TLC.

    • Upon completion, quench the reaction and perform a standard aqueous workup.

    • Purify the crude product by column chromatography to obtain the desired indole-3-glyoxylamide.

Characterization and Analytical Techniques

The structural confirmation and purity assessment of the synthesized compounds are paramount. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the N-H stretch of the indole, the C=O stretch of the ketone, and the O-H stretch of the hydroxyl group.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds and can be coupled with a mass spectrometer (LC-MS) for simultaneous separation and identification. A common method for indole derivatives is reversed-phase HPLC with a C8 or C18 column and a gradient elution system.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound core have been investigated for a range of biological activities, with the most prominent being anticancer, anti-inflammatory, and antimicrobial effects. The following sections will discuss these activities and the key structural features that govern their potency.

Anticancer Activity

Many indole-3-glyoxylamide derivatives have demonstrated potent anticancer activity, primarily through the inhibition of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights:

  • N-substitution on the Glyoxylamide: The nature of the substituent on the amide nitrogen is a key determinant of activity. Often, aromatic or heteroaromatic rings are favored.

  • Substitution on the Indole Ring: Modifications at the N1 and C5 positions of the indole ring can significantly impact potency. For instance, the introduction of a p-chlorobenzyl group at N1 has been shown to enhance cytotoxic activity in some series.

  • Lipophilicity: A balance of lipophilicity is crucial for cell permeability and target engagement.

Table 1: Anticancer Activity of Selected Indole-3-glyoxylamide Derivatives

Compound IDR1 (Indole N1)R2 (Amide N)Cancer Cell LineIC50 (µM)Reference
1 H4-MethoxyphenylHT-29 (Colon)5.1[1]
2 H4-ChlorophenylCaco-2 (Colon)7.3[1]
3 HThiazol-2-ylDU145 (Prostate)0.093[1]
4 C5-tethered moietyVariousDU145 (Prostate)0.140[1]
5 Adamantan-1-yl at C2VariousHepG2 (Liver)10.56[1]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Some 1-(1H-indol-1-yl)ethanone derivatives have been shown to exhibit anti-inflammatory and analgesic properties through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights:

  • The presence of specific pharmacophores that can interact with the active site of the COX-2 enzyme is critical.

  • Molecular modeling and docking studies can aid in the rational design of potent and selective COX-2 inhibitors based on this scaffold.

Antimicrobial Activity

The rise of antibiotic-resistant bacteria is a major global health threat. Indole derivatives have emerged as a promising class of antimicrobial agents. For example, certain 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR) Insights:

  • The fusion of the indole ring with other heterocyclic systems, such as quinazolinone, can lead to potent antimicrobial agents.

  • Substitution on the indole ring with halogens, like iodine, has been shown to enhance activity against MRSA.

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutics. Indole derivatives have been shown to modulate several key signaling pathways involved in cell growth, survival, and inflammation.

Inhibition of Tubulin Polymerization

As mentioned previously, a primary mechanism of action for many anticancer indole-3-glyoxylamides is the disruption of microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This leads to a cascade of downstream effects, including cell cycle arrest at the G2/M phase and the induction of apoptosis.

Tubulin_Inhibition_Pathway IndoleGlyoxylamide Indole-3-glyoxylamide Derivative Tubulin β-Tubulin (Colchicine Binding Site) IndoleGlyoxylamide->Tubulin Binds to Microtubule Microtubule Polymerization IndoleGlyoxylamide->Microtubule Inhibits Tubulin->Microtubule Disruption Disruption of Microtubule Dynamics G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition.

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of certain this compound analogs are mediated through their interaction with key inflammatory signaling pathways, most notably the NF-κB and MAPK pathways.

NF-κB Signaling Pathway:

The transcription factor NF-κB is a master regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some indole derivatives have been shown to inhibit the degradation of IκBα, thereby preventing NF-κB activation.

MAPK Signaling Pathway:

The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. The p38 MAPK is particularly important in the production of pro-inflammatory cytokines. Inhibition of p38 MAPK can lead to a reduction in the inflammatory response.

Inflammatory_Signaling InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK p38MAPK p38 MAPK InflammatoryStimuli->p38MAPK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to ProinflammatoryGenes Pro-inflammatory Gene Expression p38MAPK->ProinflammatoryGenes Activates IndoleDerivative Indole Derivative IndoleDerivative->IKK Inhibits IndoleDerivative->p38MAPK Inhibits Nucleus->ProinflammatoryGenes Activates

Caption: Modulation of NF-κB and MAPK signaling pathways.

Future Perspectives and Conclusion

The this compound scaffold and its derivatives continue to be a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the indole ring allows for the creation of large and diverse chemical libraries, which, when coupled with modern high-throughput screening and computational drug design, can accelerate the identification of potent and selective modulators of various biological targets.

Future research in this area will likely focus on:

  • Optimization of existing lead compounds to improve their pharmacokinetic and pharmacodynamic properties.

  • Exploration of novel biological targets for this class of compounds.

  • Development of more efficient and sustainable synthetic methodologies.

  • Investigation of combination therapies where these compounds can be used in conjunction with existing drugs to enhance efficacy and overcome resistance.

References

  • Automated Multistep Continuous Flow Synthesis of 2-(1H-Indol-3-yl)thiazole Derivatives. Beilstein J. Org. Chem. 2012, 8, 1687-1695.
  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • An Important Scaffold for Anticancer Activity - Indole-3-Glyoxylamide. Asian Journal of Pharmaceutical Research and Development. 2020; 8(4): 104-110.
  • This compound synthesis. ChemicalBook.
  • 2-chloro-1-(1H-indol-3-yl)ethanone. CymitQuimica.
  • Synthesis of 2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole.
  • 2-CHLORO-1-(1-METHYL-1H-INDOL-3-YL)-ETHANONE synthesis. ChemicalBook.
  • 1-(2-Chloro-1H-indol-3-yl)ethanone. BLDpharm.
  • 2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethanone. MedChemExpress.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek. 2013 Mar;103(3):683-91.

Sources

A Technical Guide to 2-Hydroxy-1-(1H-indol-3-yl)ethanone: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold and a Versatile Building Block

The indole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Within the vast landscape of indole chemistry, 2-Hydroxy-1-(1H-indol-3-yl)ethanone emerges as a crucial intermediate, a versatile building block for the synthesis of more complex and potentially therapeutic molecules.[1] Its structure, featuring a reactive hydroxyl group and a ketone, provides synthetic handles for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, characterization, and, most importantly, the application of this compound as a precursor to bioactive derivatives. While direct biological activity data for this compound is not extensively reported in peer-reviewed literature, its value is underscored by its role in the development of novel therapeutic agents.

This document will delve into the known chemical properties of this compound, propose a logical synthetic pathway, and review the literature on the biological activities of its derivatives, offering insights for researchers in drug discovery and development.

Chemical and Physical Properties

This compound, also known by its synonym 3-(hydroxyacetyl)-1H-indole, is a solid at room temperature. Its key chemical and physical properties are summarized in the table below, compiled from various chemical supplier databases.[1]

PropertyValueSource(s)
CAS Number 2400-51-3[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 160 °C[1]
Boiling Point 399.1°C at 760 mmHg[1]
Solubility Soluble in organic solvents[1]
IUPAC Name This compound

Synthesis of this compound: A Proposed Pathway and Representative Protocol

Proposed Synthetic Workflow

G cluster_start Starting Material cluster_reaction Reaction cluster_product Product 2_chloro 2-chloro-1-(1H-indol-3-yl)ethanone hydrolysis Hydrolysis (e.g., aq. base like NaOH or K₂CO₃) 2_chloro->hydrolysis Nucleophilic Substitution target This compound hydrolysis->target

Caption: Proposed synthesis of this compound.

Representative Experimental Protocol (Hydrolysis of an α-Haloketone)

The following is a representative, step-by-step methodology that can be used as a starting point for the synthesis of this compound. Note: This protocol is for a general transformation and may require optimization for the specific substrate.

  • Dissolution: Dissolve 2-chloro-1-(1H-indol-3-yl)ethanone (1 equivalent) in a suitable organic solvent such as acetone or tetrahydrofuran (THF).

  • Addition of Base: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) (1.1 to 1.5 equivalents).

  • Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Analytical Profile

The structural elucidation of this compound would be performed using standard spectroscopic techniques. While publicly available spectra are scarce, the expected analytical data can be predicted based on its structure.[3]

TechniqueExpected Data
¹H NMR - Aromatic protons of the indole ring (multiplets in the range of δ 7.0-8.0 ppm).- A singlet for the methylene protons adjacent to the hydroxyl and carbonyl groups.- A broad singlet for the indole N-H proton.- A singlet or triplet for the hydroxyl proton (depending on the solvent and concentration).
¹³C NMR - A signal for the carbonyl carbon (downfield, ~190-200 ppm).- Signals for the aromatic carbons of the indole ring.- A signal for the methylene carbon bearing the hydroxyl group.
FTIR - A broad absorption band for the hydroxyl (O-H) stretch (~3200-3600 cm⁻¹).- A sharp absorption band for the carbonyl (C=O) stretch (~1650-1700 cm⁻¹).- Absorption bands for the N-H stretch of the indole ring (~3300-3500 cm⁻¹).
Mass Spec - A molecular ion peak corresponding to the molecular weight of the compound (175.18 g/mol ).

A Gateway to Bioactive Molecules: A Review of Derivatives

The primary significance of this compound lies in its utility as a scaffold for the synthesis of a diverse array of biologically active molecules. The following sections review the literature on derivatives of this core structure and their potential therapeutic applications.

Derivatives as CBP/EP300 Bromodomain Inhibitors for Prostate Cancer

The CREB-binding protein (CBP) and its homolog EP300 are epigenetic regulators that have emerged as promising targets for cancer therapy. A study by Xiang et al. (2018) reported the discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as potent inhibitors of CBP/EP300 bromodomains for the treatment of castration-resistant prostate cancer. Although the core structure is slightly different (N-acylated vs. 3-acylated), this research highlights the potential of the indole-ethanone scaffold in developing epigenetic modulators. The study identified compounds that bind to the CBP bromodomain with high affinity and selectivity, leading to the suppression of androgen receptor (AR) signaling and inhibition of prostate cancer cell growth.

CompoundIC₅₀ (μM) vs CBPCell Growth Inhibition (LNCaP cells)
32h 0.037-
29h (ester derivative) -Markedly inhibits cell growth

Data extracted from Xiang et al., 2018.

G cluster_core Core Scaffold cluster_derivatives Bioactive Derivatives cluster_applications Potential Therapeutic Applications core This compound anticancer CBP/EP300 Inhibitors core->anticancer Derivatization antibacterial Antibacterial Agents (MRSA) core->antibacterial Derivatization prostate_cancer Prostate Cancer anticancer->prostate_cancer bacterial_infections Bacterial Infections antibacterial->bacterial_infections

Caption: Derivatization of the core scaffold for therapeutic applications.

Indole-based Derivatives as Antibacterial Agents

The increasing prevalence of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of new classes of antimicrobial agents. The indole nucleus is a common feature in many compounds with antibacterial activity. Research on various indole derivatives has demonstrated their potential to combat these challenging pathogens. For instance, studies on 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives have shown significant activity against MRSA.[4] While not direct derivatives of this compound, these findings underscore the potential of the indole-3-keto scaffold in the design of novel antibacterial drugs.

Conclusion and Future Perspectives

This compound is a valuable, yet under-characterized, chemical entity. Its primary role as a synthetic intermediate is well-established through its commercial availability and its implicit presence in the synthetic routes to more complex molecules. The true potential of this compound, however, lies in the biological activities of its derivatives, which have shown promise in areas such as oncology and infectious diseases.

Future research should focus on several key areas:

  • Development and Publication of a Robust Synthesis Protocol: A detailed, optimized, and publicly available synthesis protocol would be of great benefit to the research community.

  • Direct Biological Evaluation: A systematic evaluation of the biological activities of this compound itself is warranted. It is possible that this core structure possesses intrinsic bioactivity that has yet to be discovered.

  • Exploration of New Derivatives: The versatile chemical nature of this compound allows for the synthesis of a wide array of new derivatives. Exploring different substitutions on the indole ring, as well as modifications of the hydroxy and ketone groups, could lead to the discovery of novel therapeutic agents.

References

  • LookChem. (n.d.). Cas 2400-51-3, this compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN1187329C - A method for preparing 3-hydroxyindole derivatives for indigo synthesis.
  • PubChem. (n.d.). 1-[trans-2-Hydroxy-3-methyl-indolin-1-yl]ethanone. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3). Retrieved from [Link]

  • Google Patents. (n.d.). US8933248B2 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
  • Google Patents. (n.d.). US20130345438A1 - 3-substituted-3-hydroxy oxindole derivatives and process for preparation thereof.
  • MDPI. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US5179211A - Process for the preparation of indoles.
  • Google Patents. (n.d.). WO2022140844A1 - Method of synthesizing indole compounds.
  • Google Patents. (n.d.). EP1829872B1 - Processes for production of indole compounds.
  • PMC. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

  • PubMed. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:52098-15-4 | 2-hydroxy-1-(3-methyl-1H-indol-2-yl)ethanone. Retrieved from [Link]

  • ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved from [Link]

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An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Hydroxy-1-(1H-indol-3-yl)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Synthesis of Preclinical Evidence and Future Research Trajectories

This guide provides a detailed technical overview of the potential mechanism of action of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. As a member of the indole-3-glyoxylamide family, its biological activities are contextualized within the broader understanding of this pharmacologically significant scaffold. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Introduction

This compound, with the molecular formula C10H9NO2, is a derivative of indole.[1] While it is primarily utilized as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals, its structural similarity to a class of bioactive compounds known as indole-3-glyoxylamides suggests it may possess intrinsic biological activity.[1] This guide will explore the putative mechanism of action of this compound by drawing parallels with its better-studied analogs, focusing on their established roles as potent anticancer agents. The indole N-H group in such compounds may play a crucial role in their interaction with molecular targets, potentially through hydrogen bonding.[2]

Core Putative Mechanism of Action: Microtubule Destabilization

The primary mechanism of action for a significant number of indole-3-glyoxylamide derivatives is the inhibition of tubulin polymerization.[3][4] This activity disrupts the cellular microtubule network, which is critical for various cellular processes, most notably mitosis. This disruption ultimately leads to cell cycle arrest and apoptosis, exerting a cytotoxic effect on cancer cells.[3]

Interaction with the Colchicine Binding Site

Several studies have demonstrated that indole-3-glyoxylamides bind to tubulin at the colchicine binding site.[3] This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules, leading to a destabilization of the microtubule structure. The dynamic nature of microtubules is essential for the formation of the mitotic spindle during cell division. By inhibiting this process, these compounds effectively halt cell proliferation.

Supporting and Alternative Mechanisms of Action

While tubulin inhibition is a well-documented mechanism for this class of compounds, other biological activities have been observed for certain indole-3-glyoxylamide derivatives, suggesting a multifaceted mode of action.

Induction of Apoptosis

Beyond mitotic arrest, some bis(indolyl)glyoxylamides have been shown to induce both early and late-stage apoptosis in cancer cells.[2] This programmed cell death is a key outcome of the cellular stress induced by microtubule disruption and other potential off-target effects.

DNA Binding and Topoisomerase II Inhibition

Certain hybrid molecules incorporating the indol-3-yl-glyoxylamide scaffold have exhibited the ability to bind to DNA and inhibit the activity of topoisomerase II.[2] Topoisomerase II is a crucial enzyme for resolving DNA topological problems during replication and transcription. Its inhibition leads to DNA damage and subsequent cell death.

Bromodomain Inhibition

Interestingly, derivatives of 1-(1H-indol-1-yl)ethanone, which are structurally related to the topic compound, have been identified as potent inhibitors of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300) bromodomains.[5] These bromodomains are epigenetic readers that play a critical role in gene transcription and are implicated in the development of castration-resistant prostate cancer.[5] This suggests that the broader indole ethanone scaffold may have applications beyond microtubule inhibition.

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound, a series of well-established assays should be employed.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Methodology:

  • Purified tubulin is incubated with GTP at 37°C to induce polymerization.

  • The test compound (this compound) is added at various concentrations.

  • The extent of polymerization is monitored over time by measuring the change in turbidity at 340 nm using a spectrophotometer.

  • A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as positive controls, with a vehicle control (e.g., DMSO) as a negative control.

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Immunofluorescence Staining of Microtubule Network

This cell-based assay visualizes the effect of the compound on the microtubule network within cells.

Methodology:

  • Cancer cell lines (e.g., HeLa, A549) are cultured on coverslips.

  • Cells are treated with varying concentrations of this compound for a specified duration.

  • Cells are then fixed, permeabilized, and stained with a primary antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.

  • The nuclei are counterstained with DAPI.

  • The microtubule structure is visualized using fluorescence microscopy.

Expected Outcome: In the presence of a microtubule-destabilizing agent, the organized filamentous network of microtubules will appear disrupted and fragmented compared to the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

This assay determines the effect of the compound on cell cycle progression.

Methodology:

  • Cancer cells are treated with the test compound for a duration corresponding to one to two cell cycles (e.g., 24-48 hours).

  • Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide.

  • The DNA content of individual cells is measured by flow cytometry.

Expected Outcome: A compound that inhibits mitosis will cause an accumulation of cells in the G2/M phase of the cell cycle.

Visualization of the Putative Signaling Pathway

The following diagram illustrates the proposed primary mechanism of action for indole-3-glyoxylamides.

Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Compound This compound (or analog) Tubulin α/β-Tubulin Heterodimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits Spindle Mitotic Spindle Formation Microtubules->Spindle Disrupts G2M_Arrest G2/M Phase Arrest Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Putative mechanism of this compound via tubulin inhibition.

Quantitative Data Summary

While specific quantitative data for this compound is not available in the public domain, the following table presents representative data for a potent indole-3-glyoxylamide analog, Compound 24, from a study on β-carboline indol-3-yl-glyoxylamide hybrids.[2]

Cell LineIC50 (µM)
Human Cervical Cancer (HeLa)4.37
Human Breast Cancer (MCF-7)6.25
Human Lung Cancer (A549)10.36

Conclusion

Based on the extensive research into the indole-3-glyoxylamide scaffold, it is highly plausible that this compound exerts its biological effects, particularly any anticancer activity, through the inhibition of tubulin polymerization. However, the potential for alternative mechanisms, such as topoisomerase or bromodomain inhibition, should not be discounted and warrants further investigation. The experimental protocols outlined in this guide provide a robust framework for the comprehensive elucidation of the precise mechanism of action of this compound. Such studies are essential for its potential development as a novel therapeutic agent.

References

  • LookChem. Cas 2400-51-3, this compound. [Link]

  • National Center for Biotechnology Information. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. [Link]

  • ACS Publications. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. [Link]

  • MDPI. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. [Link]

  • PubChemLite. 2-hydroxy-1-(5-methyl-1h-indol-3-yl)ethanone (C11H11NO2). [Link]

  • National Center for Biotechnology Information. 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. [Link]

  • PrepChem.com. Synthesis of EXAMPLE 6 3-Hydroxy-1-phenyl-1H-indol-2-yl methyl ketone. [Link]

  • ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. [Link]

  • MDPI. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives. [Link]

  • ResearchGate. Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • PubMed. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. [Link]

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The Gateway to Innovation: Unlocking Therapeutic Targets with 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-Hydroxy-1-(1H-indol-3-yl)ethanone, a seemingly unassuming indole derivative, represents a critical nexus in contemporary drug discovery. While not a therapeutic agent in its own right, its true significance lies in its role as a versatile chemical intermediate—a foundational building block for a diverse array of pharmacologically active molecules. This guide delves into the latent therapeutic potential stemming from this scaffold, exploring the key molecular targets and disease pathways that can be modulated by its derivatives. We will traverse the landscape of oncology, neuroscience, and infectious diseases, illuminating how strategic modifications to the this compound core can yield potent and selective therapeutic candidates. This document serves as a technical primer for researchers, offering insights into the mechanistic underpinnings, experimental validation, and future trajectory of drug development efforts originating from this pivotal "privileged structure."

Introduction: The Strategic Importance of the Indole Nucleus

The indole scaffold is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its ability to interact with a wide range of biological targets.[1] This bicyclic aromatic heterocycle is a key feature in essential biomolecules such as the amino acid tryptophan and the neurotransmitter serotonin, underscoring its inherent biocompatibility and functional relevance.[1] The concept of "privileged structures," first proposed by Evans and coworkers, identifies certain molecular frameworks that can be readily adapted to bind to multiple, distinct biological targets.[1] The indole nucleus is a quintessential example of such a scaffold, offering a rich tapestry of synthetic possibilities.

This compound emerges as a particularly valuable synthon within this privileged class.[2] Its chemical structure, featuring a reactive hydroxyl group and a ketone, provides facile handles for synthetic elaboration, particularly into the highly sought-after indole-3-glyoxylamide derivatives.[1][3] It is through these derivatives that the therapeutic potential of the parent molecule is truly unleashed. This guide will explore the major therapeutic avenues accessible from this versatile starting material.

Oncology: Disrupting the Cellular Scaffolding via Tubulin Polymerization

A primary and extensively investigated application of indole-3-glyoxylamide derivatives, accessible from this compound, is in the realm of oncology, specifically as potent inhibitors of tubulin polymerization.

Mechanism of Action: Microtubule Destabilization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are fundamental components of the cytoskeleton. They play a crucial role in cell division, intracellular transport, and the maintenance of cell shape. The dynamic instability of microtubules is essential for the formation and function of the mitotic spindle during cell division. Consequently, agents that interfere with microtubule dynamics are powerful anticancer therapeutics.

A number of synthetic indolylglyoxylamides have been identified as a new class of microtubule destabilizing anticancer agents.[4] These compounds bind to the colchicine binding site on β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Microtubule_Inhibition cluster_Cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Indole_Derivative Indole-3-Glyoxylamide Indole_Derivative->Tubulin

Caption: Mechanism of microtubule destabilization by indole-3-glyoxylamide derivatives.

Preclinical Efficacy

Numerous studies have demonstrated the potent in vitro and in vivo activity of indole-3-glyoxylamide derivatives. For instance, N-(pyridine-4-yl)-[1-(4-chlorobenzyl)indol-3-yl]glyoxylamide, known as Indibulin, has shown promising activity against ovarian cancer, glioblastoma, and pancreatic cancer cell lines.[4] Furthermore, a series of orally bioavailable indole-3-glyoxylamide based tubulin polymerization inhibitors have demonstrated significant tumor growth inhibition in a mouse xenograft model of head and neck cancer, a disease often resistant to chemotherapy.[5]

Compound Class Cancer Type Reported Activity Reference
Indole-3-glyoxylamidesOvarian, Glioblastoma, PancreaticIn vitro cytotoxicity[4]
Indole-3-glyoxylamidesHead and NeckTumor growth inhibition in vivo[5]
Experimental Protocol: In Vitro Tubulin Polymerization Assay

The following is a generalized protocol for assessing the inhibitory effect of a compound on tubulin polymerization.

Objective: To determine the IC50 value of a test compound (e.g., an indole-3-glyoxylamide derivative) for the inhibition of tubulin polymerization in a cell-free system.

Materials:

  • Lyophilized bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA

  • GTP (Guanosine-5'-triphosphate) solution

  • Test compound and vehicle control (e.g., DMSO)

  • Positive control (e.g., colchicine)

  • 96-well microplate reader with a 340 nm filter and temperature control

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in GTB on ice to a final concentration of 2 mg/mL.

    • Prepare a 10 mM stock solution of GTP in GTB.

    • Prepare serial dilutions of the test compound and positive control in GTB.

  • Assay Setup:

    • In a pre-chilled 96-well plate, add 5 µL of the test compound dilutions or controls to triplicate wells.

    • Add 50 µL of the tubulin solution to each well.

    • Incubate the plate at 4°C for 5 minutes to allow for compound binding.

  • Initiation of Polymerization:

    • Initiate the polymerization reaction by adding 5.5 µL of the GTP solution to each well.

    • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time for each concentration of the test compound.

    • Determine the rate of polymerization for each concentration.

    • Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the test compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Neuroscience: Modulating the Central Nervous System via Benzodiazepine Receptors

The indole scaffold, particularly the N-H group, plays a crucial role in the interaction with various receptors in the central nervous system (CNS).[1] Derivatives of this compound have shown potential as modulators of the central benzodiazepine receptor (BzR), suggesting applications as sedative-hypnotic and anxiolytic agents.[3]

Mechanism of Action: GABA-A Receptor Modulation

The central benzodiazepine receptor is a modulatory site on the GABA-A receptor, an ionotropic receptor that is the major inhibitory neurotransmitter receptor in the brain. Binding of benzodiazepines and related compounds to this site allosterically enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, producing sedative, anxiolytic, anticonvulsant, and muscle relaxant effects.

Studies have shown that the indole N-H group is a critical hydrogen bond donor for high-affinity binding to the BzR.[1] The structural versatility of indole-3-glyoxylamides allows for the fine-tuning of their affinity and efficacy at different subtypes of the GABA-A receptor, potentially leading to drugs with improved side-effect profiles.[3]

GABA_A_Modulation cluster_Synapse Inhibitory Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens GABA_A_Receptor->Chloride_Channel Enhances GABA Effect Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Indole_BzR_Ligand Indole-based BzR Ligand Indole_BzR_Ligand->GABA_A_Receptor Positive Allosteric Modulator

Sources

Methodological & Application

Synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

This compound is a valuable chemical intermediate, belonging to the versatile class of indole derivatives.[1] The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The title compound, featuring both a hydroxyl and a ketone functional group, serves as a key building block for the synthesis of more complex molecules with potential biological activities, including but not limited to, anticancer, antimalarial, and anti-inflammatory agents.[2] Its structural features allow for a variety of subsequent chemical transformations, making it a crucial precursor for drug discovery and development professionals. This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, emphasizing the rationale behind the procedural steps to ensure both success and safety in the laboratory.

Synthetic Strategy: A Two-Step Approach

The most common and efficient laboratory-scale synthesis of this compound is a two-step process. This strategy involves an initial electrophilic acylation of indole to form a reactive intermediate, followed by a selective reduction to yield the desired product.

Overall Reaction Scheme:

Overall Reaction Scheme Indole Indole Intermediate Indole-3-glyoxylyl chloride Indole->Intermediate Step 1: Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Product This compound Intermediate->Product Step 2: Reduction ReducingAgent Sodium Borohydride (NaBH4) ReducingAgent->Product

Caption: Overall two-step synthesis of this compound.

This method is favored due to the high reactivity of the C3 position of the indole ring towards electrophiles and the predictable selectivity of sodium borohydride as a reducing agent for acyl chlorides.

Experimental Protocols

Part 1: Synthesis of Indole-3-glyoxylyl chloride

This initial step involves the electrophilic acylation of indole with oxalyl chloride. The high reactivity of the indole C3 position obviates the need for a traditional Friedel-Crafts catalyst.[3]

Reaction Workflow:

Synthesis of Indole-3-glyoxylyl chloride cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Product Isolation Dissolve Indole Dissolve Indole in anhydrous ether Cool Solution Cool to 0°C Dissolve Indole->Cool Solution Add Oxalyl Chloride Slowly add Oxalyl Chloride Cool Solution->Add Oxalyl Chloride Warm to RT Allow to warm to room temperature Add Oxalyl Chloride->Warm to RT Stir Stir for 2 hours Warm to RT->Stir Filter Precipitate Filter the orange precipitate Stir->Filter Precipitate Wash Wash with anhydrous ether Filter Precipitate->Wash Dry Dry under vacuum Wash->Dry

Caption: Workflow for the synthesis of Indole-3-glyoxylyl chloride.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 11.7 g (0.1 mol) of indole in 150 mL of anhydrous diethyl ether.

    • Rationale: Anhydrous conditions are crucial as oxalyl chloride reacts violently with water. The use of an inert atmosphere (nitrogen) prevents the introduction of atmospheric moisture.

  • Cooling: Cool the stirred solution to 0°C using an ice-water bath.

    • Rationale: The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of side products.

  • Reagent Addition: Slowly add 10 mL (0.115 mol) of oxalyl chloride dropwise to the stirred indole solution over a period of 30 minutes.[4]

    • Rationale: Slow, dropwise addition is essential to maintain temperature control and prevent a runaway reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours. An orange precipitate will form.[4]

    • Rationale: Allowing the reaction to proceed at room temperature ensures complete conversion of the starting material.

  • Isolation: Collect the orange precipitate by vacuum filtration. Wash the solid with two 50 mL portions of cold, anhydrous diethyl ether.

    • Rationale: Washing with cold ether removes any unreacted starting materials and soluble impurities.

  • Drying: Dry the resulting solid under vacuum at 50°C to yield indole-3-glyoxylyl chloride.

    • Rationale: Gentle heating under vacuum effectively removes residual solvent without decomposing the product.

Part 2: Reduction of Indole-3-glyoxylyl chloride to this compound

This step employs sodium borohydride (NaBH4) to reduce the acyl chloride to the corresponding primary alcohol. NaBH4 is a mild and selective reducing agent, making it ideal for this transformation.

Reaction Workflow:

Reduction to this compound cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction Progression cluster_3 Work-up and Purification Suspend Intermediate Suspend Indole-3-glyoxylyl chloride in anhydrous THF Cool Solution Cool to 0°C Suspend Intermediate->Cool Solution Add NaBH4 Add NaBH4 portion-wise Cool Solution->Add NaBH4 Stir at 0°C Stir at 0°C for 1 hour Add NaBH4->Stir at 0°C Warm to RT Allow to warm to room temperature and stir Stir at 0°C->Warm to RT Quench Quench with acidic water Warm to RT->Quench Extract Extract with ethyl acetate Quench->Extract Wash and Dry Wash organic layer and dry Extract->Wash and Dry Purify Purify by column chromatography Wash and Dry->Purify

Caption: Workflow for the reduction of Indole-3-glyoxylyl chloride.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, suspend the previously synthesized indole-3-glyoxylyl chloride (0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

    • Rationale: THF is a suitable aprotic solvent for NaBH4 reductions.[5] Anhydrous conditions are still important to prevent quenching of the reducing agent.

  • Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

  • Reagent Addition: Carefully add sodium borohydride (NaBH4) (7.6 g, 0.2 mol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

    • Rationale: Two equivalents of hydride are required for the reduction of an acyl chloride to an alcohol.[2] Portion-wise addition helps to control the initial exothermic reaction and gas evolution.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then remove the ice bath and continue stirring at room temperature for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the dropwise addition of 1 M hydrochloric acid (HCl) until the pH is ~2 and gas evolution ceases.

    • Rationale: Acidic work-up neutralizes the excess NaBH4 and hydrolyzes the borate esters formed during the reaction.[6]

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The bicarbonate wash removes any residual acid, and the brine wash helps to remove water from the organic layer.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Quantitative Data Summary

StepReactantMolar Mass ( g/mol )Amount (g)MolesSolventYield (%)
1Indole117.1511.70.1Diethyl Ether~85-95
1Oxalyl Chloride126.9314.6 (10 mL)0.115
2Indole-3-glyoxylyl chloride207.62(from Step 1)~0.09THF~70-85
2Sodium Borohydride37.837.60.2

Yields are typical and may vary depending on experimental conditions and purification efficiency.

Safety and Handling

  • Oxalyl chloride is highly toxic, corrosive, and reacts violently with water.[7][8][9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Sodium borohydride is a flammable solid and can react with water and acids to produce flammable hydrogen gas.[12] It should be handled with care, away from ignition sources.

  • Always perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Ensure proper quenching procedures are followed to safely neutralize reactive reagents.

Conclusion

The protocol detailed above provides a reliable and reproducible method for the synthesis of this compound. By understanding the rationale behind each step, from the choice of reagents and solvents to the specific reaction conditions and work-up procedures, researchers can confidently and safely produce this valuable intermediate for their drug discovery and development endeavors. Careful attention to anhydrous techniques and safety precautions is paramount for a successful outcome.

References

  • PrepChem. Synthesis of 3-indolylglyoxylyl chloride. [Link]

  • Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Introduction to Organic Chemistry. 13.8. Reductions of Acyl Compounds Using Hydrides. [Link]

  • Reddit. Help: NaBH4 workup advice. [Link]

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of California, Los Angeles. NaBH4 Reduction of Ketone to Alcohol. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • The Organic Chemistry Tutor. NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. [Link]

  • PrepChem. Synthesis of 3-indoleglyoxylyl chloride. [Link]

  • Leah4sci. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Sciencemadness Discussion Board. Reaction between oxalyl chloride and indole. [Link]

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Application Note: Quantitative Analysis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone using High-Performance Liquid Chromatography (HPLC) with UV Detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-1-(1H-indol-3-yl)ethanone, a key indole derivative, serves as a significant building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] Its purity and concentration are critical parameters that can influence the yield, impurity profile, and overall efficacy of the final products. Consequently, robust and reliable analytical methods for its quantification are paramount for researchers, scientists, and drug development professionals. This application note provides a detailed guide to two primary analytical techniques for the accurate quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The protocols herein are designed to be self-validating, with explanations grounded in established scientific principles and regulatory guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1][3]
Molecular Weight 175.18 g/mol [1]
Appearance Colorless to pale yellow crystalline solid[1]
Melting Point 160 °C[1]
Boiling Point 399.1°C at 760 mmHg[1]
Solubility Soluble in organic solvents[1]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible, robust, and cost-effective technique for the quantification of chromophoric compounds like this compound. The indole moiety provides strong UV absorbance, making this a suitable method for routine analysis.

Rationale for Method Development

The selection of a reversed-phase C18 column is based on the non-polar nature of the indole ring, which will provide good retention. An acidic mobile phase is chosen to suppress the ionization of the hydroxyl group and the indole nitrogen, leading to better peak shape and reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and good elution strength for indole derivatives. The detection wavelength is chosen to be near the absorbance maximum of the indole chromophore to ensure high sensitivity.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent (e.g., methanol) to an estimated concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with 60% Mobile Phase A and 40% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 280 nm
Run Time 10 minutes

6. Method Validation (as per ICH Q2(R1) Guidelines):

  • Specificity: Inject a blank (diluent), a standard solution, and a sample solution. The peak for this compound in the sample should have the same retention time as the standard and be well-resolved from any other peaks.

  • Linearity: Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is S/N ≥ 3 and LOQ is S/N ≥ 10.

Data Presentation

Table 1: HPLC-UV Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) S/N ≥ 30.2
LOQ (µg/mL) S/N ≥ 100.7

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for quantifying low levels of this compound, especially in complex matrices such as biological fluids or in trace impurity analysis.

Rationale for Method Development

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. Electrospray ionization (ESI) in positive mode is selected as the indole nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition. The choice of precursor ion will be the protonated molecule [M+H]⁺, and the product ions will be generated by collision-induced dissociation (CID) of the precursor. A stable isotope-labeled internal standard, if available, is recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference standard of this compound (≥98% purity).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid, LC-MS grade.

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled analog of the analyte.

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

3. Standard and Sample Preparation:

  • Prepare stock and working standard solutions as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range).

  • Add a fixed concentration of the internal standard to all calibration standards and samples.

  • Sample preparation may require more rigorous cleanup depending on the matrix, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for biological samples.

4. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution (see Table 2)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions See Table 3
Dwell Time 100 ms

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
4.0595
5.0595
5.1955
7.0955

Table 3: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound176.1 [M+H]⁺148.115
130.125
Internal Standard[To be determined][To be determined][To be determined]

Note: The product ions and collision energies are proposed based on typical fragmentation of indole derivatives (loss of CO and subsequent fragmentation of the indole ring) and should be optimized experimentally.

5. Method Validation:

  • Follow the principles of ICH Q2(R1) guidelines, with a focus on matrix effects, recovery, and stability in the biological matrix if applicable. The validation parameters are similar to the HPLC-UV method but with more stringent acceptance criteria for sensitivity.

Data Presentation

Table 4: LC-MS/MS Method Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interfering peaks in the MRM chromatogramsComplies
Linearity (r²) ≥ 0.9950.998
Range (ng/mL) 0.1 - 500.1 - 50
Accuracy (% Recovery) 85.0 - 115.0%97.2%
Precision (RSD)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
LOD (ng/mL) S/N ≥ 30.03
LOQ (ng/mL) S/N ≥ 100.1
Matrix Effect 85 - 115%92%

Visualizations

Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter (0.45 µm) C->D E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection at 280 nm F->G H Integrate Peak Area G->H I Quantify using Calibration Curve H->I

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Sample/ Standard Prep B Add Internal Standard A->B C Matrix Cleanup (SPE/LLE) B->C D Evaporate & Reconstitute C->D E Inject into LC System D->E F Gradient Separation E->F G ESI+ Ionization F->G H MRM Detection G->H I Integrate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS analysis.

Conclusion

This application note details two robust and reliable methods for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control where concentration levels are in the µg/mL range. For applications requiring higher sensitivity and selectivity, particularly in complex matrices, the LC-MS/MS method is recommended. Both methods have been presented with detailed protocols and validation parameters based on ICH guidelines to ensure data integrity and reliability. The choice of method will depend on the specific application, required sensitivity, and available instrumentation.

References

  • LookChem. Cas 2400-51-3, this compound.[Link]

  • International Council for Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.[Link]

  • Agilent Technologies. Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ.[Link]

  • Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie van Leeuwenhoek, 103(3), 683–691. [Link]

  • Frankenberger, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

  • MDPI. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars.[Link]

  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.[Link]

  • Journal of Medicinal Chemistry. An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer.[Link]

  • NIH. Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery.[Link]

  • ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate.[Link]

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Application Notes and Protocols for 2-Hydroxy-1-(1H-indol-3-yl)ethanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Indole Nucleus as a Cornerstone in Drug Discovery

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, a term coined to describe molecular frameworks that can serve as ligands for a diverse array of biological targets.[1] This bicyclic aromatic heterocycle is a fundamental component of numerous natural products and pharmaceuticals, owing to its ability to engage in various non-covalent interactions with biological macromolecules. The indole N-H group, for instance, can act as a crucial hydrogen bond donor, anchoring derivatives to their molecular targets.[1] Within this esteemed class of compounds, the indol-3-ylglyoxylamide moiety has emerged as a particularly fruitful template for the development of novel therapeutic agents.[1][2] This application note will delve into the medicinal chemistry applications of a core representative of this class, 2-Hydroxy-1-(1H-indol-3-yl)ethanone, and its derivatives, providing detailed protocols for their synthesis and biological evaluation.

Chemical Synthesis: Accessing the Indol-3-ylglyoxylamide Scaffold

The synthesis of this compound and its derivatives typically proceeds through a versatile and efficient one-pot, two-step process. This method involves the diacylation of a substituted or unsubstituted indole with oxalyl chloride, followed by amidation with a desired amine.[3]

Protocol: One-Pot Synthesis of Indole-3-glyoxylamide Derivatives

This protocol describes a general method for the synthesis of indole-3-glyoxylamide derivatives, which can be adapted for the synthesis of this compound by subsequent reduction or hydrolysis of the corresponding glyoxylamide.

Materials:

  • Substituted or unsubstituted indole

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or other suitable base

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Indole Acylation:

    • Dissolve the starting indole (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring the formation of the indol-3-ylglyoxylyl chloride intermediate by thin-layer chromatography (TLC).

  • Amidation:

    • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM or THF.

    • Cool this amine solution to 0 °C.

    • Slowly add the freshly prepared indol-3-ylglyoxylyl chloride solution from step 1 to the amine solution dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the completion of the reaction.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired indole-3-glyoxylamide derivative.

Note: For the specific synthesis of this compound, one could envision a subsequent reduction of the amide in the glyoxylamide to an alcohol, or hydrolysis of an appropriate ester derivative. A reported synthetic route involves the treatment of 2-chloro-1-(3-indolyl)-ethanone.[4]

Anticancer Applications: Targeting Microtubule Dynamics

A significant body of research has focused on indole-3-glyoxylamide derivatives as potent anticancer agents.[5][6] Many of these compounds exert their cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division.[5][6] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[5]

Key Insights into Anticancer Activity:
  • Mechanism of Action: Indole-3-glyoxylamides often bind to the colchicine-binding site on β-tubulin, destabilizing microtubule formation.[2][5]

  • Structure-Activity Relationship (SAR): The anticancer potency can be finely tuned by modifying substituents on the indole nitrogen, the indole ring itself, and the amide portion of the glyoxylamide side chain. For instance, the introduction of a p-chlorobenzyl group on the indole nitrogen has been shown to enhance activity in some derivatives.[5]

  • In Vivo Efficacy: Several indole-3-glyoxylamide derivatives have demonstrated significant tumor growth inhibition in mouse xenograft models, highlighting their therapeutic potential.[2]

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound or its derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

| Representative Indole-3-glyoxylamide Derivatives: Anticancer Activity | | :--- | :--- | :--- | :--- | | Compound | Cancer Cell Line | IC50 (µM) | Reference | | Indibulin (D-24851) | SKOV3 (Ovarian) | Data not specified |[6] | | Indibulin (D-24851) | U87 (Glioblastoma) | Data not specified |[6] | | Indibulin (D-24851) | ASPC-1 (Pancreatic) | Data not specified |[6] | | β-carboline indol-3-yl-glyoxylamide hybrid (24) | Various | 4.37 - 10.36 |[1] |

Protocol: Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP (1 mM)

  • Test compound dissolved in DMSO

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup:

    • On ice, add polymerization buffer, GTP, and the test compound at various concentrations to a microcuvette.

    • Add purified tubulin to the mixture.

  • Polymerization and Measurement:

    • Place the cuvette in the spectrophotometer and equilibrate to 37°C.

    • Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of microtubules.

  • Data Analysis:

    • Plot the absorbance at 340 nm against time for each compound concentration.

    • Determine the rate of polymerization and the extent of polymerization.

    • Calculate the IC50 value for the inhibition of tubulin polymerization.

Anti-inflammatory Applications: Modulating Inflammatory Pathways

Indole derivatives have also shown promise as anti-inflammatory agents.[7] Their mechanisms of action can involve the inhibition of key inflammatory mediators and signaling pathways. For instance, some indole compounds have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Protocol: In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This protocol measures the ability of a test compound to inhibit the production of nitric oxide in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound dissolved in DMSO

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control and a positive control (e.g., dexamethasone).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading and Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration and calculate the IC50 value.

Antimicrobial Applications: Disrupting Bacterial Integrity

The indole scaffold is a recurring motif in antimicrobial agents.[9] Indole-3-glyoxylamide derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[1][10] The proposed mechanisms of action include the disruption of bacterial membrane integrity and the inhibition of efflux pumps.[1]

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of a test compound against a bacterial strain.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compound dissolved in DMSO

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or turbidity meter

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

  • Inoculation:

    • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Representative Indole-3-glyoxylamide Derivatives: Antimicrobial Activity | | :--- | :--- | :--- | :--- | | Compound | Bacterial Strain | MIC (µg/mL) | Reference | | bis(indolyl)glyoxylamide (36) | Bacillus subtilis | 12.5 - 25 |[1] | | bis(indolyl)glyoxylamide (36) | S. aureus | 12.5 - 25 |[1] | | bis(indolyl)glyoxylamide (36) | E. coli | 12.5 - 25 |[1] | | 6-bromoindol-3-ylglyoxylamido-polyamine (37) | S. intermedius | 3.125 µM |[1] | | 6-bromoindol-3-ylglyoxylamido-polyamine (38) | S. aureus | 3.125 µM |[1] |

It is important to note that a study on a closely related compound, 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, found it to be inactive or very weakly active against a panel of 16 bacterial strains, including E. coli, B. subtilis, and S. aureus.[11] This highlights the critical role of specific structural features in determining the antimicrobial activity of indole derivatives.

Visualization of Experimental Workflows

General Workflow for In Vitro Biological Evaluation

G cluster_synthesis Synthesis & Characterization synthesis Synthesis of this compound & Derivatives purification Purification & Characterization synthesis->purification cytotoxicity Anticancer Screening (MTT Assay) purification->cytotoxicity anti_inflammatory Anti-inflammatory Screening (NO Assay) purification->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Assay) purification->antimicrobial tubulin Tubulin Polymerization Assay cytotoxicity->tubulin cytokine Cytokine Profiling anti_inflammatory->cytokine membrane Membrane Disruption Assay antimicrobial->membrane

Caption: A generalized workflow for the synthesis and biological evaluation of this compound and its derivatives.

Signaling Pathway in LPS-induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB Activation TLR4->NFkB Activates iNOS iNOS Expression NFkB->iNOS Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces NO Nitric Oxide (NO) Production iNOS->NO Produces Indole Indole Derivative Indole->NFkB Inhibits Indole->iNOS Inhibits

Caption: Simplified signaling cascade in LPS-stimulated macrophages and potential points of inhibition by indole derivatives.

Conclusion and Future Perspectives

This compound and its parent scaffold, indole-3-glyoxylamide, represent a versatile and promising class of compounds in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, inflammation, and infectious diseases warrants further investigation. The protocols provided herein offer a foundational framework for researchers to explore the therapeutic potential of this privileged scaffold. Future research should focus on elucidating the precise molecular targets, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring novel therapeutic applications.

References

  • Salerno, S., Da Settimo, F., & Taliani, S. (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. [Link]

  • Colley, H. E., Muthana, M., Danson, S. J., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309–9331. [Link]

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The Versatile Role of 2-Hydroxy-1-(1H-indol-3-yl)ethanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceuticals. Within this privileged scaffold, 2-Hydroxy-1-(1H-indol-3-yl)ethanone emerges as a highly versatile and valuable building block. Its strategic placement of a hydroxyl group alpha to a carbonyl function provides a gateway to a multitude of chemical transformations, enabling the construction of complex heterocyclic systems with significant biological activities. This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and protocols for its conversion into key intermediates and subsequent elaboration into potent bioactive agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Core Synthetic Transformations: From Hydroxyl to Halogen and Amine

The primary utility of this compound lies in its facile conversion to other key intermediates, namely the corresponding α-bromo and α-amino ketones. These transformations unlock a wider range of synthetic possibilities for the construction of diverse molecular architectures.

Synthesis of 2-Bromo-1-(1H-indol-3-yl)ethanone: A Key Intermediate for Nucleophilic Substitution and Cyclization Reactions

The conversion of the α-hydroxy ketone to an α-bromo ketone is a critical step for subsequent nucleophilic substitution and cyclization reactions. The bromine atom serves as an excellent leaving group, facilitating the introduction of various nucleophiles.

Causality Behind Experimental Choices: The use of a mild brominating agent like Phenyltrimethylammonium tribromide (PTT) is often preferred over harsher reagents like elemental bromine to avoid potential side reactions on the electron-rich indole ring. The reaction is typically carried out in a non-polar aprotic solvent such as tetrahydrofuran (THF) to ensure solubility of the starting materials and to prevent unwanted side reactions that could occur in protic solvents. The reaction is often performed at a reduced temperature to control the reaction rate and minimize the formation of byproducts.

Experimental Protocol: Bromination of this compound

Materials:

  • This compound

  • Phenyltrimethylammonium tribromide (PTT)

  • Anhydrous Tetrahydrofuran (THF)

  • Crushed Ice

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 10 °C in an ice-water bath.

  • Slowly add Phenyltrimethylammonium tribromide (1.1 equivalents) portion-wise to the stirred solution over 15 minutes.

  • Continue stirring the reaction mixture at 10 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice (100 g per gram of starting material).

  • The solid product will precipitate. Filter the solid and wash it with cold methanol.

  • Dry the resulting solid under vacuum to afford 2-bromo-1-(1H-indol-3-yl)ethanone as a solid.[1]

Expected Outcome: This protocol should yield the desired 2-bromo-1-(1H-indol-3-yl)ethanone in good yield (typically >75%). The product can be characterized by NMR and mass spectrometry.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound", fillcolor="#FBBC05"]; Intermediate [label="2-Bromo-1-(1H-indol-3-yl)ethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Bioactive Molecules\n(e.g., Topsentin Analogues)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" PTT, THF, 10°C "]; Intermediate -> Product [label=" Nucleophilic Substitution / Cyclization "]; } Caption: Synthetic route from this compound to bioactive molecules via a bromo intermediate.

Synthesis of 2-Amino-1-(1H-indol-3-yl)ethanone: A Precursor for Diverse Heterocycles

The corresponding α-amino ketone is another crucial intermediate, providing a handle for the synthesis of various nitrogen-containing heterocycles. Reductive amination of the α-hydroxy ketone is a common and effective strategy.

Causality Behind Experimental Choices: Reductive amination involves the in-situ formation of an imine or enamine followed by reduction. The choice of amine and reducing agent can be tailored to the specific desired product. For the synthesis of the primary amine, ammonia or a protected form of ammonia is used. The use of a biocatalytic approach with imine reductases (IREDs) or reductive aminases (RedAms) offers high enantioselectivity, which is often crucial in drug development.[2]

Experimental Protocol: Biocatalytic Reductive Amination

Materials:

  • This compound

  • Ammonia source (e.g., ammonium chloride)

  • Imine Reductase (IRED) or Reductive Aminase (RedAm)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-glucose

  • Tris-HCl buffer (pH 9.0)

  • Dimethyl sulfoxide (DMSO)

  • tert-Butyl methyl ether (for extraction)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing 100 mM Tris-HCl buffer (pH 9.0).

  • To the buffer, add the purified IRED or RedAm enzyme (e.g., 1 mg/mL).

  • Add the cofactor NADP+ (1 mM) and the cofactor regeneration system components: GDH (e.g., 0.7 mg/mL) and D-glucose (30 mM).

  • Add the substrate, this compound (5 mM), dissolved in a minimal amount of DMSO (final concentration 2% v/v).

  • Add the amine source, for instance, an appropriate concentration of ammonium chloride, with the pH of the amine solution adjusted to 9.0.

  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) with shaking for 24 hours.

  • Quench the reaction by adding a strong base (e.g., 10 M NaOH).

  • Extract the product twice with tert-butyl methyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-1-(1H-indol-3-yl)ethanone.[3]

Expected Outcome: This biocatalytic method can provide the chiral amine with high enantiomeric excess. The yield will depend on the specific enzyme and reaction conditions used.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound", fillcolor="#FBBC05"]; Intermediate [label="2-Amino-1-(1H-indol-3-yl)ethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Nitrogen-containing Heterocycles", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" Reductive Amination\n(e.g., IRED/RedAm) "]; Intermediate -> Product [label=" Cyclocondensation "]; } Caption: Synthesis of nitrogen-containing heterocycles from this compound via an amino intermediate.

Application in the Synthesis of Bioactive Molecules

The true value of this compound is realized in its application as a starting material for the synthesis of complex molecules with demonstrated biological activity.

Synthesis of Topsentin Analogues: Potent Antiviral and Antitumor Agents

Topsentins are a class of bis-indole alkaloids isolated from marine sponges that exhibit significant antiviral and antitumor activities. The synthesis of these complex molecules often relies on the coupling of two indole moieties. 2-Bromo-1-(1H-indol-3-yl)ethanone, derived from our starting material, is a key precursor in this synthesis.

Synthetic Strategy: A common approach involves the Hantzsch thiazole synthesis, where an α-bromo ketone is reacted with a thioamide to form a thiazole ring, which serves as the linker between the two indole units.[4]

Experimental Protocol: Synthesis of a Thiazole-containing Deoxytopsentin Analogue

Materials:

  • 2-Bromo-1-(1H-indol-3-yl)ethanone (prepared as described above)

  • α-Oxo-1H-indole-3-thioacetamide

  • Ethanol

  • Standard laboratory glassware and reflux condenser

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(1H-indol-3-yl)ethanone (1 equivalent) and α-oxo-1H-indole-3-thioacetamide (1 equivalent) in ethanol.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired thiazole-containing deoxytopsentin analogue.[4]

Quantitative Data Summary:

Starting MaterialProductReagents and ConditionsYield
2-Bromo-1-(1H-indol-3-yl)ethanoneThiazole-containing deoxytopsentin analogueα-Oxo-1H-indole-3-thioacetamide, Ethanol, RefluxModerate to Good
Synthesis of Indole-Pyrazole Hybrids: Emerging Class of Bioactive Compounds

Indole-pyrazole hybrids have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound can serve as a direct precursor for the synthesis of these valuable compounds through reaction with hydrazine derivatives.

Synthetic Strategy: The ketone functionality of this compound can react with hydrazine or its derivatives to form a pyrazole ring through a cyclocondensation reaction. The reaction often proceeds through a hydrazone intermediate.

Experimental Protocol: Synthesis of a 3-(1H-Indol-3-yl)pyrazole Derivative

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol or Acetic Acid

  • Standard laboratory glassware and reflux condenser

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Add hydrazine hydrate (a slight excess, e.g., 1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • The product may precipitate and can be collected by filtration.

  • Purify the crude product by recrystallization or column chromatography to yield the 3-(1H-indol-3-yl)pyrazole derivative.

Quantitative Data Summary:

Starting MaterialProductReagents and ConditionsYield
This compound3-(1H-Indol-3-yl)pyrazole derivativeHydrazine hydrate, Ethanol/Acetic Acid, RefluxGood

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="this compound", fillcolor="#FBBC05"]; Intermediate1 [label="2-Bromo-1-(1H-indol-3-yl)ethanone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="2-Amino-1-(1H-indol-3-yl)ethanone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product1 [label="Topsentin Analogues", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product2 [label="Indole-Pyrazole Hybrids", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product3 [label="Other N-Heterocycles", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label=" Bromination "]; Start -> Intermediate2 [label=" Reductive Amination "]; Start -> Product2 [label=" Reaction with Hydrazine "]; Intermediate1 -> Product1 [label=" Hantzsch Thiazole Synthesis "]; Intermediate2 -> Product3 [label=" Cyclocondensation "]; } Caption: Synthetic pathways from this compound to various bioactive compounds.

Conclusion and Future Perspectives

This compound stands as a testament to the power of a well-positioned functional group on a privileged scaffold. Its ability to be efficiently transformed into key bromo and amino intermediates opens up a vast synthetic landscape for the creation of novel and potent bioactive molecules. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile building block. Future research will undoubtedly uncover new reactions and applications for this compound, further solidifying its importance in the fields of organic synthesis and medicinal chemistry. The continued development of more efficient and selective catalytic methods, particularly in the realm of asymmetric synthesis, will undoubtedly expand the library of accessible chiral indole-based drug candidates derived from this valuable precursor.

References

Sources

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxy-1-(1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Derivatives of 2-Hydroxy-1-(1H-indol-3-yl)ethanone, in particular, have garnered significant interest due to their structural resemblance to endogenous signaling molecules and their potential to modulate a variety of biological targets. Published research suggests that indole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This has led to their investigation as inhibitors of key enzyme families such as kinases, cyclooxygenases (COX), and as modulators of protein-protein interactions, like those involving bromodomains.[3]

High-throughput screening (HTS) is an essential methodology in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of robust HTS assays tailored for the discovery of bioactive this compound derivatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Strategic Overview of the HTS Cascade

A successful HTS campaign for this class of compounds should be structured as a multi-stage process, beginning with primary screens to identify initial "hits," followed by secondary and counter-screens to confirm activity, assess selectivity, and eliminate false positives. A crucial initial step is a cytotoxicity assessment to ensure that any observed activity in subsequent assays is not merely a consequence of cell death.

Part 1: Foundational Cytotoxicity Profiling

Before embarking on target-specific assays, it is imperative to assess the inherent cytotoxicity of the this compound derivatives. This ensures that the observed effects in subsequent functional assays are due to specific target modulation rather than non-specific toxicity. The Resazurin reduction assay is a robust, sensitive, and HTS-compatible method for this purpose.[6][7][8][9][10]

Principle of the Resazurin Assay

Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink and highly fluorescent resorufin.[8] This conversion is directly proportional to the number of viable cells. A decrease in fluorescence in the presence of a test compound indicates a reduction in cell viability.

Detailed Protocol: Resazurin-Based Cytotoxicity Assay

Materials:

  • Resazurin sodium salt (high purity)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4

  • Opaque-walled 96-well or 384-well microplates suitable for cell culture

  • A relevant human cell line (e.g., A549 for general toxicity, or a cancer cell line if focusing on oncology)

  • Complete cell culture medium

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Fluorescence microplate reader with appropriate filters (Excitation: ~560 nm, Emission: ~590 nm)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium to a predetermined optimal seeding density.

    • Dispense 100 µL of the cell suspension into each well of the microplate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Addition:

    • Prepare a serial dilution of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Include wells for vehicle control (medium with the same final DMSO concentration) and a positive control (e.g., Doxorubicin).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Resazurin Addition and Incubation:

    • Prepare a 0.15 mg/mL solution of resazurin in sterile DPBS and filter-sterilize.[6]

    • Add 20 µL of the resazurin solution to each well.[6]

    • Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.[6][8]

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. This allows for the determination of the half-maximal inhibitory concentration (IC₅₀) for cytotoxic compounds.

Part 2: Target-Specific HTS Assays

Based on the known biological activities of indole derivatives, we will focus on three prominent target classes: Cyclooxygenase-2 (COX-2), protein kinases, and bromodomains.

Assay 1: Fluorometric Screening for COX-2 Inhibitors

Rationale: COX-2 is an inducible enzyme involved in inflammatory pathways.[4][5] Its inhibition is a key strategy for the development of anti-inflammatory drugs. A fluorometric assay provides a sensitive and HTS-compatible method to screen for COX-2 inhibitors.[11][12][13]

Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A supplied probe is then oxidized by PGG2, generating a stable fluorescent product.[11][12] Inhibitors of COX-2 will reduce the rate of this fluorescence generation.

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening

Materials:

  • COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or Assay Genie) containing:

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid

    • Human Recombinant COX-2 enzyme

    • Celecoxib (positive control inhibitor)[11]

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader capable of kinetic measurements (Ex/Em = 535/587 nm)[11][12]

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the kit manufacturer's protocol.[12] This typically involves reconstituting the enzyme and preparing working solutions of the probe, cofactor, and substrate.

  • Reaction Setup:

    • In each well, combine the COX Assay Buffer, COX Cofactor, and COX Probe to create the Reaction Mix.

    • Add 10 µL of the test compound dilution or control (vehicle or Celecoxib) to the appropriate wells.

    • Add the reconstituted COX-2 enzyme to all wells except the background control.

  • Initiation and Measurement:

    • Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately begin measuring the fluorescence in kinetic mode at 25°C for 5-10 minutes, with readings taken every 30-60 seconds.[11]

Data Analysis:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

  • Determine the percentage of inhibition for each test compound concentration relative to the enzyme control (no inhibitor).

  • Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Parameter Description Typical Value/Range
Enzyme Concentration Human Recombinant COX-2Varies by kit, typically in the ng/well range
Substrate (Arachidonic Acid) Final concentration~100 µM
Positive Control (Celecoxib) IC₅₀~0.45 µM[11]
Plate Format 96-well or 384-wellBlack, opaque walls
Detection Wavelengths Excitation/Emission535 nm / 587 nm[11][12]

Table 1: Key parameters for the fluorometric COX-2 inhibitor assay.

Assay 2: AlphaScreen for Kinase Inhibition

Rationale: Protein kinases are a major class of drug targets, particularly in oncology. The this compound scaffold is a potential starting point for kinase inhibitor discovery. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for HTS of kinase activity.[14][15][16]

Principle: The AlphaScreen kinase assay involves two types of beads: Donor and Acceptor beads.[14] A biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A specific antibody that recognizes the phosphorylated form of the substrate is conjugated to Protein A-coated Acceptor beads. When the kinase phosphorylates the substrate, the antibody binds, bringing the Donor and Acceptor beads into close proximity (≤200 nm). Upon excitation of the Donor bead at 680 nm, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[14] Kinase inhibitors prevent this process, leading to a decrease in the signal.

Detailed Protocol: AlphaScreen Kinase Assay

Materials:

  • AlphaScreen GST Detection Kit (or similar, from a supplier like Revvity)

  • Streptavidin-coated Donor beads

  • Anti-phospho-substrate antibody-conjugated Acceptor beads

  • Biotinylated kinase substrate peptide

  • Active kinase enzyme

  • ATP

  • Kinase reaction buffer

  • Staurosporine (broad-spectrum kinase inhibitor as a positive control)

  • Test compounds in DMSO

  • 384-well white microplates (e.g., ProxiPlate)

  • Microplate reader equipped for AlphaScreen detection

Procedure:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate peptide, and test compound/control in the kinase reaction buffer.

    • Initiate the reaction by adding ATP.

    • Incubate for a predetermined time (e.g., 60 minutes) at room temperature. The optimal time and enzyme concentration should be determined through prior titration experiments.

  • Detection:

    • Stop the kinase reaction by adding a stop buffer containing EDTA.

    • Add the mixture of anti-phospho-antibody Acceptor beads and streptavidin-coated Donor beads.

    • Incubate in the dark at room temperature for 60 minutes to allow for bead-antibody-substrate binding.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC₅₀ values.

AlphaScreen_Kinase_Assay cluster_reaction Kinase Reaction cluster_detection Detection K Kinase pS Phospho-Substrate K->pS Phosphorylation S Biotin-Substrate S->pS ATP ATP ATP->pS Inhibitor Test Compound Inhibitor->K Inhibition DB Donor Bead (Streptavidin) pS->DB Biotin-Strep. AB Acceptor Bead (Anti-Phospho Ab) pS->AB Antibody binding DB->AB Proximity (<200nm) Signal Light Signal (520-620 nm) AB->Signal Energy Transfer

Caption: Workflow of the AlphaScreen kinase inhibitor assay.

Assay 3: Fluorescence Polarization for Bromodomain Interaction

Rationale: Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in cancer and inflammation.[3] The indole scaffold has been identified as a potential binder of bromodomains like CBP/EP300.[3] Fluorescence Polarization (FP) is an excellent method for studying protein-ligand interactions in solution and is readily adaptable to HTS.[17][18][19]

Principle: FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP value. When this tracer binds to a much larger protein (e.g., a bromodomain), the complex tumbles much more slowly. This results in the emission of light that remains highly polarized, leading to a high FP value.[20] A competitive inhibitor will displace the tracer from the protein, causing a decrease in the FP signal.

Detailed Protocol: FP-Based Competitive Binding Assay

Materials:

  • Purified bromodomain protein (e.g., CBP)

  • A fluorescently labeled ligand (tracer) with known affinity for the bromodomain

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

  • Test compounds in DMSO

  • 384-well black, low-binding microplates

  • Microplate reader with FP capabilities (with appropriate excitation and emission filters for the tracer)

Procedure:

  • Assay Optimization (Pre-HTS):

    • Tracer Concentration: Determine the lowest concentration of the tracer that gives a stable and robust fluorescence signal (typically 3-5 times the background).

    • Protein Titration: Perform a saturation binding experiment by titrating the bromodomain protein against a fixed concentration of the tracer to determine the dissociation constant (Kd) and the optimal protein concentration for the assay (typically the concentration that gives 50-80% of the maximum binding).

  • HTS Procedure:

    • To the wells of a 384-well plate, add the assay buffer.

    • Add the test compounds or controls (DMSO for no inhibition, and a known inhibitor for positive control).

    • Add the bromodomain protein at its pre-determined optimal concentration.

    • Add the fluorescent tracer at its fixed concentration.

    • Incubate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization in millipolarization units (mP) using the plate reader.

Data Analysis: The decrease in mP signal is proportional to the displacement of the tracer by the test compound. Calculate percent inhibition and determine IC₅₀ values.

FP_Assay cluster_low_fp Low FP Signal (No/Weak Binding) cluster_high_fp High FP Signal (Binding) Tracer Tracer Fast Tumbling Fast Tumbling Tracer->Fast Tumbling emits depolarized light Protein Protein Inhibitor Inhibitor Inhibitor->Protein Binds to Protein Tracer_b Tracer Protein_b Protein Protein_b->Tracer_b Binding Complex Protein-Tracer Complex Slow Tumbling Slow Tumbling Complex->Slow Tumbling emits polarized light

Caption: Principle of Fluorescence Polarization competitive assay.

Part 3: Assay Validation and Quality Control

For any HTS assay, rigorous validation is crucial to ensure the reliability of the screening data. The Z'-factor is a statistical parameter used to quantify the quality and suitability of an HTS assay.[21][22][23][24][25]

Calculating the Z'-Factor:

The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - [ (3σp + 3σn) / |µp - µn| ]

  • Positive Control (p): Represents the maximum signal or inhibition (e.g., a known potent inhibitor).

  • Negative Control (n): Represents the baseline or no inhibition (e.g., vehicle control).

Interpretation of Z'-Factor Values:

Z'-Factor Assay Quality Interpretation
> 0.5ExcellentThe assay has a large separation between controls and low data variability. Ideal for HTS.[23]
0 to 0.5MarginalThe assay may be acceptable, but hits should be treated with caution.[23]
< 0UnacceptableThe signal from positive and negative controls overlaps, making the assay unsuitable for screening.[23]

Self-Validating System: Each screening plate must include a sufficient number of positive and negative control wells to calculate a plate-specific Z'-factor. This ensures continuous monitoring of the assay performance throughout the HTS campaign. Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.

Conclusion

This guide provides a strategic framework and detailed protocols for conducting high-throughput screening of this compound derivatives. By starting with foundational cytotoxicity profiling and progressing to validated, target-specific assays such as those for COX-2, kinases, and bromodomains, researchers can efficiently identify and characterize promising lead compounds. The emphasis on understanding the principles behind each assay and the rigorous application of quality control metrics like the Z'-factor are paramount to the success and integrity of any drug discovery campaign.

References

  • Baitai Paike Biotechnology Co., Ltd. (n.d.). Fluorescence Polarization Analysis of Protein-Ligand Interactions. Retrieved from [Link]

  • Bayat, P., et al. (2018). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
  • High-Throughput Screening Center, University of Pittsburgh. (n.d.). Introduction. Retrieved from [Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • Das, S., et al. (2021). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. In Methods in Molecular Biology (Vol. 2304, pp. 131-143). Humana, New York, NY.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

  • Guenat, O. T., et al. (2006). Principle of the AlphaScreen kinase assay. Current protocols in toxicology, Chapter 2, Unit-2.
  • Huang, X. (2003). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Current protocols in chemical biology, 5(4), 225-239.
  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

  • JoVE. (n.d.). Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. Retrieved from [Link]

  • BellBrook Labs. (2023, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Agilent. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. Retrieved from [Link]

  • Ušjak, D., et al. (2024).
  • Keighley, L. S., et al. (2013). Fluorescence polarization-based measurement of protein-ligand interaction in fungal cell lysates. Current protocols in chemical biology, 5(4), 225-239.
  • Ušjak, D., et al. (2024).
  • while true do;. (2023, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Bayat, P., et al. (2018). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • cs.brown.edu. (n.d.). Simple Graph - GraphViz Examples and Tutorial. Retrieved from [Link]

  • graphviz.readthedocs.io. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • Wang, L., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European journal of medicinal chemistry, 149, 249-263.
  • Mendogralo, E. Y., et al. (2023). The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives. Molecules (Basel, Switzerland), 28(14), 5348.
  • ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3). Retrieved from [Link]

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Application Notes and Protocols: Evaluating the Biological Activity of 2-Hydroxy-1-(1H-indol-3-yl)ethanone Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indole Derivative

2-Hydroxy-1-(1H-indol-3-yl)ethanone is an indole derivative with emerging interest in the scientific community.[1] The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds with applications against a wide range of diseases, including cancer, inflammation, and microbial infections.[2] Preliminary research suggests that this compound may possess anti-inflammatory, antiviral, and anticancer properties.[3] Specifically, in vitro studies have indicated its potential to induce apoptosis and inhibit the proliferation of cancer cell lines.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the biological activities of this compound using a suite of robust and validated cell-based assays. The protocols herein are designed to be self-validating systems, incorporating essential controls and detailed procedural explanations to ensure data integrity and reproducibility. We will explore methodologies to assess its impact on cell viability, inflammation, and apoptosis, providing a foundational framework for characterizing its mechanism of action.

I. Assessing Cytotoxicity and Antiproliferative Effects

A primary step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely adopted colorimetric method for this purpose, relying on the metabolic activity of living cells.

Scientific Rationale

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative assessment of cytotoxicity. This assay serves as an excellent initial screening tool to determine the concentration range at which this compound exhibits biological activity and to calculate its half-maximal inhibitory concentration (IC50).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay seed_cells Seed cells into 96-well plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO2) seed_cells->incubate_24h prep_dilutions Prepare serial dilutions of This compound add_compound Add 100 µL of compound solutions to wells prep_dilutions->add_compound incubate_48_72h Incubate for 48-72h add_compound->incubate_48_72h add_mtt Add 20 µL MTT solution (5 mg/mL) incubate_4h Incubate for 4h at 37°C add_mtt->incubate_4h dissolve_formazan Remove medium, add 150 µL DMSO to dissolve formazan incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cell Proliferation and Viability Assay

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4][5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced cytotoxicity.

    • Carefully remove the old medium from the wells.

    • Add 100 µL of the diluted compound solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[4]

    • Incubate the plate for 48-72 hours.[4]

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 4 hours at 37°C.[6][7]

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm or 590 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100.0
11.1980.07595.5
100.8760.06169.8
500.6120.04548.8
1000.3450.03327.5

II. Investigating Anti-Inflammatory Potential

Chronic inflammation is a hallmark of many diseases. Indole derivatives have been reported to possess anti-inflammatory properties.[8][9][10] A key pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[11]

Scientific Rationale

NF-κB is a crucial regulator of genes involved in the inflammatory response, including those encoding for pro-inflammatory cytokines like TNF-α and IL-6.[11] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals (e.g., TNF-α, LPS), it translocates to the nucleus and initiates the transcription of target genes. An NF-κB reporter assay provides a sensitive and quantitative measure of NF-κB activation.[12][13] This assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of NF-κB response elements.[12][14]

Signaling Pathway: NF-κB Activation

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_complex p50/p65/IκB (Inactive) IkB->NFkB_complex Degrades NFkB_p50 p50 NFkB_active p50/p65 (Active) NFkB_p50->NFkB_active Translocation NFkB_p65 p65 NFkB_p65->NFkB_active Translocation NFkB_RE NF-κB Response Element NFkB_active->NFkB_RE Binds Gene_Transcription Gene Transcription (e.g., Luciferase) NFkB_RE->Gene_Transcription Initiates

Caption: Simplified NF-κB signaling pathway.

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • Human cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK293-NF-κB-luc)

  • Complete cell culture medium

  • This compound stock solution

  • TNF-α (or other appropriate NF-κB activator)

  • 96-well white, clear-bottom plates

  • Luciferase assay reagent (e.g., ONE-Step™ Luciferase Detection System)[14]

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed the NF-κB reporter cells in a 96-well white plate at a suitable density to achieve 80-90% confluency on the day of the assay.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in serum-free medium.

    • Remove the culture medium and add the compound dilutions to the cells.

    • Incubate for 1-2 hours to allow for compound uptake.

  • Stimulation:

    • Add an NF-κB activator, such as TNF-α (final concentration typically 10 ng/mL), to all wells except the unstimulated control.

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Allow the plate and luciferase assay reagent to equilibrate to room temperature.

    • Add the luciferase reagent to each well according to the manufacturer's instructions (e.g., a volume equal to the culture medium).

    • Incubate for 10-20 minutes at room temperature, protected from light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background luminescence (wells with no cells).

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

    • Determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Complementary Assay: Cytokine Quantification by ELISA

To further validate the anti-inflammatory effects, the secretion of key pro-inflammatory cytokines, such as TNF-α and IL-6, can be measured in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[15][16][17]

Brief Protocol:

  • Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound.

  • Stimulate with an inflammatory agent like Lipopolysaccharide (LPS).

  • Collect the cell culture supernatant after an appropriate incubation time.

  • Perform a sandwich ELISA for the cytokine of interest according to the manufacturer's protocol.[15][16][18] This typically involves coating a plate with a capture antibody, adding the supernatant, followed by a detection antibody, an enzyme-linked secondary antibody, and a substrate for colorimetric detection.[15][17]

  • Measure the absorbance and quantify the cytokine concentration using a standard curve.[15][17]

III. Elucidating the Induction of Apoptosis

The preliminary finding that this compound may induce apoptosis in cancer cells warrants further investigation into the underlying mechanism.[3] A key event in the apoptotic cascade is the activation of caspases, a family of cysteine proteases.

Scientific Rationale

Caspase-3 and Caspase-7 are effector caspases that play a central role in the execution phase of apoptosis.[19] Their activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological changes of apoptosis. A common method to measure their activity is a luminogenic assay that uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a light signal that is proportional to the amount of active caspase.[20][21]

Experimental Workflow: Caspase-3/7 Activity Assay

Caspase_Workflow cluster_setup Experiment Setup cluster_assay Assay Procedure seed_cells Seed cells in a white-walled 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate for desired time (e.g., 24h) treat_compound->incubate_treatment equilibrate Equilibrate plate and Caspase-Glo® 3/7 Reagent to room temperature add_reagent Add 100 µL of reagent to each well equilibrate->add_reagent mix_incubate Mix on a plate shaker and incubate for 1-2 hours at room temperature add_reagent->mix_incubate read_luminescence Measure luminescence mix_incubate->read_luminescence

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Human cancer cell line

  • Complete cell culture medium

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)[20][21]

  • 96-well white-walled plates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well white-walled plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for apoptosis induction (e.g., staurosporine).

    • Incubate for a time period determined by previous cytotoxicity assays or time-course experiments (e.g., 24 hours).

  • Assay Execution:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[21]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL).[21]

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

    • Incubate the plate at room temperature for 1 to 2 hours, protected from light.[21]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence from a no-cell control.

    • Express the data as fold change in caspase activity relative to the vehicle-treated control.

Data Presentation:

TreatmentConcentrationMean Luminescence (RLU)Standard DeviationFold Change vs. Control
Vehicle Control-15,2341,2871.0
Compound X10 µM35,6782,9872.3
Compound X50 µM89,4567,1235.9
Staurosporine1 µM154,32112,54310.1

IV. Conclusion and Future Directions

The cell-based assays outlined in these application notes provide a robust framework for the initial characterization of the biological activities of this compound. By systematically evaluating its effects on cell proliferation, NF-κB signaling, and caspase activation, researchers can gain valuable insights into its therapeutic potential. Positive results from these assays would justify further investigation into more specific molecular targets and pathways, as well as progression to more complex in vitro and in vivo models.

V. References

  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • Bowdish Lab. (2011, April 7). CYTOKINE ELISA. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay Kit. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Ahmed, S., Marotte, H., Kwan, K., & Moir, J. (2012). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 946, 339–353.

  • Biomatik. (2024, January 17). The Ultimate Guide To Using Elisa Kits For Cytokine Detection. Retrieved from [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Retrieved from [Link]

  • Abeomics. (n.d.). NF-kB Reporter Assay|Compound Screening Services. Retrieved from [Link]

  • Tomita, Y. T., et al. (2018). Caspase-3/7 Apoptosis Assay. Bio-protocol, 8(19), e3013.

  • Lee, J. W., et al. (2021). Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay. Frontiers in Bioengineering and Biotechnology, 9, 639391.

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). NF-κB Reporter Cellular Assay Pack (CHOK1) (Discontinued). Retrieved from [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2400-51-3,this compound. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). Indole Assay Kit. Retrieved from [Link]

  • Rutkauskas, D., et al. (2022). Development and Characterization of Indole-Responsive Whole-Cell Biosensor Based on the Inducible Gene Expression System from Pseudomonas putida KT2440. International Journal of Molecular Sciences, 23(8), 4436.

  • Sadowski, M., & Sławiński, J. (2018). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 14, 1338–1369.

  • ResearchGate. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1-yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]

  • Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178.

  • Rullo, M., et al. (2019). Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives. Molecules (Basel, Switzerland), 24(11), 2154.

  • Khan, I., et al. (2019). Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines. Biochemical and biophysical research communications, 511(2), 359–365.

  • Stasiłowicz-Krzemień, A., et al. (2023). Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models. International Journal of Molecular Sciences, 24(13), 10984.

  • Zhang, G., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European journal of medicinal chemistry, 150, 866–882.

  • Bentham Science Publishers. (n.d.). Synthesis and Computational Study of Some New 1-(1H-indol-1- yl)ethanone Derivatives on COX-2 Enzyme and Evaluation of In-Vivo Analgesic and Anti-inflammatory Activity. Retrieved from [Link]

  • Adhikary, S., et al. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Toxicology and applied pharmacology, 295, 45–55.

  • Krasavin, M., et al. (2018). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-one Derivatives. Molecules (Basel, Switzerland), 23(10), 2465.

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Application Notes and Protocols for Preclinical Efficacy Testing of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of an Uncharacterized Indole Derivative

2-Hydroxy-1-(1H-indol-3-yl)ethanone is a member of the vast and pharmacologically significant indole family. While this specific molecule remains largely uncharacterized in terms of its biological activity, the indole scaffold is a cornerstone of many therapeutic agents, renowned for a wide spectrum of effects including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3][4] For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[3][5] More recent research has uncovered novel indole derivatives that modulate key inflammatory pathways such as NF-κB and COX-2.[3]

Given the therapeutic precedent of the indole scaffold, it is scientifically judicious to hypothesize that this compound may possess latent anti-inflammatory and analgesic properties. The objective of these application notes is to provide a comprehensive, protocol-driven guide for the initial preclinical evaluation of this compound. We will detail robust, reproducible, and well-validated animal models to systematically screen for and characterize its potential efficacy in treating inflammation and pain.

The following sections will provide step-by-step protocols for three standard in vivo assays:

  • Carrageenan-Induced Paw Edema: A classic model of acute, localized inflammation.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: A model to assess the compound's effect on a systemic inflammatory response.

  • Formalin-Induced Nociception: A biphasic model to distinguish between acute nociceptive and chronic inflammatory pain.

These protocols are designed to be self-validating, incorporating appropriate controls and clear endpoints to ensure the generation of high-quality, interpretable data for go/no-go decisions in early-stage drug development.

Part 1: Evaluation of Acute Anti-Inflammatory Efficacy

Model Rationale: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a universally accepted and highly reproducible assay for screening acute anti-inflammatory activity.[6][7] Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[8][9]

  • Phase 1 (0-1.5 hours): Characterized by the release of histamine, serotonin, and bradykinin.

  • Phase 2 (1.5-6 hours): A later phase mediated primarily by the production of prostaglandins, with a significant influx of neutrophils.[8][9]

This model is particularly useful for identifying compounds that can inhibit mediators of inflammation, especially those targeting the prostaglandin synthesis pathway, a common mechanism for NSAIDs.[10]

Experimental Workflow: Carrageenan Model

G cluster_0 Preparation Phase cluster_1 Treatment & Induction Phase cluster_2 Data Collection & Analysis Phase acclimate Acclimatize Animals (7 days) fast Fast Animals Overnight (access to water) acclimate->fast groups Randomize into Groups (n=6-8 per group) fast->groups baseline Measure Baseline Paw Volume (V₀) groups->baseline treat Administer Compound, Vehicle, or Positive Control baseline->treat induce Inject 0.1 mL 1% Carrageenan (Subplantar, Right Hind Paw) treat->induce measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours induce->measure calc Calculate Edema: ΔV = Vₜ - V₀ measure->calc inhibit Calculate % Inhibition calc->inhibit stats Statistical Analysis (e.g., ANOVA) inhibit->stats

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats, weighing 180-220g.

  • Acclimatize animals for at least one week before the experiment.

  • House animals under standard laboratory conditions (12h light/dark cycle, 22±2°C, food and water ad libitum).

  • Fast animals overnight before the experiment but allow free access to water.

2. Materials:

  • This compound (Test Compound)

  • Vehicle (e.g., 0.5% Carboxymethylcellulose [CMC] in saline)

  • Positive Control: Indomethacin or Diclofenac Sodium (10 mg/kg)

  • Lambda Carrageenan (1% w/v in sterile 0.9% saline)

  • Digital Plethysmometer or Calipers

  • Oral Gavage Needles

  • 27-30 Gauge Needles and Syringes

3. Experimental Groups:

GroupTreatmentDoseRoute
1Vehicle Control10 mL/kgOral (p.o.)
2Positive Control (Indomethacin)10 mg/kgOral (p.o.)
3Test Compound (Low Dose)e.g., 10 mg/kgOral (p.o.)
4Test Compound (Mid Dose)e.g., 30 mg/kgOral (p.o.)
5Test Compound (High Dose)e.g., 100 mg/kgOral (p.o.)

4. Procedure:

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). This is the baseline measurement.

  • Administer the respective compounds (Vehicle, Positive Control, Test Compound) via oral gavage.

  • One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.

  • Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[6]

5. Data Analysis:

  • Calculate Paw Edema (ΔV):

    • ΔV = Vₜ - V₀

  • Calculate Percentage Inhibition of Edema:

    • % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100

  • Statistical Analysis:

    • Use a one-way or two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare treated groups against the vehicle control group. A p-value < 0.05 is typically considered statistically significant.

Part 2: Evaluation of Systemic Anti-Inflammatory Efficacy

Model Rationale: Lipopolysaccharide (LPS)-Induced Systemic Inflammation

To investigate if this compound can modulate a systemic inflammatory response, the LPS-induced endotoxemia model is employed. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system, primarily through Toll-like receptor 4 (TLR4).[11][12] Intraperitoneal (i.p.) injection of LPS in mice leads to a rapid and robust release of pro-inflammatory cytokines into the bloodstream, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13][14] This model is invaluable for assessing the potential of a compound to suppress the cytokine storm associated with systemic inflammation and sepsis.[13][15]

Experimental Workflow: LPS Model

G cluster_0 Preparation & Treatment cluster_1 Induction & Sample Collection cluster_2 Analysis acclimate Acclimatize Mice (7 days) groups Randomize into Groups (n=6-8 per group) acclimate->groups treat Administer Compound, Vehicle, or Positive Control groups->treat induce Inject LPS (i.p.) (e.g., 1 mg/kg) treat->induce wait Wait for Peak Cytokine Response (e.g., 1.5 - 2 hours) induce->wait collect Collect Blood via Cardiac Puncture wait->collect serum Isolate Serum collect->serum elisa Measure Cytokines (TNF-α, IL-6) via ELISA serum->elisa stats Statistical Analysis (e.g., ANOVA) elisa->stats

Caption: Workflow for LPS-Induced Systemic Inflammation Assay.

Protocol: LPS-Induced Systemic Inflammation in Mice

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatize and house as described in the previous protocol.

2. Materials:

  • Test Compound, Vehicle, and Positive Control (e.g., Dexamethasone, 1-5 mg/kg)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, pyrogen-free 0.9% saline

  • Blood collection tubes (e.g., with serum separator)

  • ELISA kits for mouse TNF-α and IL-6

3. Experimental Groups:

GroupTreatmentDoseRoute
1Vehicle Control + Saline10 mL/kgi.p.
2Vehicle Control + LPS1 mg/kgi.p.
3Positive Control (Dexamethasone) + LPS5 mg/kgi.p.
4Test Compound (Low Dose) + LPSe.g., 10 mg/kgi.p.
5Test Compound (Mid Dose) + LPSe.g., 30 mg/kgi.p.
6Test Compound (High Dose) + LPSe.g., 100 mg/kgi.p.

4. Procedure:

  • Administer the respective compounds (Vehicle, Positive Control, Test Compound) via intraperitoneal (i.p.) or oral (p.o.) route. The timing should be based on the compound's expected peak plasma concentration (typically 30-60 minutes prior to LPS for i.p. administration).

  • Inject LPS (e.g., 1 mg/kg, dissolved in sterile saline) via the i.p. route. Group 1 receives saline only.

  • At 1.5 to 2 hours post-LPS injection (the typical peak time for TNF-α and IL-6), euthanize the mice.[14]

  • Immediately collect blood via cardiac puncture into serum separator tubes.

  • Allow blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.

5. Data Analysis:

  • Quantify the concentrations of TNF-α and IL-6 in the serum samples using commercial ELISA kits according to the manufacturer's instructions.

  • Calculate Percentage Inhibition of Cytokine Release:

    • % Inhibition = [ (Cytokine_LPS - Cytokine_treated) / (Cytokine_LPS - Cytokine_saline) ] x 100

  • Statistical Analysis:

    • Use a one-way ANOVA with a post-hoc test (e.g., Dunnett's) to compare the LPS-treated groups to the vehicle + LPS control group.

Part 3: Evaluation of Analgesic Efficacy

Model Rationale: The Formalin Test

The formalin test is a robust model of clinical pain that allows for the differentiation between two types of pain mechanisms within a single experiment.[16][17] A subcutaneous injection of dilute formalin into the paw induces a biphasic pattern of nocifensive behavior (licking, biting, and flinching).[18]

  • Phase 1 (Early Phase, 0-5 minutes): A brief, intense period of activity resulting from the direct chemical stimulation of peripheral nociceptors (C-fibers). This phase represents acute, neurogenic pain.[17][19]

  • Phase 2 (Late Phase, 15-40 minutes): A longer-lasting, tonic response that is driven by a combination of inflammatory reactions in the peripheral tissue and functional changes (central sensitization) in the dorsal horn of the spinal cord.[18][19]

Centrally acting analgesics (like opioids) inhibit both phases, whereas peripherally acting drugs (like NSAIDs) primarily inhibit the late phase.[16] This makes the formalin test highly informative for elucidating the potential mechanism of a novel analgesic compound.

Experimental Workflow: Formalin Testdot

G cluster_0 Preparation & Treatment cluster_1 Induction & Observation cluster_2 Scoring & Analysis acclimate Acclimate Mice to Observation Chambers groups Randomize into Groups (n=8-10 per group) acclimate->groups treat Administer Compound, Vehicle, or Positive Control groups->treat induce Inject 20 µL 2.5% Formalin (Subplantar, Right Hind Paw) treat->induce observe Immediately place in chamber and record behavior for 45-60 min induce->observe score Quantify time spent licking/biting the injected paw observe->score phase1 Analyze Phase 1 (0-5 min) score->phase1 phase2 Analyze Phase 2 (15-40 min) score->phase2 stats Statistical Analysis (e.g., ANOVA) phase1->stats phase2->stats

Sources

Application Notes & Protocols: Formulation Strategies for 2-Hydroxy-1-(1H-indol-3-yl)ethanone Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Navigating the Formulation Challenges of an Indole-Based Therapeutic Candidate

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] 2-Hydroxy-1-(1H-indol-3-yl)ethanone, a promising indole derivative, presents a formulation challenge characteristic of many Biopharmaceutics Classification System (BCS) Class II compounds: poor aqueous solubility despite possessing favorable membrane permeability.[2] This inherent low solubility can severely limit its oral bioavailability, thereby hindering its therapeutic potential. The primary objective of formulating this active pharmaceutical ingredient (API) is to enhance its dissolution rate and apparent solubility, ensuring consistent and effective delivery to the systemic circulation.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and characterization of this compound. It moves beyond a simple recitation of methods to explain the causality behind formulation choices, offering detailed, field-proven protocols for three distinct and powerful drug delivery platforms: polymeric nanoparticles, liposomes, and amorphous solid dispersions. Each protocol is designed as a self-validating system, complete with in-depth characterization and stability testing methodologies to ensure the development of a robust and effective drug product.

Physicochemical Portrait of this compound

A thorough understanding of the API's properties is the foundation of rational formulation design.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3][4]
Molecular Weight 175.18 g/mol [3][4]
Appearance Colorless to pale yellow crystalline solid[3]
Melting Point 160 °C[3][4]
Boiling Point 399.1°C at 760 mmHg[3][4]
Solubility (Qualitative) Soluble in organic solvents. A structurally similar compound, Indole-3-Glyoxylamide, is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3][5]This suggests that while aqueous solubility is low, it is amenable to solvent-based formulation techniques.
pKa (Predicted) 13.25 ± 0.10[3]

The presence of a hydroxyl group and an indole nitrogen capable of hydrogen bonding suggests some polarity, yet the overall planar, aromatic structure contributes to its low water solubility.[6] This profile makes it an ideal candidate for advanced formulation strategies that either increase the surface area for dissolution or present the drug in a pre-dissolved or amorphous state.

Strategic Formulation Pathways

The selection of a formulation strategy is dictated by the drug's properties, the desired therapeutic outcome, and manufacturing considerations.[3][7] For this compound, three primary pathways are explored, each offering distinct advantages.

Formulation_Strategy cluster_strategies Formulation Strategies cluster_advantages Key Advantages API This compound (Poorly Soluble API) NP Polymeric Nanoparticles (PLGA) API->NP Encapsulation Lipo Liposomes API->Lipo Encapsulation SD Solid Dispersion API->SD Molecular Dispersion Adv_NP Controlled Release Surface Functionalization Protection from Degradation NP->Adv_NP Adv_Lipo Biocompatible Delivery of Hydrophilic/Lipophilic Drugs Reduced Toxicity Lipo->Adv_Lipo Adv_SD Enhanced Dissolution Rate Improved Bioavailability Established Manufacturing SD->Adv_SD

Caption: Strategic pathways for formulating this compound.

Section 1: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticle Formulation

Rationale: PLGA nanoparticles are biodegradable and biocompatible polymeric carriers that can encapsulate hydrophobic drugs, protecting them from degradation and allowing for controlled release.[8] The emulsification-solvent evaporation method is a robust and widely used technique for preparing PLGA nanoparticles.[8][9]

Protocol 1.1: Preparation of PLGA Nanoparticles by Emulsification-Solvent Evaporation

PLGA_Workflow cluster_phase Phase Preparation cluster_process Nanoparticle Formation & Purification Organic_Phase 1. Dissolve PLGA & API in Dichloromethane Emulsify 3. Add Organic to Aqueous Phase & Homogenize/Sonicate Organic_Phase->Emulsify Aqueous_Phase 2. Prepare PVA solution in deionized water Aqueous_Phase->Emulsify Evaporate 4. Evaporate Dichloromethane (Magnetic Stirring) Emulsify->Evaporate Collect 5. Centrifuge to collect NPs Evaporate->Collect Wash 6. Wash NPs with water (x3) Collect->Wash Lyophilize 7. Lyophilize with Cryoprotectant Wash->Lyophilize

Caption: Workflow for PLGA nanoparticle preparation.

Materials:

  • This compound (API)

  • PLGA (50:50, Mw 24,000-38,000)

  • Dichloromethane (DCM), HPLC grade

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Deionized water

  • Mannitol (Cryoprotectant)

Equipment:

  • High-shear homogenizer or probe sonicator

  • Magnetic stirrer with stir bars

  • Rotary evaporator (optional, for solvent removal)

  • High-speed refrigerated centrifuge

  • Lyophilizer (Freeze-dryer)

  • Analytical balance, glassware

Step-by-Step Methodology:

  • Organic Phase Preparation:

    • Accurately weigh 100 mg of PLGA and 10 mg of this compound.

    • Dissolve both components in 2 mL of dichloromethane in a glass vial. Vortex briefly to ensure complete dissolution.[9] This step creates the oil phase containing the polymer and the hydrophobic drug.

  • Aqueous Phase Preparation:

    • Prepare a 1% w/v PVA solution by dissolving 1 g of PVA in 100 mL of deionized water. Gentle heating (to ~70°C) and stirring may be required for complete dissolution. Allow the solution to cool to room temperature.[9] PVA acts as a stabilizer, preventing the newly formed nanoparticles from aggregating.

  • Emulsification:

    • Add the organic phase dropwise into 10 mL of the 1% PVA solution while stirring at high speed (~1000 rpm) using a magnetic stirrer.

    • Immediately homogenize the mixture using a probe sonicator on an ice bath (e.g., 50% amplitude for 2 minutes with a 5-second on/off pulse) or a high-shear homogenizer (e.g., 12,000 rpm for 5 minutes).[10] This high-energy process breaks the organic phase into nano-sized droplets, forming an oil-in-water (o/w) emulsion.

  • Solvent Evaporation:

    • Transfer the resulting emulsion to a beaker and stir on a magnetic stirrer at room temperature for at least 4 hours in a fume hood to allow the dichloromethane to evaporate.[11] As the organic solvent diffuses out of the droplets and evaporates, the PLGA precipitates, entrapping the drug and forming solid nanoparticles.

  • Nanoparticle Collection:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at approximately 15,000 x g for 20 minutes at 4°C.

    • Carefully discard the supernatant, which contains residual PVA and non-encapsulated drug.

  • Washing:

    • Resuspend the nanoparticle pellet in 10 mL of deionized water using a vortex mixer.

    • Repeat the centrifugation and resuspension steps two more times to remove any remaining impurities.

  • Lyophilization:

    • After the final wash, resuspend the nanoparticle pellet in a 5% w/v mannitol solution (a cryoprotectant).

    • Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry, free-flowing powder. Lyophilization removes water without damaging the nanoparticle structure, ensuring long-term stability.

Section 2: Liposomal Formulation

Rationale: Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds.[12] The thin-film hydration method is a classic and versatile technique for preparing multilamellar vesicles (MLVs), which can then be downsized to produce smaller, more uniform vesicles.[5]

Protocol 2.1: Preparation of Liposomes by Thin-Film Hydration

Materials:

  • This compound (API)

  • Soybean Phosphatidylcholine (SPC) or similar phospholipid

  • Cholesterol

  • Chloroform and Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Water bath

Step-by-Step Methodology:

  • Lipid and Drug Dissolution:

    • In a round-bottom flask, dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of the API in a solvent mixture of chloroform:methanol (e.g., 2:1 v/v, approximately 10 mL).[13] Cholesterol is included to modulate membrane fluidity and stability.

  • Thin Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the transition temperature of the lipid but below the boiling point of the solvent (e.g., 40-45°C).

    • Rotate the flask and gradually apply a vacuum to evaporate the organic solvents. A thin, uniform lipid film should form on the inner wall of the flask.[14]

    • Continue evaporation under high vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Add 10 mL of pre-warmed (e.g., 45°C) PBS (pH 7.4) to the flask containing the dry lipid film.

    • Rotate the flask gently by hand (without vacuum) in the water bath for about 1 hour. The lipid film will gradually peel off the glass wall and hydrate to form multilamellar vesicles (MLVs).[5] This is a spontaneous self-assembly process driven by the amphiphilic nature of the lipids.

  • Size Reduction (Sonication/Extrusion):

    • Sonication (Optional): To reduce the size and lamellarity of the MLVs, the suspension can be sonicated using a bath sonicator or a probe sonicator. This process can be difficult to control and may lead to lipid degradation.

    • Extrusion (Recommended): For a more uniform size distribution, the liposome suspension is repeatedly passed (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). The extrusion should be performed at a temperature above the lipid's transition temperature.[15] This process yields small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a narrow size distribution.

  • Purification:

    • To remove the non-encapsulated drug, the liposome suspension can be purified by dialysis against PBS or by size exclusion chromatography.

Section 3: Solid Dispersion Formulation

Rationale: Solid dispersions enhance the dissolution of poorly soluble drugs by dispersing them in a hydrophilic carrier matrix at a molecular level, effectively creating an amorphous, high-energy form of the drug.[16][17] The solvent evaporation method is suitable for thermolabile drugs and allows for the use of a wide range of carriers.[18][19]

Protocol 3.1: Preparation of Solid Dispersion by Solvent Evaporation

Materials:

  • This compound (API)

  • Polyvinylpyrrolidone K30 (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)

  • Methanol or a mixture of Dichloromethane:Methanol (1:1)

Equipment:

  • Magnetic stirrer

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Step-by-Step Methodology:

  • Dissolution:

    • Prepare solutions with different drug-to-carrier weight ratios (e.g., 1:1, 1:2, 1:4).

    • For a 1:4 ratio, dissolve 100 mg of the API and 400 mg of PVP K30 in a sufficient volume of a suitable solvent (e.g., 20 mL of methanol) in a beaker with magnetic stirring until a clear solution is obtained.[16][19] The key is to find a common solvent in which both the drug and the carrier are soluble.

  • Solvent Evaporation:

    • Transfer the solution to a large petri dish or a round-bottom flask.

    • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 50°C) or in a vacuum oven overnight. This step should be performed until a solid, transparent film or mass is formed.

  • Pulverization and Sieving:

    • Scrape the solid mass from the container.

    • Pulverize the mass into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve (e.g., 60 mesh) to obtain a uniform particle size.

  • Storage:

    • Store the resulting solid dispersion powder in a desiccator to prevent moisture uptake, which could induce crystallization of the amorphous drug.

Section 4: Characterization of Formulations

Comprehensive characterization is essential to ensure the quality, stability, and performance of the developed formulations.[7]

ParameterMethodPurposeTypical Values/Outputs
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Determines the mean particle size and the width of the size distribution.Nanoparticles/Liposomes: 100-300 nm, PDI < 0.3
Zeta Potential Laser Doppler VelocimetryMeasures surface charge; predicts physical stability against aggregation.> ±20 mV indicates good colloidal stability.
Morphology Transmission/Scanning Electron Microscopy (TEM/SEM)Visualizes the shape and surface characteristics of the nanoparticles/liposomes.Spherical shape, smooth surface.
Encapsulation Efficiency (EE%) & Drug Loading (DL%) HPLC (after separation of free drug)Quantifies the amount of drug successfully entrapped within the carrier.EE% > 70%, DL% varies by formulation.
Solid-State Characterization Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD)Confirms the amorphous state of the drug in solid dispersions and its interaction with carriers.Absence of drug melting peak in DSC; halo pattern in XRPD.
In Vitro Drug Release Dialysis Bag MethodMeasures the rate and extent of drug release from the formulation over time in a simulated physiological fluid.Release profile (e.g., % cumulative release vs. time).
Protocol 4.1: Determination of Encapsulation Efficiency (EE%) by HPLC

HPLC_EE_Workflow cluster_prep Sample Preparation cluster_analysis Quantification Sample 1. Take known amount of NP/Liposome suspension Separate 2. Separate free drug (Centrifugation/Ultrafiltration) Supernatant 3. Collect Supernatant (Contains Free Drug) Pellet 4. Disrupt Pellet (e.g., with organic solvent) to release encapsulated drug Quant_Free 5. Quantify Free Drug in Supernatant via HPLC Quant_Total 6. Quantify Total Drug in original suspension via HPLC Calculate 7. Calculate EE% and DL%

Caption: Workflow for determining Encapsulation Efficiency (EE%).

  • Separation of Free Drug: Centrifuge a known amount of the nanoparticle or liposome suspension (e.g., 1 mL). The unencapsulated drug will remain in the supernatant.

  • Quantification of Free Drug: Filter the supernatant and measure the concentration of the free drug using a validated HPLC method.

  • Quantification of Total Drug: Take the same initial amount of the formulation (before centrifugation) and dissolve it in a solvent that disrupts the carrier (e.g., acetonitrile or methanol) to release the encapsulated drug. Measure the total drug concentration via HPLC.

  • Calculation:

    • EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

    • DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

Protocol 4.2: In Vitro Drug Release Study (Dialysis Bag Method)
  • Preparation:

    • Accurately place a known quantity of the formulation (e.g., equivalent to 1 mg of API) into a dialysis bag with a suitable molecular weight cut-off (MWCO, e.g., 12-14 kDa).

    • Seal the bag and immerse it in a vessel containing a known volume (e.g., 200 mL) of release medium (e.g., PBS pH 7.4, potentially with 0.5% Tween 80 to maintain sink conditions for the hydrophobic drug).

  • Procedure:

    • Place the vessel in a shaking water bath at 37°C with constant, gentle agitation (e.g., 100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a sample (e.g., 1 mL) from the release medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analysis:

    • Analyze the drug concentration in the collected samples using HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the cumulative percentage of drug released versus time to obtain the release profile.

Section 5: Stability Assessment

Rationale: Stability testing is a regulatory requirement and is crucial for determining the shelf-life of the product. Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical methods.

Protocol 5.1: Forced Degradation Studies

Expose the API and the final formulation to the following stress conditions as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80°C for 48 hours.

  • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Analyze the stressed samples by a validated stability-indicating HPLC method to separate the parent drug from any degradation products. The goal is to achieve 5-20% degradation of the API.

Protocol 5.2: Long-Term and Accelerated Stability

Store the final formulated product in the intended container-closure system under the following conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated) and analyze for key quality attributes, including:

  • Appearance

  • Drug content (Assay)

  • Degradation products/impurities

  • Particle size and PDI (for nanoparticles and liposomes)

  • In vitro drug release profile

Conclusion and Forward Outlook

The successful formulation of this compound hinges on a systematic approach that begins with a deep understanding of its physicochemical properties and culminates in a robust, well-characterized, and stable drug delivery system. The protocols detailed herein for polymeric nanoparticles, liposomes, and solid dispersions provide a strong foundation for overcoming the solubility challenges of this promising indole derivative. Each platform offers a unique set of advantages, and the optimal choice will depend on the specific therapeutic application, desired pharmacokinetic profile, and scalability considerations. By integrating these formulation strategies with rigorous analytical characterization and stability programs, researchers can unlock the full therapeutic potential of this compound and accelerate its journey through the drug development pipeline.

References

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 2-Hydroxy-1-(1H-indol-3-yl)ethanone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in obtaining high yields of this valuable synthetic intermediate. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?

Low yields in this synthesis typically stem from the inherent reactivity of the indole nucleus, especially under classic Friedel-Crafts acylation conditions. The primary challenges are twofold:

  • Lack of Regioselectivity : The indole ring has multiple nucleophilic sites. The nitrogen at position 1 (N1) and the carbon at position 3 (C3) are the most reactive. Acylation can occur at the nitrogen, leading to the undesired N-acylated byproduct, competing directly with the desired C3 acylation.[1][2]

  • Polymerization : Indole is an electron-rich heterocycle that is sensitive to strong acids. The harsh conditions often employed in Friedel-Crafts reactions, particularly with strong Lewis acids like aluminum chloride (AlCl₃), can induce polymerization of the indole ring, resulting in the formation of intractable tars and a significant loss of material.[3]

The key to a successful synthesis is to employ conditions that selectively favor C3 acylation while being mild enough to prevent polymerization.

cluster_0 Key Challenges in Indole Acylation Indole Indole + Acylating Agent N_Acylation N-Acylation Byproduct Indole->N_Acylation Competing Reaction (Kinetic Product) C3_Acylation Desired C3-Acylated Product (this compound) Indole->C3_Acylation Desired Reaction (Thermodynamic Product) Polymerization Polymerization (Tar Formation) Indole->Polymerization Side Reaction (Harsh Conditions)

Caption: Competing reaction pathways in the acylation of indole.
Q2: I'm observing a significant amount of the N-acylated byproduct. How can I improve the C3-regioselectivity?

Improving C3-selectivity requires fine-tuning the reaction conditions to exploit the different reactivity of the N1 and C3 positions. While N-acylation is often kinetically favored, C3-acylation is typically the thermodynamically more stable outcome. Here are several strategies to enhance C3-acylation:

  • Choice of Lewis Acid : This is the most critical factor. Strong Lewis acids (e.g., AlCl₃) can aggressively coordinate with the indole nitrogen, promoting both N-acylation and polymerization.[3] Milder or sterically hindered Lewis acids are far more effective at promoting C3-acylation.[3] Dialkylaluminum chlorides, for example, have demonstrated high efficacy for this transformation.[3]

  • Solvent Selection : The choice of solvent can influence the reactivity of the electrophile and the solubility of intermediates. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used.[3]

  • Temperature Control : Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

  • N-Protection (If Necessary) : While adding steps, protecting the indole nitrogen with a group like phenylsulfonyl (PhSO₂) can effectively block N-acylation and force the reaction to occur at the C3 position.[3] This is a robust but less atom-economical approach.

The following table compares the effectiveness of various Lewis acids in the C3-acylation of indole, demonstrating the significant impact of this choice on yield.

EntryLewis AcidAcylating AgentSolventYield (%) of 3-AcylindoleReference
1Et₂AlClAcetyl ChlorideCH₂Cl₂86[3]
2Me₂AlClAcetyl ChlorideCH₂Cl₂85[3]
3SnCl₄Acetyl ChlorideCS₂95[3]
4Y(OTf)₃Propionic Anhydride[BMIM]BF₄92[3]
Q3: My reaction has turned into a dark, insoluble tar with very little identifiable product. What is causing this and how can I prevent it?

The formation of a dark tar is a classic sign of indole polymerization. As mentioned, the electron-rich nature of the indole ring makes it susceptible to acid-catalyzed polymerization, especially in the presence of strong Lewis acids like AlCl₃.[3]

Causality: Strong Lewis acids can protonate the indole ring, generating a reactive indoleninium cation. This cation can then act as an electrophile and attack another neutral indole molecule, initiating a chain reaction that leads to the formation of high-molecular-weight oligomers or polymers, which present as an insoluble tar.

Prevention Strategies:

  • Switch to a Milder Lewis Acid : This is the most effective solution. Consider using tin(IV) chloride (SnCl₄), zinc chloride (ZnCl₂), or dialkylaluminum chlorides which are known to be more selective and less prone to causing polymerization.[3][4]

  • Control Stoichiometry : Use a stoichiometric amount of the Lewis acid, or in some cases, even catalytic amounts, particularly with highly efficient catalysts like metal triflates.[3]

  • Maintain Low Temperatures : Perform the reaction at 0 °C or below to moderate the reactivity and suppress polymerization pathways.

  • Slow Addition : Add the Lewis acid and acylating agent slowly to the indole solution to maintain a low concentration of reactive electrophilic species at any given time.

Q4: What is a reliable, step-by-step protocol to maximize the yield of this compound?

The synthesis is typically achieved via a Friedel-Crafts acylation using a suitable acylating agent for the hydroxyacetyl group. A common precursor is 2-chloroacetyl chloride, followed by hydrolysis of the resulting 2-chloro-1-(1H-indol-3-yl)ethanone.

Here is a recommended protocol adapted from established methods for C3-acylation of indoles, optimized for yield and purity.[3][4][5]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

  • Reaction Setup :

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents :

    • Slowly add a solution of tin(IV) chloride (SnCl₄, 1.1 eq) in CH₂Cl₂ to the stirred indole solution over 15-20 minutes, maintaining the temperature at 0 °C.

    • After stirring for an additional 15 minutes, add 2-chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes. Ensure the internal temperature does not rise above 5 °C.

  • Reaction Monitoring :

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting indole is consumed.

  • Work-up and Hydrolysis :

    • Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of ice and water.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the crude 2-chloro-1-(1H-indol-3-yl)ethanone.

    • The crude chloro-intermediate can then be hydrolyzed to the final product, this compound, using standard methods (e.g., refluxing with aqueous sodium formate followed by acidification).

  • Purification :

    • Purify the final product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.[6]

start Low Yield Detected check_byproducts Analyze Crude Mixture (TLC/NMR): N-Acylation or Tar? start->check_byproducts n_acylation Predominant N-Acylation check_byproducts->n_acylation N-Acyl Byproduct tar Significant Tar Formation check_byproducts->tar Tar/Polymer optimize_lewis Switch to Milder Lewis Acid (e.g., SnCl₄, Et₂AlCl) n_acylation->optimize_lewis tar->optimize_lewis optimize_temp Lower Reaction Temperature (e.g., 0°C or below) tar->optimize_temp slow_addition Slow Reagent Addition optimize_lewis->slow_addition optimize_temp->slow_addition end Improved Yield slow_addition->end

Caption: A logical troubleshooting workflow for low yield.

References

  • Technical Support Center: Improving the Regioselectivity of Indole Acylation. Benchchem. 3

  • Optimization of the reaction conditions. ResearchGate. 7

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central, National Center for Biotechnology Information. 1

  • Optimization of reaction conditions. ResearchGate. 2

  • This compound synthesis. ChemicalBook. 8

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, American Chemical Society Publications. 9

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. PMC, National Center for Biotechnology Information. 10

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed, National Center for Biotechnology Information. 4

  • Friedel-Crafts Acylation. Organic Chemistry Portal. 5

  • Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Semantic Scholar. 11

  • This compound. Sigma-Aldrich. 12

  • Cas 2400-51-3, this compound. LookChem. 6

Sources

Technical Support Center: Purification of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable indole derivative. Here, we provide troubleshooting advice and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established scientific principles and practical, field-proven experience.

I. Understanding the Core Challenges

The purification of this compound can be intricate due to the inherent reactivity of the indole nucleus and the presence of multiple functional groups. The primary challenges often stem from:

  • Closely-Related Impurities: The synthesis, often involving a Friedel-Crafts acylation or hydrolysis of a precursor like 2-chloro-1-(1H-indol-3-yl)ethanone, can lead to byproducts that are structurally very similar to the target molecule.[1] These can include starting materials, isomers, or poly-acylated indoles.

  • Compound Stability: The indole ring can be sensitive to acidic conditions, and the presence of the hydroxyl group can influence its polarity and potential for degradation on certain stationary phases like silica gel.

  • Polarity: The combination of the hydroxyl and ketone groups imparts a significant degree of polarity to the molecule, which dictates the choice of purification techniques and solvent systems.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you might encounter during your purification workflow.

Recrystallization Issues

Q1: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the cooling process is too rapid.

  • Causality: The high concentration of the solute in the hot solvent can lead to supersaturation at a temperature that is still above the compound's melting point. Impurities can also depress the melting point, exacerbating this issue.

  • Troubleshooting Protocol:

    • Re-heat the solution: Add a small amount of additional hot solvent to redissolve the oil.

    • Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker or glass wool to slow the rate of cooling. Avoid placing it directly in an ice bath.

    • Scratching: Gently scratch the inside of the flask at the solvent-air interface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, solid product, add a tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Q2: I have very low recovery after recrystallization. What are the likely causes and how can I improve my yield?

A2: Low recovery is a frequent challenge in recrystallization and can be attributed to several factors.

  • Causality: The most common reasons are using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete precipitation from the cold solvent.

  • Optimization Strategies:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve your crude product. Add the solvent in small portions.

    • Prevent Premature Crystallization: If a hot filtration is necessary to remove insoluble impurities, preheat your filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and depositing crystals on the filter paper.

    • Maximize Precipitation: Ensure the solution is thoroughly cooled. An ice bath can be used once the solution has reached room temperature and initial crystallization has occurred. Allow sufficient time for the crystals to form.

    • Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will have high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.

Column Chromatography Challenges

Q3: My compound is streaking or tailing on the TLC plate and the column, leading to poor separation. What's causing this?

A3: Streaking or tailing is often a sign of compound overloading, interaction with the stationary phase, or the presence of highly polar impurities.

  • Causality: The acidic nature of silica gel can sometimes interact with basic nitrogen-containing compounds like indoles, causing them to "stick" and elute slowly and unevenly. Overloading the column or TLC plate with too much sample can also lead to this phenomenon.

  • Troubleshooting Protocol:

    • Optimize Loading: For column chromatography, ensure you are not exceeding the recommended sample-to-adsorbent ratio (typically 1:20 to 1:100 by weight). For TLC, apply a smaller, more concentrated spot.

    • Modify the Mobile Phase: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Consider an Alternative Stationary Phase: If tailing persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.

    • Dry Loading: Adsorbing your crude product onto a small amount of silica gel and then loading this dry powder onto the column can often lead to sharper bands and better separation compared to wet loading.

Q4: I'm struggling to find a solvent system that gives good separation of my product from a closely-eluting impurity. What should I try?

A4: Separating compounds with similar polarities is a common chromatographic challenge that requires careful optimization of the mobile phase.

  • Causality: If two compounds have very similar structures and polarities, they will interact with the stationary phase in a similar manner, making them difficult to resolve.

  • Solvent System Optimization Workflow:

    • Systematic TLC Analysis: Run a series of TLC plates with different solvent systems. A good starting point for polar indoles is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[2]

    • Vary the Solvent Ratio: Test a range of ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4 for good separation on a column.[2]

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent with a different polarity can improve separation. For example, adding a small percentage of methanol to a dichloromethane or ethyl acetate system can increase polarity.

    • Utilize a Gradient Elution: If a single solvent system is insufficient, a gradient elution during column chromatography can be very effective. Start with a less polar solvent system to elute the less polar impurities, and gradually increase the polarity to elute your product and then any more polar impurities.

III. Frequently Asked Questions (FAQs)

Q1: What are the expected impurities from the synthesis of this compound?

A1: The impurities will largely depend on the synthetic route.

  • From Hydrolysis of 2-chloro-1-(1H-indol-3-yl)ethanone: The primary impurity is likely to be the unreacted starting material, 2-chloro-1-(1H-indol-3-yl)ethanone.

  • From Friedel-Crafts Acylation of Indole: This method can be less selective. Potential impurities include:

    • Isomers: Acylation at other positions of the indole ring, although the 3-position is generally favored.[1]

    • Poly-acylated Products: Di-acylated indole derivatives can form if the reaction conditions are not carefully controlled.[3]

    • Unreacted Starting Materials: Residual indole and the acylating agent.

Q2: Is this compound stable on silica gel?

A2: While many indoles are stable on silica gel, some can be sensitive to its acidic nature, leading to degradation.[2] Given the presence of the hydroxyl group, it is advisable to assess the stability of your compound on a small scale first.

  • Stability Test: Dissolve a small amount of your crude product in a suitable solvent, spot it on a TLC plate, and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots, which would indicate degradation.

  • Mitigation: If degradation is observed, consider using a deactivated (neutral) silica gel, alumina, or adding a basic modifier like triethylamine to your eluent.

Q3: What is a good starting point for a recrystallization solvent?

A3: Based on the polar nature of this compound, polar protic solvents are a good starting point.

  • Recommended Solvents: Ethanol, methanol, or a mixture of ethanol and water are often effective for recrystallizing polar indole derivatives.[4]

  • Solvent Screening: To find the optimal solvent, test the solubility of your crude product in small amounts of different solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature and high solubility when hot.

Q4: Can I use reverse-phase chromatography for purification?

A4: Yes, reverse-phase chromatography can be an excellent alternative, especially if you are facing challenges with normal-phase (silica gel) chromatography.

  • Principle: In reverse-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Less polar compounds will elute later than more polar compounds.

  • Application: This technique can be particularly useful for separating polar compounds and can sometimes offer better resolution for closely-eluting impurities.

IV. Experimental Protocols and Data

Table 1: Recommended Solvent Systems for Column Chromatography
Solvent System (v/v)Target Rf on TLCNotes
Hexanes:Ethyl Acetate (7:3 to 1:1)0.2 - 0.4A good starting point for many indole derivatives. Adjust ratio based on TLC.[2]
Dichloromethane:Methanol (98:2 to 95:5)0.2 - 0.4For more polar compounds that do not move significantly in hexanes/ethyl acetate.[2]
Toluene:Acetone (9:1 to 7:3)0.2 - 0.4An alternative non-halogenated solvent system.
Protocol 1: General Procedure for Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading Recommended): Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Carefully add the eluent to the column and apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram 1: Decision Workflow for Purification Strategy

Purification_Workflow start Crude Product tlc Perform TLC Analysis start->tlc single_spot Single Spot? tlc->single_spot recrystallize Recrystallization single_spot->recrystallize Yes multiple_spots Multiple Spots single_spot->multiple_spots No pure_product Pure Product recrystallize->pure_product column_chrom Column Chromatography multiple_spots->column_chrom analyze_fractions Analyze Fractions by TLC column_chrom->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure combine_pure->pure_product

Caption: A decision tree for selecting the initial purification method.

V. References

  • Stereogenic cis-2-Substituted-N-Acetyl-3-hydroxy-indolines via Ruthenium(II)-Catalyzed Dynamic Kinetic Resolution-Asymmetric Transfer Hydrogenation. The Royal Society of Chemistry.

  • 3-Acetylindoles: Synthesis, Reactions and Biological Activities. ResearchGate. Available at: [Link]

  • Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. PubMed. Available at: [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]

  • A kind of 3-hydroxyindole derivative and its synthesis method and application. Google Patents. Available at:

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Available at: [Link]

  • Column chromatography. Available at: [Link]

  • Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.

  • Process of preparing purified aqueous indole solution. Google Patents. Available at:

  • Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica.

  • Synthesis, characterization and biological evaluation of 3-acetylindole derivatives as anti-microbial and antioxidant agents. The Pharma Innovation.

  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments.

  • Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central. Available at: [Link]

  • Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation.

  • This compound. LookChem. Available at: [Link]

  • APPENDIX 3E Column Chromatography. SciSpace.

  • Synthesis of some N-substituted indole derivatives and their biological activities. PubMed. Available at: [Link]

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Technical Support Center: Synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic sequence. The guidance provided herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and experimental success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the Friedel-Crafts acylation of indole with chloroacetyl chloride, the primary step in synthesizing the precursor to this compound.

Problem 1: Low Yield of C3-Acylation Product & Formation of Tarry Residues

Q: My reaction has a very low yield of the desired 2-chloro-1-(1H-indol-3-yl)ethanone, and a significant amount of an intractable tar or polymer has formed. What is the cause and how can I fix this?

A: This is a classic and frequent issue in indole chemistry. The indole ring is highly electron-rich, making it susceptible to side reactions under the strongly acidic conditions of a traditional Friedel-Crafts reaction.

Probable Causes:

  • Polymerization/Oligomerization: Strong Lewis acids, such as aluminum chloride (AlCl₃), are potent enough to induce the self-reaction of indole molecules.[1][2] This acid-catalyzed polymerization is a major contributor to the formation of red or brown tars, which are mixtures of indole trimers and their acylated derivatives.[2]

  • Lewis Acid Potency: The choice of Lewis acid is critical. While AlCl₃ is a common Friedel-Crafts catalyst, its high reactivity is often detrimental to sensitive substrates like indole, promoting polymerization over the desired acylation.[3]

  • Order of Reagent Addition: Adding the Lewis acid directly to a solution of indole before the acylating agent is present can immediately trigger polymerization, observed as a rapid color change and precipitate formation.[2]

Solutions & Recommended Protocols:

The key is to moderate the reactivity of the system by carefully selecting the Lewis acid and controlling the reaction conditions.

Solution A: Employ Milder Lewis Acids

Milder or sterically hindered Lewis acids provide superior regioselectivity and significantly reduce polymerization.[1] Zirconium tetrachloride (ZrCl₄), in particular, has been shown to be highly effective for the C3-acylation of unprotected indoles, minimizing common side reactions.[3]

Recommended Protocol (ZrCl₄-Mediated Acylation):

  • Step 1: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve indole (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).

  • Step 2: Cool the solution to 0 °C using an ice bath.

  • Step 3: Add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise to the solution.

  • Step 4: In a separate flask, prepare a slurry of Zirconium tetrachloride (ZrCl₄, 1.2 equivalents) in CH₂Cl₂.

  • Step 5: Add the ZrCl₄ slurry to the reaction mixture portion-wise at 0 °C.

  • Step 6: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Step 7: Upon completion, quench the reaction by carefully pouring it into a mixture of ice water and saturated sodium bicarbonate solution.

  • Step 8: Perform a standard aqueous workup, extracting the product with an organic solvent, followed by drying and purification via column chromatography.

Solution B: Optimize Lewis Acid Choice

If ZrCl₄ is not available, other Lewis acids can be used, but their performance varies. A comparison is provided below.

Data Presentation: Comparison of Lewis Acids for C3-Acylation of Indole

EntryLewis AcidAcylating AgentSolventYield (%) of 3-AcylindoleReference
1Et₂AlClAcetyl ChlorideCH₂Cl₂86[1]
2Me₂AlClAcetyl ChlorideCH₂Cl₂85[1]
3SnCl₄Acetyl ChlorideCS₂95[1]
4ZrCl₄Acyl ChloridesCH₂Cl₂Good to High[3]

Visualization: Indole Polymerization Pathway

The following diagram illustrates how a strong Lewis acid (LA) can initiate the polymerization cascade, leading to the undesired tarry byproducts.

G cluster_main Undesired Polymerization Pathway Indole1 Indole ProtonatedIndole Protonated Indole (Electrophile) Indole1->ProtonatedIndole + LA LA Strong Lewis Acid (e.g., AlCl₃) Dimer Indole Dimer ProtonatedIndole->Dimer Indole2 Indole (Nucleophile) Indole2->Dimer Trimer Indole Trimer / Tar Dimer->Trimer ...repeats MoreIndole + Indole

Caption: Acid-catalyzed polymerization of indole.

Problem 2: Significant Formation of N-Acylated and Di-Acylated Byproducts

Q: My analysis (NMR, LC-MS) shows the presence of two major byproducts in addition to my desired C3-acylated product. How do I identify and prevent them?

A: Indole possesses two primary nucleophilic sites: the C3 carbon and the N1 nitrogen.[4] Competition between these sites for the acylating agent leads to a mixture of products.

Probable Causes & Identification:

  • N-Acylation (1-acylindole): The indole nitrogen's lone pair can act as a nucleophile, attacking the chloroacetyl chloride. This is particularly favored under basic conditions or with certain catalysts.[5][6]

  • Di-Acylation (1,3-diacylindole): If the reaction conditions are harsh enough or the stoichiometry is not well-controlled, both the N1 and C3 positions can be acylated.[3] This occurs because the initial C3-acylation product can be deprotonated at the nitrogen and undergo a subsequent N-acylation.

Solutions & Recommended Protocols:

Controlling the regioselectivity is paramount. This can be achieved by modifying the reaction conditions to favor C3 reactivity or by physically blocking the N1 position.

Solution A: Favoring C3-Acylation without Protection

The aforementioned ZrCl₄-mediated method is highly effective at promoting regioselective C3-acylation while minimizing N-acylation.[3] The Lewis acid coordinates in a way that enhances the electrophilicity of the acylating agent and directs it to the more nucleophilic C3 position.

Solution B: Employ an N-Protecting Group

For syntheses where regioselectivity is a persistent issue, protecting the indole nitrogen is the most definitive way to prevent N-acylation. The phenylsulfonyl (PhSO₂) group is a common choice.[1]

Experimental Workflow: N-Protection Strategy

G Indole Indole Protect Protect N-H (e.g., PhSO₂Cl, Base) Indole->Protect N_Protected N-Phenylsulfonylindole Protect->N_Protected Acylate C3-Acylation (Chloroacetyl Chloride, Lewis Acid) N_Protected->Acylate Acylated_Protected Protected 3-Acylindole Acylate->Acylated_Protected Deprotect Deprotection (e.g., Base Hydrolysis) Acylated_Protected->Deprotect Final_Product 3-Acylindole Deprotect->Final_Product

Caption: Workflow for N-protection strategy.

Visualization: Competing Acylation Pathways

This diagram illustrates the competition between the desired C3-acylation and the side reactions at the N1 position.

G cluster_main Indole Acylation Pathways Indole Indole + Chloroacetyl Chloride C3_Product Desired Product 2-chloro-1-(1H-indol-3-yl)ethanone Indole->C3_Product C3-Acylation (Desired) N1_Product Side Product 1-(chloroacetyl)-1H-indole Indole->N1_Product N-Acylation (Undesired) Di_Product Side Product 1,3-bis(chloroacetyl)-1H-indole C3_Product->Di_Product + Acylating Agent (Further N-Acylation)

Caption: Competing pathways in indole acylation.

Frequently Asked Questions (FAQs)

Q1: Why is C3-acylation generally favored over C2-acylation in indole? A: The C3 position of the indole ring has the highest electron density and is the most nucleophilic carbon, making it the primary site for electrophilic attack.[5] Acylation at C2 is sterically more hindered and electronically less favorable. C2-alkylation can sometimes be observed, but C2-acylation is much less common.[7]

Q2: After successfully synthesizing 2-chloro-1-(1H-indol-3-yl)ethanone, what is the standard procedure for hydrolysis to the final 2-hydroxy product? A: The conversion of the α-chloro ketone to the α-hydroxy ketone is typically achieved via nucleophilic substitution. A common and effective method is hydrolysis using a mild base in an aqueous solvent system. For example, reacting 2-chloro-1-(1H-indol-3-yl)ethanone with sodium or potassium formate followed by hydrolysis, or using aqueous sodium bicarbonate or sodium acetate solution under reflux, can yield the desired this compound.

Q3: Can I use an acid anhydride instead of an acyl chloride as the acylating agent? A: Yes, acid anhydrides can be used as acylating agents in Friedel-Crafts reactions with indole.[8][9] They are generally less reactive than acyl chlorides, which can be advantageous in reducing the harshness of the reaction conditions and potentially minimizing side reactions. However, this may require adjusting the catalyst or reaction temperature to achieve a reasonable reaction rate.

Q4: Is it necessary to run the reaction under an inert atmosphere? A: It is highly recommended. Lewis acids like AlCl₃, SnCl₄, and ZrCl₄ are extremely moisture-sensitive.[9] Any water present in the reaction vessel or solvents will react with and deactivate the catalyst, leading to lower yields. Furthermore, indole itself can be susceptible to oxidation. Using a dry, inert atmosphere (Nitrogen or Argon) and anhydrous solvents is critical for reproducibility and success.

References

  • Technical Support Center: Improving the Regioselectivity of Indole Acyl
  • Reddy, T. J., et al. (2011). ZrCl4-Mediated Regio- and Chemoselective Friedel–Crafts Acylation of Indole. The Journal of Organic Chemistry. [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

  • Galicia, G., et al. (2001). Acylation of Indole under Friedel-Crafts Conditions: An Improved Method To Obtain 3-Acylindoles Regioselectively. Organic Letters. [Link]

  • Galicia, G., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. PubMed. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Technical Support Center: Troubleshooting N-Allylation Side Reactions in Indole Synthesis - Benchchem. (URL not available)
  • Movassaghi, M., & Hill, M. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]

  • Hethcox, J. C., et al. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PubMed Central. [Link]

  • LookChem. (n.d.). Cas 2400-51-3, this compound. [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (URL not available)
  • Chai, C. L. L., et al. (2003). N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling. Molecules. [Link]

  • Li, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]

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Improving the stability of 2-Hydroxy-1-(1H-indol-3-yl)ethanone in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Improving the Stability of 2-Hydroxy-1-(1H-indol-3-yl)ethanone in Solution

Introduction

This compound (CAS 2400-51-3) is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1] Its utility stems from the versatile indole scaffold, which is a common feature in many biologically active compounds.[2] However, researchers frequently encounter challenges with the compound's stability in solution. Discoloration, precipitation, and the appearance of unexpected peaks in analytical chromatograms are common indicators of degradation.

This guide provides a comprehensive, experience-driven framework for understanding and mitigating the instability of this compound. We will delve into the chemical causality behind its degradation and offer validated protocols and troubleshooting advice to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the most common initial observations and questions from researchers working with this compound.

Q1: My solution of this compound is rapidly turning yellow or brown. What is happening?

A: This color change is a classic sign of indole oxidation and/or polymerization. The indole ring, particularly at the C3 position, is electron-rich and highly susceptible to oxidation, especially when exposed to atmospheric oxygen and light.[3][4] This process can generate highly colored, often resinous, degradation products. The initial pale yellow color of the solid can intensify in solution as these oxidative processes accelerate.[5]

Q2: What are the primary environmental factors that trigger the degradation of this compound?

A: The stability of this compound in solution is primarily compromised by four factors:

  • Oxygen: Atmospheric oxygen is the principal culprit, leading to auto-oxidation.[3]

  • Light: UV and even ambient light can provide the energy to initiate radical-based degradation pathways.

  • pH: Both strongly acidic and strongly basic conditions can catalyze the degradation of the indole ring or side-chain reactions. Indoles can undergo acid-catalyzed reactions, and the hydroxyl and ketone groups can be susceptible to base-catalyzed transformations.[3]

  • Temperature: Elevated temperatures accelerate the rate of all degradation reactions. While the solid is stable at room temperature when stored properly, solutions are far more sensitive.[6]

Q3: I am seeing multiple new peaks in my LC-MS analysis. What are the likely degradation products?

A: Without direct characterization, it is impossible to be certain. However, based on established indole chemistry, the degradation products likely arise from a few key pathways:

  • Oxidation: The primary degradation pathway involves the cleavage of the indole 2,3-double bond.[3] This can lead to the formation of isatin or anthranilate derivatives.[7]

  • Dimerization/Polymerization: Reactive intermediates, such as radical cations formed during oxidation, can react with other intact indole molecules to form dimers or larger oligomers. These are often responsible for the visible discoloration and potential precipitation.

  • Side-Chain Reactions: While the indole ring is the most reactive moiety, the α-hydroxy ketone side chain can also undergo reactions, though this is typically secondary to indole core degradation.

The diagram below illustrates the principal vulnerabilities of the indole scaffold.

cluster_main Degradation Triggers & Pathways Parent This compound Reactive_Intermediate Reactive Intermediate (e.g., Indole Radical Cation) Parent->Reactive_Intermediate Oxidative Stress Triggers Oxygen (O₂) Light (hν) Extreme pH (H⁺/OH⁻) Triggers->Parent Initiates Degradation Oxidation_Products Oxidation Products (e.g., Isatin/Anthranilate Derivatives) Reactive_Intermediate->Oxidation_Products Ring Cleavage Polymerization Dimers & Polymers (Colored Impurities) Reactive_Intermediate->Polymerization Reaction with Parent

Caption: Key triggers and resulting degradation pathways for the indole core.

Part 2: Troubleshooting Guide - Proactive & Reactive Solutions

This section provides actionable solutions to common experimental problems.

Observed Issue Probable Cause(s) Recommended Solution(s)
Rapid Degradation During Experiment (e.g., color change within minutes to hours)1. Oxygen exposure in solvents. 2. Use of non-pH-controlled aqueous media. 3. Experiment conducted under bright, direct light.1. De-gas all solvents: Sparge aqueous buffers and organic solvents with nitrogen or argon for 15-20 minutes before use. 2. Work under an inert atmosphere: Prepare solutions in a glove box or use flasks with septa, maintaining a positive pressure of N₂ or Ar. 3. Use buffered solutions: Maintain a stable pH between 6.0 and 7.5 using a non-reactive buffer (e.g., phosphate or HEPES). 4. Protect from light: Use amber glass vials or wrap containers in aluminum foil.
Inconsistent Results Between Runs 1. Inconsistent age or storage of stock solutions. 2. Freeze-thaw cycles degrading the stock solution. 3. Variability in solvent purity.1. Prepare fresh solutions: For maximum consistency, prepare solutions immediately before use from high-purity solid. 2. Aliquot stock solutions: If a stock must be stored, dispense it into single-use aliquots in amber vials, purge the headspace with inert gas, and store at -80°C. 3. Use high-purity solvents: Employ HPLC-grade or equivalent solvents to minimize reactive impurities (e.g., peroxides in ethers or aldehydes in alcohols).
Precipitation from Solution 1. Poor solubility in the chosen solvent system. 2. Formation of insoluble polymeric degradation products. 3. Change in pH or temperature affecting solubility.1. Verify solubility: The compound is generally soluble in organic solvents like DMSO and DMF.[5] For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute slowly into the buffer. Do not exceed 1-5% final DMSO concentration for most biological assays. 2. Filter before use: If slight precipitation/cloudiness is observed in a freshly prepared solution, filter it through a 0.22 µm syringe filter (PTFE for organic, PVDF for aqueous/DMSO) before use. This removes particulates but will not solve the underlying degradation. 3. Incorporate antioxidants: Consider adding a radical scavenger like Ascorbic Acid (100-500 µM) or Butylated Hydroxytoluene (BHT, 10-50 µM) to the solvent system to inhibit oxidative polymerization.

Part 3: Validated Protocol for Solution Preparation and Storage

Following a rigorous protocol is the most effective way to ensure stability. This workflow is designed to be a self-validating system.

Workflow: Preparing a Stable Master Stock Solution (10 mM in DMSO)

start Start: Weigh Compound weigh 1. Weigh this compound in an amber glass vial under N₂ or Ar. start->weigh add_dmso 2. Add high-purity, anhydrous DMSO (previously purged with N₂). weigh->add_dmso dissolve 3. Vortex/sonicate at room temperature in the dark until fully dissolved. add_dmso->dissolve aliquot 4. Dispense into single-use amber Eppendorf tubes or glass vials. dissolve->aliquot purge 5. Purge headspace of each aliquot with N₂ or Ar before sealing. aliquot->purge store 6. Store immediately at -80°C. purge->store end End: Stable Aliquots store->end

Caption: Workflow for preparing and storing a stable stock solution.

Recommended Storage Conditions
Solution Type Solvent Temperature Atmosphere Max Recommended Duration
Master Stock 100% DMSO or DMF-80°CInert Gas (N₂/Ar)3-6 months
Working Solution Aqueous Buffer (<1% DMSO)2-8°CProtected from light< 8 hours
Solid Compound N/ARoom TemperatureSealed, Dry, Dark> 1 year[6][8]

Part 4: Experimental Protocol - Stability Assessment via Forced Degradation

To quantitatively assess stability in your specific experimental buffer, a forced degradation study is essential. This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the disappearance of the parent compound over time.

Objective: To determine the stability of a 100 µM solution of this compound in your chosen buffer under various stress conditions.

Materials:

  • 10 mM Master Stock in DMSO (prepared as above).

  • Your experimental buffer (e.g., 50 mM Phosphate Buffer, pH 7.4), de-gassed.

  • 1 M HCl, 1 M NaOH, 30% H₂O₂.

  • HPLC system with a C18 column and UV detector (λ = 280 nm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Methodology:

  • Prepare Working Solution: Dilute the 10 mM DMSO stock 1:100 into your de-gassed experimental buffer to achieve a final concentration of 100 µM. Vortex gently. This is your "Test Solution".

  • Establish Stress Conditions: Set up the following conditions in parallel using amber vials. For each condition, add 1 mL of the Test Solution.

    • Control: Store at 4°C in the dark.

    • Acid Hydrolysis: Add 100 µL of 1 M HCl (final conc. ~0.1 M HCl).

    • Base Hydrolysis: Add 100 µL of 1 M NaOH (final conc. ~0.1 M NaOH).

    • Oxidation: Add 100 µL of 3% H₂O₂ (diluted from 30% stock).

    • Thermal Stress: Incubate at 50°C in the dark.

    • Photolytic Stress: Expose to direct broad-spectrum lab light at room temperature.

  • Time-Point Analysis:

    • Immediately after preparation, take a 100 µL sample from the Control vial. This is your T=0 sample.

    • Take 100 µL samples from all conditions at T = 1, 4, 8, and 24 hours.

    • Quenching: For the Acid and Base samples, neutralize them with an equimolar amount of NaOH or HCl, respectively, immediately after sampling.

    • Dilute all samples 1:1 with Mobile Phase A before injection to prevent peak distortion.

  • HPLC Analysis:

    • Inject 10 µL of each sample.

    • Run a gradient from 10% to 90% Mobile Phase B over 15 minutes.

    • Monitor at 280 nm.

  • Data Interpretation:

    • Calculate the peak area of the parent compound at each time point for each condition.

    • Normalize the data by expressing the peak area at each time point as a percentage of the peak area at T=0 for the Control sample.

    • Plot "% Remaining Compound" vs. "Time" for each condition. This will provide a quantitative measure of stability under your specific experimental parameters. This approach is a standard method for developing stability-indicating assays.[9]

References

  • ResearchGate. (n.d.). Indole heterocycles can efficiently stabilize carbocation species... Retrieved from [Link]

  • LookChem. (n.d.). Cas 2400-51-3, this compound. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)- (C11H11NO3). Retrieved from [Link]

  • National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Retrieved from [Link]

  • Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • National Institutes of Health. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism of 2-hydroxy-1-naphthoic acid and naphthalene via gentisic acid by distinctly different sets of enzymes in Burkholderia sp. strain BC1. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Analysis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the spectroscopic analysis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS 2400-51-3).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and interpret spectral data accurately. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying principles to empower your experimental work.

Introduction to this compound

This compound is a key indole derivative used in various synthetic pathways for pharmaceuticals and bioactive molecules.[4][5][6] Its structure, featuring a hydroxyl group, a ketone, and the indole N-H proton, makes it susceptible to specific interactions and degradation pathways that can manifest as artifacts in spectroscopic analysis. Accurate characterization is paramount, and this guide addresses the most common issues encountered in NMR, IR, UV-Vis, and Mass Spectrometry.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for this molecule. However, its spectra are often complicated by artifacts from solvents, water, and concentration-dependent effects.

Frequently Asked Questions (NMR)

Question 1: I see unexpected peaks in my ¹H NMR spectrum that don't correspond to my molecule. What are they?

Answer: This is the most common issue in NMR analysis. These "extra" peaks typically originate from three sources: residual solvents, water, and impurities from the synthesis.

  • Residual Solvents: Even after extensive drying, trace amounts of solvents from synthesis or purification (e.g., Ethyl Acetate, Hexanes, Dichloromethane) can remain. Similarly, deuterated solvents are never 100% deuterated.[7]

  • Water (H₂O or HOD): Water is ubiquitous and its chemical shift is highly variable, depending on the solvent, temperature, and concentration.[8][9] In aprotic solvents like CDCl₃ or Acetone-d₆, it appears as H₂O. In protic solvents like D₂O or CD₃OD, it appears as HOD due to deuterium exchange.

  • Synthesis Impurities: Contaminants could include unreacted starting materials (e.g., indole), by-products, or common laboratory contaminants like silicone grease. Indole itself can oxidize or polymerize, appearing as a pinkish haze and giving rise to broad, complex signals.[10]

Troubleshooting Workflow:

The following decision tree can help systematically identify the source of an unknown peak.

G Start Unknown Peak in ¹H NMR CheckSolvent Check solvent residual peak table for your deuerated solvent. Start->CheckSolvent Step 1 CheckWater Check expected water peak region for your solvent. Is the peak broad? CheckSolvent->CheckWater No Match ResultSolvent Source: Residual Solvent CheckSolvent->ResultSolvent Match Found CheckReagents Review spectra of starting materials and reagents used. CheckWater->CheckReagents No Match ResultWater Source: Water CheckWater->ResultWater Match Found CheckCommon Consider common lab contaminants (grease, plasticizers, etc.). CheckReagents->CheckCommon No Match ResultImpurity Source: Synthesis Impurity CheckReagents->ResultImpurity Match Found ResultContaminant Source: External Contaminant CheckCommon->ResultContaminant Match Found

Caption: Troubleshooting workflow for identifying unknown NMR peaks.

Data Table 1: Common Residual Solvent Peaks in ¹H NMR This table, adapted from work by Gottlieb, Kotlyar, and Nudelman, is an invaluable resource.[8][9][11]

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.05quintet
Acetonitrile1.94quintet
Chloroform7.26singlet
Dichloromethane5.32triplet
Dimethyl Sulfoxide (DMSO)2.50quintet
Ethyl Acetate2.04 (CH₃), 4.12 (CH₂), 1.25 (CH₃)s, q, t
Methanol3.31quintet
Water in CDCl₃~1.56s (broad)
Water in DMSO-d₆~3.33s (broad)
Water in Acetone-d₆~2.84s (broad)

Question 2: The N-H and O-H protons in my sample give very broad signals, or sometimes they disappear entirely. Why?

Answer: This is expected behavior for labile (acidic) protons like those on the indole nitrogen and the hydroxyl group.

  • Chemical Exchange: These protons can exchange with each other, with trace water, or with protic deuterated solvents (like CD₃OD or D₂O). If this exchange is on an intermediate timescale relative to the NMR experiment, the signal broadens significantly.

  • Deuterium Exchange: If you use a solvent like D₂O or CD₃OD, the -OH and -NH protons will exchange with the solvent's deuterium atoms (-OD, -ND). Since deuterium is not observed in ¹H NMR, these signals will disappear. This is a useful diagnostic test: acquire a spectrum, add a drop of D₂O, shake, and re-acquire. The disappearance of a peak confirms it as a labile proton.

  • Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and is quadrupolar. This can sometimes cause broadening of the attached N-H proton signal.

  • Aggregation: At higher concentrations, intermolecular hydrogen bonding can lead to the formation of aggregates. Molecules within an aggregate tumble more slowly in solution, leading to broader NMR signals.[12]

Experimental Protocol: D₂O Shake for Labile Proton Identification

  • Dissolve your sample (5-10 mg) in a suitable deuterated aprotic solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Remove the tube from the spectrometer. Add one drop (~20 µL) of deuterium oxide (D₂O).

  • Cap the tube securely and invert it several times to mix thoroughly. You may see an emulsion form, which should settle.

  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to the -OH and -NH protons should decrease in intensity or disappear completely.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. For this compound, artifacts often relate to hydrogen bonding and sample preparation.

Frequently Asked Questions (IR)

Question: My O-H and N-H stretching bands in the 3200-3500 cm⁻¹ region are very broad. Does this indicate an impurity?

Answer: No, this is a classic and expected feature for your compound. The broadness is a direct result of intermolecular hydrogen bonding. The hydroxyl (-OH) and indole amine (-NH) groups are strong hydrogen bond donors, while the carbonyl (C=O) oxygen is a strong acceptor. In a solid (KBr pellet) or concentrated state, these groups form a network of hydrogen bonds.

This network means there isn't one single O-H or N-H bond vibration energy, but rather a continuum of slightly different energies, which the spectrometer registers as a single, very broad peak. The stronger the hydrogen bond, the lower the vibrational frequency (wavenumber).

Caption: Intermolecular hydrogen bonding in this compound.

Data Table 2: Typical IR Absorption Frequencies

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Appearance
O-H (alcohol)Stretch, H-bonded3400 - 3200Strong, very broad
N-H (indole)Stretch, H-bonded3350 - 3250Medium, broad (often merged with O-H)
C-H (aromatic)Stretch3100 - 3000Medium-Weak
C=O (ketone)Stretch1680 - 1640Strong, sharp
C=C (aromatic)Stretch1600 - 1450Medium-Weak
C-O (alcohol)Stretch1260 - 1050Strong

Note: The carbonyl stretch may be at a lower frequency than a typical ketone due to conjugation with the indole ring and participation in hydrogen bonding.[13][14]

Part 3: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for quantitative analysis and for studying the conjugated π-system of the indole ring.

Frequently Asked Questions (UV-Vis)

Question: The position of my λ_max seems to shift between measurements. What is happening?

Answer: This phenomenon, known as solvatochromism, is common for chromophores like indole. The polarity of the solvent can stabilize the ground and excited states of the molecule differently, causing a shift in the energy gap and thus a shift in the λ_max.

  • Solvent Polarity: Always record the solvent used when reporting a λ_max. For indole derivatives, a shift to longer wavelengths (red shift) is often seen in more polar solvents.[15]

  • pH: The indole N-H is weakly acidic, and the hydroxyl group is also acidic. In basic solutions, deprotonation can occur, altering the conjugated system and causing a significant shift in the spectrum. Ensure your solvent is neutral or buffered if pH sensitivity is a concern.

  • Contamination: Unexpected peaks can arise from contaminated solvents or cuvettes.[16] Always use spectroscopy-grade solvents and meticulously clean your cuvettes.

Protocol: Checking for Contamination

  • Fill a clean cuvette with your pure solvent (e.g., methanol).

  • Place it in the spectrometer and run a blank or baseline measurement.

  • Fill another cuvette with your sample dissolved in the same solvent.

  • Run the sample measurement.

  • If you see unexpected peaks, especially from a brand-new bottle of solvent, the issue may be contamination in your glassware or from the sample itself.[16][17]

Part 4: Mass Spectrometry (MS)

MS provides crucial information about the molecular weight and fragmentation of the molecule, confirming its identity.

Frequently Asked Questions (MS)

Question: I am using Electron Ionization (EI) and the molecular ion peak [M]⁺ is very weak or completely absent. How can I confirm my molecular weight?

Answer: This is a common characteristic for alcohols in EI-MS. The molecular ion is often unstable and undergoes rapid fragmentation.

  • Loss of Water: The most common initial fragmentation for your molecule will be the loss of a neutral water molecule (H₂O, 18 Da), giving a prominent peak at [M-18]⁺ .

  • Alpha Cleavage: Another very common fragmentation for ketones is cleavage of the bond alpha to the carbonyl group.[18][19][20] This would result in the formation of an indol-3-ylcarbonyl cation.

  • Soft Ionization: To observe the molecular ion, you must switch to a "softer" ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI). ESI is particularly effective and will typically show the protonated molecule [M+H]⁺ or adducts like the sodium adduct [M+Na]⁺ .

Data Table 3: Expected Ions in Mass Spectrometry

Ion TypeFormulaExpected m/z (Monoisotopic)Ionization Technique
[M]⁺C₁₀H₉NO₂175.06EI (often weak)
[M+H]⁺C₁₀H₁₀NO₂176.07ESI, CI
[M+Na]⁺C₁₀H₉NNaO₂198.05ESI
[M-H₂O]⁺C₁₀H₇NO157.05EI
[Indole-C=O]⁺C₉H₆NO144.04EI (from alpha cleavage)

Protocol: Sample Preparation for ESI-MS

  • Prepare a dilute solution of your compound (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Add a very small amount of a weak acid (e.g., 0.1% formic acid) to the solution. This promotes the formation of the protonated [M+H]⁺ ion in positive ion mode.

  • Alternatively, for negative ion mode, a weak base like ammonium hydroxide can be used to see the deprotonated [M-H]⁻ ion.

  • Infuse the solution directly into the mass spectrometer or inject it via an HPLC system.

By understanding the inherent chemical properties of this compound and the principles of each analytical technique, you can better anticipate, identify, and resolve these common spectroscopic artifacts.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Griswold, J., & Stevens, J. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Xu, J., Hou, J., Zhou, W., Nie, G., Pu, S., & Zhang, S. (2006). 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 63(3), 723-728.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Moran, G. & Kumar, N. (n.d.). UV Vis Spectra of Indole Analogues. Research Data Australia. Retrieved from [Link]

  • McGrath, K. (2017). What do common indole impurities look like?.
  • ResearchGate. (n.d.). 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1. Retrieved from [Link]

  • Laskin, A., Laskin, J., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. ACS Earth and Space Chemistry, 5(5), 1185–1193.
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  • Dieng, S. D. (2014). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron.
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  • ResearchGate. (n.d.). UV-visible and fluorescence spectra of compounds 1 and 2 in CH3OH. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-Indanone oxime. Retrieved from [Link]

  • Sarkar, D., Amin, A., Qadir, T., & Sharma, P. K. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15.
  • El-Sayed, M. A. F. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(35), 20958–20974.
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  • Hansen, D. F., & Malmsten, M. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. Molecular Pharmaceutics, 19(2), 647–657.
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  • SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-1-p-tolyl-2-(m-tolylamino)ethanone. Retrieved from [Link]

  • You, M., Zhou, L., Huang, X., Wang, Y., & Zhang, W. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7).
  • SpectraBase. (n.d.). 2-(1H-Indol-3-yl)-1-phenyl-2-(phenylamino)ethanone. Retrieved from [Link]

  • Sadowski, M., & Gzella, A. K. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8352.
  • PubChemLite. (n.d.). Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)-. Retrieved from [Link]

  • YouTube. (2024).
  • Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
  • ResearchGate. (n.d.). ¹H NMR spectra of the activating factor and synthetic indole. Retrieved from [Link]

  • Li, J., et al. (2023).
  • Chad's Prep. (2018). Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
  • Xia, Y., & Cooks, R. G. (2012). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 23(1), 101–109.
  • Blank, I., & Schieberle, P. (2000). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(10), 4879-4884.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectroscopic data for indanone 2 in CDCl 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).
  • SpectraBase. (n.d.). 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone. Retrieved from [Link]

  • Chemsrc. (n.d.). 2-hydroxy-1-(3-methyl-1H-indol-2-yl)ethanone. Retrieved from [Link]

  • Wang, L., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 149, 153-167.

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Technical Support Center: Enhancing the Biological Activity of 2-Hydroxy-1-(1H-indol-3-yl)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the synthesis and biological evaluation of 2-Hydroxy-1-(1H-indol-3-yl)ethanone derivatives. This guide is designed to provide practical, in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to streamline your research and development efforts. As your virtual senior application scientist, my goal is to not only provide procedural steps but also to explain the underlying scientific principles to empower your experimental design and interpretation.

Section 1: Synthesis, Purification, and Derivatization: Troubleshooting and FAQs

The journey to potent bioactive compounds begins with robust and reproducible chemical synthesis. The this compound scaffold, while promising, can present several synthetic challenges. This section addresses common issues encountered during its preparation and subsequent derivatization.

Frequently Asked Questions (FAQs): Synthesis of the Core Scaffold

Q1: My Friedel-Crafts acylation of indole with 2-chloroacetyl chloride is resulting in a low yield and multiple byproducts. What are the likely causes and how can I improve the regioselectivity for the C3 position?

A1: This is a common challenge in indole chemistry. The indole nucleus is highly reactive towards electrophiles, and under harsh Friedel-Crafts conditions, side reactions are prevalent. Here’s a breakdown of the potential issues and solutions:

  • Causality: The high reactivity of the indole ring can lead to polysubstitution and polymerization, especially with strong Lewis acids like AlCl₃.[1][2] The indole nitrogen can also coordinate with the Lewis acid, deactivating the ring or directing acylation to other positions.

  • Troubleshooting & Optimization:

    • Choice of Lewis Acid: Milder Lewis acids such as ZnCl₂, SnCl₄, or BF₃·OEt₂ can improve regioselectivity and reduce byproduct formation.[1][3]

    • Reaction Conditions: Perform the reaction at low temperatures (0 °C to -78 °C) to control the reaction rate and minimize side reactions.

    • Solvent Effects: The choice of solvent can influence the reactivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often preferred.

    • N-Protection: While adding steps, protecting the indole nitrogen with a group like tosyl (Ts) or Boc can prevent N-acylation and direct the reaction to the C3 position. The protecting group can be removed later.

    • Alternative Acylating Agents: Using a less reactive acylating agent, such as an acid anhydride with a Lewis acid, can sometimes provide better control over the reaction.[1][3]

Q2: I have successfully synthesized 2-chloro-1-(1H-indol-3-yl)ethanone. What is the most reliable method for converting it to this compound?

A2: The hydrolysis of the chloro-intermediate is a standard procedure. However, to ensure a high yield and purity, consider the following:

  • Protocol: A common method involves nucleophilic substitution with a hydroxide source. A biphasic system with sodium or potassium carbonate in an acetone/water mixture is often effective.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction is sluggish, gentle heating (40-50 °C) can increase the rate. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Side Product Formation: Over-hydrolysis or decomposition can occur with strong bases or prolonged heating. Using a milder base like sodium bicarbonate or performing the reaction at room temperature for a longer duration can mitigate this.

Experimental Workflow: Synthesis of the Core Scaffold

Below is a generalized workflow for the synthesis of this compound.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrolysis Indole Indole Reaction1 Reaction at 0 °C to RT Indole->Reaction1 AcylatingAgent 2-Chloroacetyl Chloride AcylatingAgent->Reaction1 LewisAcid Lewis Acid (e.g., AlCl3, SnCl4) LewisAcid->Reaction1 Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction1 Workup1 Aqueous Work-up & Extraction Reaction1->Workup1 ChloroIntermediate 2-Chloro-1-(1H-indol-3-yl)ethanone Workup1->ChloroIntermediate Reaction2 Reaction at RT to 40 °C ChloroIntermediate->Reaction2 Base Base (e.g., Na2CO3) Base->Reaction2 SolventSystem Acetone/Water SolventSystem->Reaction2 Workup2 Acidification & Recrystallization Reaction2->Workup2 FinalProduct This compound Workup2->FinalProduct

Caption: Workflow for the synthesis of the core compound.

Troubleshooting Guide: Derivatization Strategies

Q3: I am attempting to synthesize ether derivatives from the hydroxyl group of my core compound, but the yields are poor. What could be the issue?

A3: Ether synthesis, often via Williamson ether synthesis, can be hampered by several factors when working with this scaffold:

  • Incomplete Deprotonation: The hydroxyl group needs to be deprotonated to form a nucleophilic alkoxide. Ensure you are using a sufficiently strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). Incomplete deprotonation will lead to unreacted starting material.

  • Steric Hindrance: If your alkyl halide is bulky, the reaction may be sterically hindered. Consider using a less hindered electrophile if possible.

  • Competing N-Alkylation: The indole nitrogen is also nucleophilic and can compete with the alkoxide for the alkyl halide, leading to a mixture of N-alkylated and O-alkylated products.[4] To favor O-alkylation, deprotonate the hydroxyl group first at a low temperature before adding the alkyl halide.

Q4: I am trying to form hydrazones from the ketone moiety, but the reaction is not proceeding to completion. How can I drive the reaction forward?

A4: Hydrazone formation is a reversible condensation reaction. To push the equilibrium towards the product, consider these points:

  • Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., a few drops of glacial acetic acid).[5][6][7]

  • Removal of Water: The reaction produces water as a byproduct. Removing water, for example by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous MgSO₄, will drive the reaction to completion according to Le Chatelier's principle.

  • Solvent: Using a solvent in which the product is less soluble can also help, as the hydrazone may precipitate out of the reaction mixture as it forms.[6][7] Ethanol is a commonly used solvent for this reaction.[5]

Section 2: Biological Evaluation: Protocols and Troubleshooting

Once you have synthesized your derivatives, the next critical step is to evaluate their biological activity. This section provides standardized protocols for common anticancer and anti-inflammatory assays, along with troubleshooting tips.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay is a colorimetric method for assessing cell viability.[8][9]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[8] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of your test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Troubleshooting the MTT Assay:

  • High Background in Blank Wells: This could be due to contamination of the medium or MTT solution. Use fresh, sterile reagents.

  • Inconsistent Results: Ensure uniform cell seeding and proper mixing of compounds. Pipetting errors can lead to variability.

  • Low Absorbance Readings: The cell density might be too low, or the incubation time with MTT might be insufficient. Optimize these parameters for your specific cell line.

Protocol 2: In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This assay measures the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.[10][11][12]

Materials:

  • Recombinant human COX-2 enzyme

  • COX assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., Amplex Red)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme and prepare the reaction mix containing the assay buffer, probe, and cofactor.

  • Assay Plate Setup: In a 96-well plate, add the reaction mix to all wells.

  • Inhibitor Addition: Add your test compounds at various concentrations to the sample wells. Add the positive control to its designated wells and a solvent control (DMSO) to the enzyme control wells.

  • Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

  • Initiation of Reaction: Add arachidonic acid to all wells to start the reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence in a kinetic mode for 5-10 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[13]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of your test compounds and calculate the IC₅₀ value.

Troubleshooting the COX-2 Assay:

  • No or Low Enzyme Activity: Ensure the enzyme has been stored and handled correctly (kept on ice). Check the expiration dates of all reagents.

  • High Signal in Blank Wells: This could indicate contamination or degradation of the probe. Prepare fresh probe solution.

  • Compound Interference: Some compounds can interfere with the fluorescence signal. Run a control with your compound and the probe without the enzyme to check for this.

Section 3: Structure-Activity Relationship (SAR) and Optimization

The data from your biological assays are crucial for understanding the structure-activity relationship (SAR) and for designing the next generation of more potent derivatives.

Key Derivatization Points and Their Potential Impact on Activity

G cluster_0 Modification Sites cluster_1 Potential Outcomes IndoleCore This compound Scaffold N1 N1-Position (Indole NH) IndoleCore->N1 C2_OH C2-Hydroxyl Group IndoleCore->C2_OH C1_CO C1-Carbonyl Group IndoleCore->C1_CO BenzeneRing Benzene Ring of Indole IndoleCore->BenzeneRing Potency Altered Potency (IC50) N1->Potency PK_Properties Changes in Physicochemical Properties (Solubility, Lipophilicity) N1->PK_Properties C2_OH->Potency Toxicity Modulated Cytotoxicity C2_OH->Toxicity Selectivity Modified Selectivity (e.g., COX-1 vs. COX-2) C1_CO->Selectivity BenzeneRing->PK_Properties

Caption: Key modification sites and their potential impact.

FAQs: Interpreting SAR Data

Q5: I have synthesized a series of ether derivatives at the C2-hydroxyl position. How do I interpret the changes in activity?

A5: The C2-hydroxyl group is a key site for modification. By converting it to an ether, you are altering several properties:

  • Lipophilicity: Increasing the length of the alkyl chain of the ether will generally increase lipophilicity. This can affect membrane permeability and target engagement but may also increase non-specific toxicity.

  • Steric Bulk: Larger ether groups can probe the steric tolerance of the target's binding pocket. A significant drop in activity with a bulky group may indicate a sterically constrained binding site.

  • Hydrogen Bonding: You have removed a hydrogen bond donor (the -OH group). If the parent compound's activity relied on this hydrogen bond, you would expect to see a decrease in potency.

Q6: What is the effect of substituting on the indole nitrogen (N1 position)?

A6: N-substitution can have a profound impact on activity.[4][14]

  • Loss of Hydrogen Bond Donor: The indole N-H is a hydrogen bond donor. Its removal through alkylation or acylation can decrease binding affinity if this interaction is crucial for target recognition.[14]

  • Modulation of Physicochemical Properties: N-alkylation can increase lipophilicity and may improve cell permeability.

  • Steric Effects: Bulky N-substituents can alter the orientation of the entire molecule within the binding pocket, potentially leading to a loss of activity or a switch in selectivity.

Q7: I have introduced substituents on the benzene ring of the indole. What should I look for in the results?

A7: Substituents on the benzene ring allow you to fine-tune the electronic and steric properties of the molecule.

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups can increase the electron density of the indole ring system, which may affect its interaction with the target protein.

  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): These groups decrease the electron density and can introduce new interaction points (e.g., halogen bonding).

  • Positional Isomers: The position of the substituent (e.g., C4, C5, C6, or C7) is critical. Systematically testing different positions will help map the binding pocket.

Data Presentation: Example SAR Table

To effectively analyze your results, it is crucial to organize your data systematically.

Compound IDR¹ (at N1)R² (at C2-O)R³ (at C5)Anticancer IC₅₀ (µM) [MCF-7]Anti-inflammatory IC₅₀ (µM) [COX-2]
Parent HHH15.28.5
Deriv-01 HCH₃H10.86.2
Deriv-02 HCH₂CH₃H12.57.1
Deriv-03 HHCl8.14.3
Deriv-04 CH₃HH25.615.9

Interpretation:

  • Small etherification at C2-O (Deriv-01) appears beneficial for both activities.

  • A larger ethyl group at C2-O (Deriv-02) slightly reduces the enhancement.

  • An electron-withdrawing group at C5 (Deriv-03) significantly improves potency.

  • N-methylation (Deriv-04) is detrimental to activity, suggesting the N-H may be important for target binding.

By systematically applying these principles of synthesis, biological evaluation, and SAR analysis, you can efficiently navigate the complexities of drug discovery and enhance the biological activity of your this compound derivatives.

References

  • BenchChem. (2025). Application Notes: Anticancer Activity Assays for Indole Schiff Bases. BenchChem Technical Support.
  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Bentham Science. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]

  • Ali, M. A., et al. (2008). 1-(2-Hydroxy-5-methylphenyl)ethanone [(1H-indol-3-yl)acetyl]hydrazone. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o183.
  • Al-Ostath, A., et al. (2023).
  • Rauf, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Arabian Journal of Chemistry, 15(9), 104068.
  • Lee, J. H., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(11), 3169.
  • Al-Warhi, T., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells.
  • Li, Y., et al. (2023). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163784.
  • Ain, N. U., et al. (2022). Facile and straightforward synthesis of Hydrazone derivatives.
  • Wang, X., et al. (2018). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 8(12), 461.
  • PubChem. 2-hydroxy-1-(5-methyl-1h-indol-3-yl)ethanone. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017, July 5).
  • ResearchGate. Synthesis and biological evaluation of some N-substituted indoles. Retrieved from [Link]

  • Al-Ajely, M. S., & Yaseen, A. N. (2017). Synthesis and Characterization of Some New Hydrazides and Their Derivatives. Ibn AL-Haitham Journal For Pure and Applied Sciences, 28(3), 103-112.
  • Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-1007.
  • Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2024). 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds. Current Organic Synthesis, 21(1), 2-20.
  • Shah, M. A., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential.
  • Conroy, T., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(23), 5542-5545.
  • Sadowski, R., & Gwarda, R. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 480-510.
  • Wang, C., et al. (2022). Indole-Containing Amidinohydrazones as Nonpeptide, Dual RXFP3/4 Agonists: Synthesis, Structure–Activity Relationship, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 65(1), 479-501.
  • Wolfe, J. P., et al. (2011). Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction. Organic Letters, 13(13), 3328-3331.
  • Kumar, P., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences, 46(3), 233-254.
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  • National Center for Biotechnology Information. (2023). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. Marine Drugs, 21(3), 173.
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  • ResearchGate. Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Retrieved from [Link]

  • PubChem. Ethanone, 2-hydroxy-1-(6-methoxy-1h-indol-3-yl)-. Retrieved from [Link]

  • Mendogralo, E. Y., et al. (2023). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)
  • Wang, Y., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
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Technical Support Center: Enhancing the Bioavailability of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-1-(1H-indol-3-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and strategic solutions for improving the pharmacokinetic (PK) profile of this promising indole derivative. This document will delve into the causality behind experimental choices, ensuring a robust and scientifically-grounded approach to your research.

Introduction

This compound is a member of the vast family of indole derivatives, a scaffold of significant interest in modern drug discovery due to its versatile therapeutic applications.[1][2] The physicochemical properties of this compound, such as its crystalline nature and solubility in organic solvents, suggest potential challenges in achieving an optimal pharmacokinetic profile, particularly concerning aqueous solubility and metabolic stability.[3] This guide will address these common hurdles with practical, evidence-based strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Oral Bioavailability

Q1: My in vivo studies with this compound are showing low oral bioavailability. What are the likely causes and how can I address this?

A1: Low oral bioavailability is a frequent challenge for poorly soluble compounds.[4][5] The primary reasons are often multifactorial, stemming from poor dissolution in the gastrointestinal (GI) tract, low permeability across the intestinal wall, and significant first-pass metabolism.

Troubleshooting Workflow:

Start Low Oral Bioavailability Observed Assess Assess Physicochemical Properties (Solubility, Permeability - BCS) Start->Assess Solubility Poor Solubility (BCS Class II/IV) Assess->Solubility Permeability Poor Permeability (BCS Class III/IV) Assess->Permeability Metabolism Suspected High First-Pass Metabolism Assess->Metabolism Strat1 Formulation Strategies Solubility->Strat1 Improve Dissolution Strat2 Prodrug Strategies Permeability->Strat2 Enhance Membrane Transversal Metabolism->Strat2 Mask Metabolic Sites Strat3 Chemical Modification Metabolism->Strat3 Block Metabolic Sites

Caption: Initial troubleshooting workflow for low oral bioavailability.

Recommended Strategies:

  • Formulation-Based Approaches: These strategies aim to enhance the dissolution rate and solubility of the compound in the GI tract without chemically modifying the parent molecule.[6][7]

    • Particle Size Reduction: Increasing the surface area of the drug enhances its dissolution rate.[7][8]

      • Micronization: Reduces particle size to the micron range.

      • Nanonization: Further reduction to the nanometer range, creating nanosuspensions, can significantly improve dissolution and saturation solubility.[5][8]

    • Amorphous Solid Dispersions: Dispersing the crystalline drug in a polymer matrix to create an amorphous form can improve solubility and dissolution.[4][5]

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These systems form microemulsions in the GI tract, enhancing solubilization and absorption.[4][7]

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[4][9]

  • Prodrug Strategies: This involves chemically modifying the this compound to improve its physicochemical properties. The prodrug is then converted to the active parent drug in vivo.[][11]

    • Targeting the Hydroxyl Group: The hydroxyl group is an ideal target for prodrug modification.

      • Ester Prodrugs: Attaching a promoiety via an ester linkage can increase lipophilicity and membrane permeability. These are often cleaved by ubiquitous esterases in the body to release the active drug.[][12]

      • Phosphate Esters: Introducing a phosphate group can dramatically increase aqueous solubility for parenteral formulations.[5][11]

Issue 2: Compound Crashes Out in Aqueous Media

Q2: I'm having difficulty preparing aqueous stock solutions of this compound for my in vitro assays. It keeps precipitating. What can I do?

A2: This is a classic sign of poor aqueous solubility. The compound's melting point of 160°C and its description as a crystalline solid soluble in organic solvents point towards a hydrophobic nature.[3]

Solubility Enhancement Strategies:

StrategyMechanismProsCons
Co-solvents Increases solubility by reducing the polarity of the aqueous solvent.Simple to implement for in vitro studies.May not be suitable for in vivo use due to toxicity (e.g., high % of DMSO).
Cyclodextrins Encapsulates the hydrophobic molecule in a hydrophilic shell.[4][9]Can significantly increase solubility; generally well-tolerated.Can alter the free drug concentration; requires screening for the best cyclodextrin type.
pH Adjustment If the molecule has an ionizable group, adjusting the pH can increase solubility.Effective if the pKa is in a suitable range.This compound is not strongly acidic or basic.
Salt Formation Converts the parent drug into a more soluble salt form.Can dramatically improve solubility and dissolution rate.[13]Requires an ionizable functional group on the parent molecule.

Protocol: Preparing a Cyclodextrin Inclusion Complex for In Vitro Studies

  • Selection: Choose a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used for its safety and high solubilizing capacity.

  • Preparation:

    • Prepare a concentrated stock solution of HP-β-CD in your desired buffer (e.g., 40% w/v in PBS).

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol).

  • Complexation:

    • Slowly add the drug solution to the vigorously stirring cyclodextrin solution.

    • Continue stirring at room temperature for 1-24 hours to allow for complex formation.

    • The solution should become clear as the complex forms.

  • Validation:

    • Determine the concentration of the solubilized drug using a validated analytical method (e.g., HPLC-UV).

    • Perform a phase-solubility study to quantify the increase in solubility.

Issue 3: Rapid In Vivo Clearance/Metabolism

Q3: My compound shows a very short half-life in vivo, suggesting rapid metabolism. What are the potential metabolic hotspots and how can I improve metabolic stability?

A3: Indole-containing compounds are susceptible to metabolism by cytochrome P450 (CYP) enzymes. The indole ring itself can be hydroxylated at various positions, and the hydroxyl group of your compound can undergo glucuronidation or sulfation.

Metabolic Stabilization Workflow:

Start Rapid In Vivo Clearance Identify Identify Metabolic Hotspots (In Vitro Metabolite ID) Start->Identify IndoleRing Indole Ring Oxidation Identify->IndoleRing Hydroxyl Hydroxyl Group Conjugation Identify->Hydroxyl Strat2 Structural Modification: Deuteration or Blocking Groups IndoleRing->Strat2 Strat1 Prodrug Approach: Masking the -OH group Hydroxyl->Strat1

Caption: Workflow for addressing rapid metabolic clearance.

Recommended Strategies:

  • Prodrug Approach (Masking the Hydroxyl Group): As mentioned previously, converting the hydroxyl group to an ester can sterically hinder access for conjugating enzymes, thereby reducing Phase II metabolism.[12] The release of the active drug would then depend on the rate of esterase activity.[]

  • Structural Modification:

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of CYP-mediated bond cleavage (the kinetic isotope effect). This can lead to a longer half-life and increased drug exposure.

    • Introducing Blocking Groups: Placing a metabolically stable group, such as a fluoro or methyl group, at or near a metabolic hotspot on the indole ring can prevent oxidation at that site.

Protocol: In Vitro Metabolic Stability Assay using Liver Microsomes

  • Objective: To determine the intrinsic clearance of this compound.

  • Materials:

    • Pooled liver microsomes (human, rat, mouse).

    • NADPH regenerating system.

    • Phosphate buffer (pH 7.4).

    • Test compound (this compound).

    • Positive control compound with known metabolic fate (e.g., testosterone).

  • Procedure:

    • Pre-incubate microsomes, buffer, and the test compound at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

  • Analysis:

    • Analyze the supernatant from each time point using LC-MS/MS to quantify the remaining amount of the parent drug.

    • Plot the natural log of the percentage of remaining parent drug versus time. The slope of the line gives the rate of disappearance.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Cl_int).

This data will provide a quantitative measure of the compound's metabolic liability and serve as a baseline for evaluating the effectiveness of any implemented strategies.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Formulation strategies for poorly soluble drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
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  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central.
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  • Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. PubMed.
  • Formulation Strategies to Improve Pharmacokinetics Profile. Encyclopedia.pub.
  • Technical Support Center: Optimizing Dosing for In-vivo Studies with Indole Deriv
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central.

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Validation & Comparative

Validating the Biological Target of 2-Hydroxy-1-(1H-indol-3-yl)ethanone: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the rigorous validation of a compound's biological target is a cornerstone of preclinical development. This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals to validate the biological target of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. Drawing upon established methodologies and comparative analyses, we will navigate the experimental journey from a putative target hypothesis to robust in vivo validation.

This compound belongs to the indole-3-glyoxylamide class of compounds. While this specific molecule is often utilized as a synthetic intermediate, its structural analogs have demonstrated significant biological activity, primarily as inhibitors of tubulin polymerization, a critical process in cell division and a validated target for anticancer therapies.[1][2][3] This guide will, therefore, focus on validating tubulin as the primary biological target, while also considering alternative hypotheses such as the inhibition of CBP/EP300 bromodomains, another area where indole derivatives have shown activity.

The Target Validation Funnel: A Multi-faceted Approach

A successful target validation strategy employs a series of orthogonal experiments to build a compelling case for a specific drug-target interaction. This "funnel" approach, depicted below, begins with broad, cell-free assays and progressively moves towards more complex cellular and in vivo models.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., a human head and neck cancer line)[2] and treat with this compound or a vehicle control for a defined period.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Detection: Analyze the amount of soluble tubulin in each sample using Western blotting with an anti-tubulin antibody.

  • Data Analysis: Plot the amount of soluble tubulin as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.

II. Linking Target Engagement to Cellular Phenotype

Demonstrating a direct interaction is the first step. The next is to link this engagement to a measurable cellular effect consistent with the target's function.

A. Cellular Proliferation and Cytotoxicity Assays

Experimental Rationale: If this compound inhibits tubulin polymerization, it should impede cell division and induce cytotoxicity in cancer cell lines.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., DU145 prostate cancer cells)[3] in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of this compound, Indibulin, and a negative control compound for 48-72 hours.

  • Viability Assessment: Measure cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.

B. Cell Cycle Analysis

Experimental Rationale: Inhibition of tubulin polymerization is known to cause a cell cycle arrest at the G2/M phase. [3] Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the test compound at a concentration around its GI50.

  • Cell Staining: After treatment, fix the cells and stain their DNA with a fluorescent dye like propidium iodide.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: A significant increase in the percentage of cells in the G2/M phase of the cell cycle is indicative of microtubule disruption.

Parameter This compound (Hypothetical Data) Indibulin (Reference Data) SGC-CBP30 (Negative Control)
Tubulin Polymerization IC50 To be determined~0.40 µM [3]Not applicable
Cellular Proliferation GI50 (DU145 cells) To be determined~140 nM [3]~2.7 µM (in AMO1 cells) [4]
Cell Cycle Arrest (G2/M) Expected to be significantSignificant [3]Not expected

Table 1: Comparative in vitro activity profile of this compound and reference compounds. Data for the target compound is hypothetical and to be determined experimentally.

III. Genetic Validation: Mimicking Pharmacology with RNA Interference (RNAi)

Experimental Rationale: If the cellular effects of this compound are due to its interaction with tubulin, then genetically silencing the expression of tubulin should phenocopy the effects of the compound. [5][6] Step-by-Step Protocol:

  • siRNA Transfection: Transfect a suitable cell line with siRNAs targeting the gene encoding for β-tubulin and a non-targeting control siRNA.

  • Target Knockdown Confirmation: After 48-72 hours, confirm the reduction in tubulin protein levels by Western blotting.

  • Phenotypic Analysis: Assess the impact of tubulin knockdown on cell proliferation and cell cycle distribution, as described in the previous section.

  • Comparison: The phenotype observed with tubulin siRNA should mirror that of treatment with this compound.

IV. In Vivo Validation: Efficacy in Preclinical Models

The ultimate validation of a therapeutic target is demonstrating that modulating its activity leads to a desired outcome in a living organism. [7][8]

A. Human Tumor Xenograft Models

Experimental Rationale: An in vivo xenograft model, where human tumor cells are implanted into immunodeficient mice, is a standard preclinical model to assess the anti-cancer efficacy of a compound. [9][10]

Caption: A streamlined workflow for in vivo efficacy testing using a xenograft model.

Step-by-Step Protocol:

  • Cell Implantation: Inject a suspension of human cancer cells (e.g., head and neck cancer cell line)[2] subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups.

  • Drug Administration: Administer this compound, a positive control, and a vehicle control according to a defined schedule and route of administration.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis, such as weight and histopathology.

Parameter This compound (Hypothetical Data) Indibulin (Reference Data) Vehicle Control
Tumor Growth Inhibition (%) To be determinedSignificant inhibition demonstrated [2]Baseline growth
Body Weight Change (%) To be determined (indicator of toxicity)Minimal toxicity reported [11]No significant change

Table 2: Comparative in vivo efficacy in a xenograft model. Data for the target compound is hypothetical and to be determined experimentally.

V. Considering Alternative Hypotheses: CBP/EP300 Bromodomain Inhibition

While tubulin is a strong putative target, it is prudent to consider other possibilities. Indole-containing molecules have also been identified as inhibitors of the bromodomains of CBP and EP300, which are epigenetic readers involved in transcriptional regulation. [12][13] To investigate this, one could employ a CBP/EP300 bromodomain binding assay (e.g., AlphaScreen)[14] and assess the effect of this compound on the expression of CBP/EP300 target genes. A lack of activity in these assays would further strengthen the case for tubulin as the primary target.

Conclusion

The validation of a biological target is a meticulous process that requires a convergence of evidence from biochemical, cellular, and in vivo studies. For this compound, the existing literature strongly suggests that tubulin is a primary putative target. By systematically applying the experimental framework outlined in this guide, researchers can build a robust data package to confirm this hypothesis, benchmark the compound's activity against established alternatives like Indibulin, and make informed decisions about its further development as a potential therapeutic agent. This rigorous, evidence-based approach is fundamental to enhancing the probability of success in the challenging journey of drug discovery.

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Introduction: The Indole Scaffold and the Imperative of Selectivity

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Cross-Reactivity Profiling of 2-Hydroxy-1-(1H-indol-3-yl)ethanone and Related Indole-Based Kinase Inhibitors

This compound belongs to a class of compounds characterized by the indole scaffold. This particular heterocyclic structure is recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2][3] Specifically, indole-based molecules have given rise to numerous potent kinase inhibitors, some of which have progressed to clinical trials for the treatment of diseases like cancer.[4][5][6]

However, the very versatility of the indole scaffold presents a significant challenge: the potential for cross-reactivity, or "off-target" binding. The human kinome consists of over 500 protein kinases, many of which share structural similarities within their ATP-binding pockets.[7][8] An inhibitor designed for one kinase may inadvertently bind to and modulate the activity of several others, leading to unforeseen physiological effects, toxicity, or a diluted therapeutic window. Therefore, rigorous and comprehensive cross-reactivity profiling is not merely a supplementary step but a cornerstone of the preclinical validation of any new indole-based therapeutic candidate.

This guide provides a comparative framework for conducting and interpreting cross-reactivity studies, using this compound as a representative test compound. We will explore field-proven methodologies, from broad kinome-wide biochemical screens to physiologically relevant cell-based assays, explaining the causality behind each experimental choice and providing actionable protocols for implementation.

Pillar 1: Methodologies for Quantifying Kinase Selectivity

A multi-pronged approach is essential to build a comprehensive and reliable selectivity profile. Relying on a single assay format can be misleading, as in vitro results do not always translate to the complex intracellular environment.[9] We will compare three gold-standard techniques: Kinome-wide Competition Binding Assays, Differential Scanning Fluorimetry, and the Cellular Thermal Shift Assay (CETSA).

Kinome-wide Competition Binding Assays

Expert Rationale: Unlike activity-based assays, which require active enzyme and substrate, competition binding assays directly measure the physical interaction between an inhibitor and a kinase.[10][11] This method quantifies binding affinity (expressed as the dissociation constant, Kd) and is independent of ATP concentration or the kinase's activation state, providing a pure measure of thermodynamic binding.[12] Large panels of hundreds of kinases can be screened simultaneously, offering a panoramic view of a compound's selectivity.[13]

Experimental Workflow: Competition Binding Assay

Below is a diagram illustrating the workflow for a typical large-scale kinase competition binding assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (e.g., this compound) Incubation Incubate: Test Compound + Kinase + Bait Ligand Test_Compound->Incubation Kinase_Panel Phage-Tagged Kinase Panel (400+ Kinases) Kinase_Panel->Incubation Bait_Ligand Immobilized 'Bait' Ligand (Broad-Spectrum Kinase Binder) Bait_Ligand->Incubation Wash Wash Step (Remove unbound components) Incubation->Wash Quantify Quantify Bound Kinase (via qPCR of phage tag) Wash->Quantify Comparison Compare to DMSO Control Quantify->Comparison Kd_Calc Calculate Dissociation Constants (Kd) Comparison->Kd_Calc Selectivity_Score Generate Selectivity Profile (e.g., Kinome Tree Plot) Kd_Calc->Selectivity_Score

Caption: Workflow of a competition binding assay for kinome-wide selectivity profiling.

Protocol: High-Throughput Kinase Competition Binding Assay

  • Plate Preparation: Dispense a broad-spectrum immobilized kinase inhibitor ('bait') onto the surface of high-binding microtiter plates.

  • Compound Addition: Add the test compound (e.g., this compound) at a fixed concentration (e.g., 1 µM for initial screening) or in a 10-point dose-response curve for Kd determination. Include a DMSO vehicle control.

  • Kinase Incubation: Add individual human kinases, each fused to a unique DNA tag (e.g., T7 bacteriophage), to the wells. Incubate to allow competition between the test compound and the immobilized 'bait' for the kinase active site.[12]

  • Wash: Vigorously wash the plates to remove any kinases not bound to the immobilized 'bait'. Kinases bound by the potent test compound will be washed away.

  • Quantification: Elute the remaining plate-bound kinases and quantify the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected is inversely proportional to the binding affinity of the test compound. Compare the signal in the compound-treated wells to the DMSO control wells to calculate the percent of control. For dose-response experiments, fit the data to a binding curve to determine the Kd value.

Cellular Thermal Shift Assay (CETSA)

Expert Rationale: A compound's activity in a biochemical assay can be misleading due to factors absent in the test tube, such as cell membrane permeability, intracellular ATP concentrations, and interactions with scaffolding proteins. CETSA is a powerful biophysical method that confirms direct target engagement within the native, complex environment of an intact cell or even tissue.[14][15][16] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[17][18] Observing a thermal shift provides high-confidence validation that the compound reaches and binds its intended target in a physiological context.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in performing a CETSA experiment to confirm intracellular target engagement.

G cluster_cell_treatment Cell Treatment cluster_thermal_challenge Thermal Challenge cluster_protein_analysis Protein Analysis cluster_data_output Data Output Cell_Culture Culture Intact Cells Compound_Treatment Treat cells with Test Compound or DMSO Vehicle Cell_Culture->Compound_Treatment Heating Heat cell aliquots across a temperature gradient (e.g., 40°C to 65°C) Compound_Treatment->Heating Lysis Cell Lysis (e.g., Freeze-thaw) Heating->Lysis Separation Centrifugation (Separate soluble fraction from precipitated protein) Lysis->Separation Detection Quantify soluble target protein (e.g., Western Blot, Mass Spec) Separation->Detection Melt_Curve Plot % Soluble Protein vs. Temperature Detection->Melt_Curve Shift_Analysis Compare Melt Curves: Compound vs. DMSO (Calculate ΔTm) Melt_Curve->Shift_Analysis

Caption: The Cellular Thermal Shift Assay (CETSA) workflow from cell treatment to data analysis.

Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the desired concentration of the test compound or DMSO vehicle for 1-2 hours.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler and heat each aliquot to a specific temperature for 3 minutes (e.g., a gradient from 40°C to 65°C in 2.5°C increments). Follow immediately with a cooling step at 4°C for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the total protein concentration (e.g., via BCA assay) to ensure equal loading.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using a primary antibody specific to the target protein of interest.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group (compound vs. vehicle), plot the relative band intensity against the corresponding temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates target stabilization and engagement.[14][16]

Pillar 2: Comparative Data Analysis

To illustrate how to interpret cross-reactivity data, we present a hypothetical comparison between our test compound, This compound (Compound A) , a known broad-spectrum indole-based inhibitor (Comparator B) , and a highly selective inhibitor (Comparator C) .

Table 1: Kinome-wide Binding Affinity Screen (% Inhibition at 1 µM)

This table summarizes the initial screening results against a representative panel of kinases. A higher percentage indicates stronger binding.

Kinase TargetCompound A (% Inhibition)Comparator B (Broad-Spectrum)Comparator C (Selective)Kinase Family
MAPK14 (p38α) 98% 99% 97% CMGC
SRC 45%95% 5%TK
VEGFR2 30%92% 2%TK
CDK2 15%65%<1%CMGC
AURKA 8%55%<1%Other
PI3Kα 5%40%<1%PI3K
AKT1 <1%25%<1%AGC

Interpretation:

  • Compound A shows potent binding to its intended target, p38α. However, it exhibits moderate off-target activity against SRC and VEGFR2, suggesting a need for further optimization to improve selectivity.

  • Comparator B demonstrates the classic profile of a promiscuous inhibitor, binding strongly to multiple kinases across different families.[13] This lack of selectivity can lead to a complex biological response and potential toxicity.

  • Comparator C is highly selective, potently binding only to its intended target, p38α, with negligible interaction with other kinases in the panel.

Table 2: Cellular Target Engagement (CETSA ΔTm in HEK293 Cells)

This table shows the change in melting temperature (ΔTm) of the primary target (p38α) and a key off-target (SRC) upon treatment with each compound at 10 µM. A larger ΔTm indicates stronger target stabilization in cells.

Target ProteinCompound A (ΔTm)Comparator B (ΔTm)Comparator C (ΔTm)
MAPK14 (p38α) +5.8 °C+6.2 °C+6.0 °C
SRC +1.5 °C+5.1 °C+0.2 °C

Interpretation:

  • All three compounds effectively engage the primary target, p38α, in a cellular context, as shown by the significant positive thermal shift.

  • Compound A shows a minor but measurable stabilization of SRC, confirming that its off-target binding observed in the biochemical assay translates to target engagement in living cells.

  • Comparator B strongly engages both p38α and SRC, confirming its broad-spectrum activity at the cellular level.

  • Comparator C demonstrates excellent cellular selectivity, stabilizing only p38α with no meaningful engagement of SRC.

Pillar 3: Mechanistic Implications and Pathway Analysis

Off-target binding is not just an academic metric; it has real-world consequences on cellular signaling. A compound that inhibits both p38α (a key regulator of inflammation and stress responses) and SRC (a central node in cell growth, proliferation, and survival signaling) can trigger a cascade of unintended effects.

Signaling Pathway Cross-Talk

The following diagram illustrates how an inhibitor targeting the MAPK pathway could inadvertently affect the SRC/FAK signaling axis due to cross-reactivity.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR2) GF->RTK MAP3K MAP3K RTK->MAP3K SRC SRC (Off-Target) RTK->SRC Stress Cellular Stress / Cytokines Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38α (MAPK14) (Primary Target) MAP2K->p38 Response1 Inflammation & Stress Response p38->Response1 FAK FAK SRC->FAK Response2 Cell Proliferation, Migration, Survival FAK->Response2 Inhibitor Compound A (Indole Inhibitor) Inhibitor->p38 Inhibitor->SRC

Caption: Potential impact of a cross-reactive inhibitor on distinct signaling pathways.

Causality and Consequence: As shown in the diagram, Compound A is designed to inhibit p38α, thereby modulating the stress response. However, its moderate cross-reactivity with SRC could simultaneously dampen signals related to cell survival and proliferation. While this might be beneficial in an oncology context, it could be detrimental in other therapeutic areas. This dual activity underscores the necessity of understanding a compound's complete selectivity profile to predict its ultimate biological effect and potential toxicities.

Conclusion and Recommendations

The preclinical assessment of this compound, or any novel indole-based inhibitor, demands a rigorous, multi-faceted investigation of its cross-reactivity profile.

  • Start Broad: Begin with a comprehensive, kinome-wide binding screen to identify all potential off-targets, even those with weak affinity.

  • Confirm in a Cellular Context: Validate the most significant off-targets using a cell-based engagement assay like CETSA. This crucial step confirms that the compound can access and bind these targets within a living system.

  • Quantify Potency: For all confirmed on- and off-targets, determine dose-response curves (IC50 or Kd) to understand the potency of these interactions. A large window between on-target and off-target potency is a key characteristic of a high-quality drug candidate.

By integrating these biochemical and cell-based approaches, researchers can build a robust, self-validating dataset that provides a clear and objective picture of a compound's selectivity. This comprehensive understanding is paramount for making informed decisions in the drug development process, minimizing the risk of late-stage failures, and ultimately developing safer and more effective medicines.

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Benchmarking Novel Kinase Inhibitors: A Comparative Guide for 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery of novel small molecule inhibitors is a cornerstone of modern drug development. However, identifying a promising hit is merely the first step in a long journey. Rigorous, multi-faceted benchmarking against established inhibitors is critical to understanding a new compound's true potential, including its potency, cellular efficacy, and selectivity. This guide provides a comprehensive framework for benchmarking a novel compound, using the indole derivative 2-Hydroxy-1-(1H-indol-3-yl)ethanone (hereafter designated Cpd-X ) as our subject.

Indole scaffolds are privileged structures in medicinal chemistry, known to target a wide array of protein kinases.[1][2][3][4][5] Given this precedent, we hypothesize that Cpd-X may exhibit inhibitory activity against a kinase target. For this guide, we will proceed with the well-validated and clinically relevant target, Janus Kinase 2 (JAK2) . Dysregulation of the JAK/STAT signaling pathway is a known driver of myeloproliferative neoplasms (MPNs), making JAK2 an attractive therapeutic target.[6][7]

Our objective is to benchmark the uncharacterized Cpd-X against two globally approved JAK inhibitors:

  • Ruxolitinib : A potent and selective JAK1/JAK2 inhibitor.[8][9][10]

  • Fedratinib : A selective JAK2 inhibitor.[6][8][11][12][13][14][15]

This guide will detail the requisite biochemical and cell-based assays, explain the scientific rationale behind each experimental choice, and provide a clear roadmap for data interpretation.

The JAK-STAT Signaling Pathway

Before delving into experimental protocols, understanding the target pathway is essential. The JAK-STAT pathway is a crucial signaling cascade that translates extracellular cytokine signals into a transcriptional response, regulating processes like cell proliferation, differentiation, and immunity.[16][17][18][19][20]

The process, in brief, is as follows:

  • Ligand Binding: A cytokine binds to its specific receptor on the cell surface.

  • JAK Activation: This binding event brings the associated JAK proteins into close proximity, allowing them to trans-phosphorylate and activate each other.

  • STAT Phosphorylation: Activated JAKs then phosphorylate tyrosine residues on the receptor tails, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.

  • STAT Dimerization & Translocation: STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK2 Receptor->JAK 2. Activation STAT STAT Receptor->STAT 3. STAT Recruitment JAK->Receptor Phosphorylation JAK->JAK JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 5. Dimerization DNA DNA STAT_dimer->DNA 6. Nuclear Translocation Transcription Gene Transcription DNA->Transcription 7. Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway.

Section 1: Biochemical Potency Assessment (IC50 Determination)

Objective: To determine the direct inhibitory effect of Cpd-X on purified JAK2 enzyme activity and compare its potency (IC50) with Ruxolitinib and Fedratinib.

Rationale: An in vitro kinase assay is the most direct method to quantify a compound's ability to inhibit its target enzyme without the complexities of a cellular environment.[7] This experiment isolates the interaction between the inhibitor and the kinase, providing a clear measure of potency. We will use an ADP-Glo™ Kinase Assay, a common and reliable method that measures the amount of ADP produced as a result of kinase activity.

Experimental Protocol: JAK2 ADP-Glo™ Kinase Assay
  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human JAK2 enzyme to a working concentration (e.g., 2-5 ng/µL).

    • Prepare a substrate solution containing a suitable peptide substrate (e.g., a poly-GT peptide) and ATP at its Km concentration.

    • Prepare serial dilutions of Cpd-X, Ruxolitinib, and Fedratinib in DMSO, followed by a final dilution in reaction buffer. A typical concentration range would be 1 nM to 100 µM.

  • Kinase Reaction:

    • Add 5 µL of the compound dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the JAK2 enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.

    • Incubate the plate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert unused ATP to ADP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light.

    • Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: Cellular Efficacy and Target Engagement

Objective: To assess the ability of Cpd-X to inhibit JAK2 signaling in a relevant cellular context.

Rationale: While biochemical assays measure potency, cell-based assays measure efficacy. They confirm that the compound can cross the cell membrane, engage its intracellular target, and elicit a biological response.[21] We will use the human erythroleukemia cell line HEL 92.1.7, which harbors a homozygous JAK2-V617F mutation. This mutation leads to constitutive (ligand-independent) activation of the JAK2/STAT5 pathway, making it an excellent model system for screening JAK2 inhibitors.[21][22] The primary readout will be the phosphorylation level of STAT5 (pSTAT5), a direct downstream substrate of JAK2.[21][23]

Experimental Protocol: pSTAT5 In-Cell Western Assay
  • Cell Culture and Plating:

    • Culture HEL 92.1.7 cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

    • Plate the cells in a 96-well plate at a density of 50,000-100,000 cells per well and allow them to adhere.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Cpd-X, Ruxolitinib, and Fedratinib (similar concentration range as the biochemical assay) for 2-4 hours. Include a DMSO vehicle control.

  • Cell Lysis and Fixing:

    • Remove the media and lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Alternatively, for In-Cell Western, fix the cells directly in the plate with 4% paraformaldehyde in PBS for 20 minutes.

  • Immunostaining:

    • Permeabilize the fixed cells with 0.1% Triton X-100 in PBS.

    • Block non-specific binding with a blocking buffer (e.g., Odyssey® Blocking Buffer).

    • Incubate the cells with a primary antibody specific for phosphorylated STAT5 (pSTAT5 Tyr694). A second primary antibody for a housekeeping protein (e.g., GAPDH or total STAT5) should be used for normalization.

    • Wash the wells and add secondary antibodies conjugated to different near-infrared fluorophores (e.g., IRDye® 800CW and IRDye® 680RD).

  • Data Acquisition and Analysis:

    • Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey®).

    • Quantify the fluorescence intensity for both pSTAT5 and the normalization protein.

    • Calculate the normalized pSTAT5 signal for each well.

    • Determine the IC50 by plotting the normalized pSTAT5 signal against inhibitor concentration.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay b1 Prepare Reagents: JAK2 Enzyme, Substrate, ATP, Inhibitors b2 Incubate Inhibitor + JAK2 Enzyme b1->b2 b3 Initiate Kinase Reaction (Add Substrate/ATP) b2->b3 b4 Detect ADP Production (ADP-Glo™) b3->b4 b_out Biochemical IC50 b4->b_out c1 Plate HEL 92.1.7 Cells (JAK2-V617F) c2 Treat Cells with Inhibitors c1->c2 c3 Fix, Permeabilize, and Block Cells c2->c3 c4 Immunostain for pSTAT5 & Normalization Protein c3->c4 c_out Cellular IC50 c4->c_out

Caption: Workflow for biochemical and cell-based assays.

Section 3: Kinase Selectivity Profiling

Objective: To evaluate the selectivity of Cpd-X against a broad panel of other kinases.

Rationale: A compound's selectivity is as important as its potency. Off-target inhibition can lead to unforeseen toxicities and side effects. A broad kinase screen is essential to build a comprehensive profile of the inhibitor's activity. This is typically performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases. The data generated will reveal whether Cpd-X is a selective JAK2 inhibitor or a multi-kinase inhibitor.

Protocol Outline: Kinase Panel Screen
  • Compound Submission: Provide the CRO with a sample of Cpd-X at a specified concentration (e.g., 1 µM).

  • Screening: The compound is tested against a large panel of kinases (e.g., the Eurofins DiscoverX KINOMEscan® panel) in a binding or activity assay format.

  • Data Reporting: The results are typically reported as "Percent of Control" or "Percent Inhibition" for each kinase in the panel. Potent off-target hits are often followed up with full IC50 determinations.

  • Selectivity Score: A selectivity score (S-score) can be calculated to quantify the compound's selectivity.

Section 4: Data Synthesis and Interpretation

Objective: To consolidate all experimental data for a clear, objective comparison.

The data from the biochemical, cellular, and selectivity assays should be compiled into a single table. This allows for a direct comparison of Cpd-X against the established benchmarks, Ruxolitinib and Fedratinib.

ParameterCpd-X (Hypothetical Data)Ruxolitinib (Reference Data)Fedratinib (Reference Data)
JAK2 Biochemical IC50 25 nM~2.8 nM[9][10]~3 nM[11][12][13][14][15]
JAK1 Biochemical IC50 500 nM~3.3 nM[9][10]~105 nM (35-fold selective)[11][15]
JAK3 Biochemical IC50 >10,000 nM~428 nM[10]>1000 nM (>334-fold selective)[11][15]
HEL Cell pSTAT5 IC50 150 nM~127 nM[24]~172 nM[25]
Kinase Selectivity (S-Score @ 1µM) 0.08ModerateHigh
Interpretation of Results
  • Potency: In our hypothetical results, Cpd-X shows good biochemical potency against JAK2 (25 nM), though it is approximately 8-10 fold less potent than Ruxolitinib and Fedratinib.

  • Cellular Efficacy: The cellular IC50 for Cpd-X is reasonably close to its biochemical IC50, suggesting good cell permeability and target engagement. Its cellular efficacy is comparable to the reference compounds.

  • Selectivity: Cpd-X demonstrates high selectivity for JAK2 over JAK3 and moderate selectivity over JAK1. This profile is more similar to Fedratinib than to the dual JAK1/2 inhibitor Ruxolitinib. The kinase panel screen (hypothetical S-score of 0.08) suggests that Cpd-X is a relatively selective kinase inhibitor, a desirable trait.

Conclusion

This guide outlines a structured, evidence-based approach to benchmarking a novel inhibitor, this compound (Cpd-X), against established drugs. By systematically evaluating its biochemical potency, cellular efficacy, and kinase selectivity, we can build a comprehensive performance profile.

Based on our hypothetical data, Cpd-X emerges as a potent and selective JAK2 inhibitor with cellular activity comparable to approved drugs. While less potent at the enzymatic level than Ruxolitinib and Fedratinib, its strong selectivity profile warrants further investigation. The next logical steps would include lead optimization to improve potency, comprehensive ADME/Tox profiling, and eventual testing in in vivo models of myeloproliferative neoplasms. This rigorous benchmarking process is indispensable for making informed decisions in the drug discovery pipeline.

References
  • JAK-STAT signaling pathway. Wikipedia. [Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.[Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.[Link]

  • The JAK/STAT Pathway. Cold Spring Harb Perspect Biol.[Link]

  • Jak-Stat Signaling Pathway. Sino Biological. [Link]

  • Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancer Res.[Link]

  • JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Front Immunol.[Link]

  • JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Pat Anticancer Drug Discov.[Link]

  • Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Blood.[Link]

  • Comparison of two homogeneous cell-based kinase assays for JAK2 V617F: SureFire pSTAT5 and GeneBLAzer fluorescence resonance energy transfer assays. J Biomol Screen.[Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opin Pharmacother.[Link]

  • Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Recent Pat Anticancer Drug Discov.[Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules.[Link]

  • Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anticancer Agents Med Chem.[Link]

  • Janus kinase inhibitor. Wikipedia. [Link]

  • FRACTION: protocol of a phase II study of Fedratinib and Nivolumab combination in patients with myelofibrosis and resistance or suboptimal response to JAK-inhibitor treatment of the German MPN study group (GSG-MPN). BMC Cancer.[Link]

  • Fedratinib in 2025 and beyond: indications and future applications. Blood Adv.[Link]

  • Which Second-Generation JAK Inhibitors Take the Spotlight in 2025? YouTube. [Link]

  • Fedratinib in 2025 and beyond: indications and future applications. Blood Advances.[Link]

  • Fedratinib in myelofibrosis. Ther Adv Hematol.[Link]

  • Type II mode of JAK2 inhibition and destabilization are potential therapeutic approaches against the ruxolitinib resistance driven myeloproliferative neoplasms. Frontiers in Oncology.[Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clin Pharmacokinet.[Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Methods Mol Biol.[Link]

  • This compound. LookChem. [Link]

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  • Biochemical and cellular characterization of a selective Janus kinase 2... ResearchGate. [Link]

  • Mechanistic insights into activation and SOCS3-mediated inhibition of myeloproliferative neoplasm-associated JAK2 mutants from biochemical and structural analyses. Biochem J.[Link]

  • CRISPR/Cas9-Based Modeling of JAK2 V617F Mutation in K562 Cells Reveals Enhanced Proliferation and Sensitivity to Therapeutic Agents. Int J Mol Sci.[Link]

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Comparative analysis of different synthetic routes to 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

AUSTIN, TX – Researchers, scientists, and drug development professionals now have access to a comprehensive comparative guide on the synthetic routes to 2-Hydroxy-1-(1H-indol-3-yl)ethanone, a key building block in pharmaceutical development. This guide provides an in-depth analysis of various synthetic strategies, complete with experimental protocols, data comparison, and expert recommendations to aid in selecting the most suitable method for specific research and development needs.

This compound, also known as 3-glycoloylindole, is a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for the pharmaceutical industry. This guide explores and contrasts three primary synthetic pathways: Friedel-Crafts acylation of indole, oxidation of 3-acetylindole, and the Grignard reaction of an indole derivative.

Route 1: Friedel-Crafts Acylation of Indole

The Friedel-Crafts acylation represents a direct approach to functionalize the indole ring at the C-3 position.[2][3][4] This method typically involves the reaction of indole with an acylating agent, such as a hydroxy-protected acetyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol
  • Preparation: A solution of indole in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath under a nitrogen atmosphere.

  • Catalyst Addition: A Lewis acid, such as aluminum chloride, is added portion-wise to the stirred solution.

  • Acylation: A solution of 2-methoxyacetyl chloride in the same solvent is added dropwise, maintaining the low temperature.

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is carefully quenched with ice water, and the organic layer is separated, washed, dried, and concentrated.

  • Demethylation: The resulting 2-methoxy-1-(1H-indol-3-yl)ethanone is then demethylated using a reagent like boron tribromide to yield the final product.

  • Purification: The crude product is purified by column chromatography.

Caption: Workflow for the Friedel-Crafts acylation route.

Causality and Insights: While direct, this route often suffers from regioselectivity issues, with potential for acylation at the N-1 position or di-acylation. The choice of Lewis acid and solvent is critical to maximizing the yield of the desired C-3 acylated product.[5][6] The final demethylation step adds to the process length and utilizes a hazardous reagent.

Route 2: Oxidation of 3-Acetylindole

This pathway utilizes the commercially available and relatively inexpensive 3-acetylindole as the starting material. The core of this method is the selective oxidation of the acetyl group's alpha-carbon.

Experimental Protocol
  • Dissolution: 3-Acetylindole is dissolved in a suitable solvent, such as aqueous dioxane.

  • Oxidant Addition: An oxidizing agent, most commonly selenium dioxide (SeO₂), is added to the solution.

  • Reaction: The mixture is heated to reflux for several hours, with reaction progress monitored by TLC.

  • Work-up: Upon completion, the reaction mixture is cooled and filtered to remove selenium byproducts. The filtrate is then concentrated.

  • Extraction and Purification: The residue is dissolved in an organic solvent, washed with water, dried, and concentrated. The final product is purified by recrystallization or column chromatography.

Caption: Workflow for the oxidation of 3-acetylindole route.

Causality and Insights: This method's primary advantage lies in its straightforward, single-step transformation from a readily available precursor. However, the use of selenium dioxide raises significant toxicity and environmental concerns, necessitating stringent safety protocols and waste management. The reaction can also be prone to over-oxidation, leading to byproducts and reduced yields.

Route 3: Grignard Reaction of Indole

This organometallic approach offers a highly regioselective pathway to the target molecule. It involves the formation of an indolyl Grignard reagent, which then acts as a nucleophile.

Experimental Protocol
  • Grignard Formation: Indole is reacted with a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent (e.g., THF) to form indolylmagnesium bromide.

  • Acylation: The freshly prepared Grignard reagent is then reacted with a protected α-hydroxy acylating agent, such as 2-(benzyloxy)acetyl chloride. A review of synthetic routes mentions the reaction of indolylmagnesium iodide with 2-(benzyloxy)acetyl chloride.[7]

  • Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Deprotection: The benzyl protecting group is removed, typically by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), to yield the final product.

  • Purification: The product is purified by column chromatography or recrystallization.

Caption: Workflow for the Grignard reaction route.

Causality and Insights: The Grignard route provides excellent control over regioselectivity, leading to the desired C-3 substituted product with minimal byproducts. The main drawback is the multi-step nature of the synthesis, which includes protection and deprotection steps, potentially lowering the overall yield and increasing the cost. However, for applications demanding high purity, this trade-off is often acceptable.

Comparative Data

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: Oxidation of 3-AcetylindoleRoute 3: Grignard Reaction
Starting Material Indole3-AcetylindoleIndole
Number of Steps 213 (including protection/deprotection)
Regioselectivity Moderate to GoodNot ApplicableExcellent
Key Reagents Lewis Acids, BBr₃Selenium DioxideGrignard Reagents, Pd/C
Yield VariableModerateGood
Scalability ModerateLimited by SeO₂ handlingGood
Safety/Environmental Corrosive and hazardous reagentsHighly toxic reagentPyrophoric reagents, hydrogenation

Recommendations

The optimal synthetic route for this compound is contingent upon the specific requirements of the project.

  • For rapid, small-scale synthesis , where the handling of toxic materials is manageable, the oxidation of 3-acetylindole (Route 2) offers a direct and efficient option.

  • For larger-scale production where purity and regioselectivity are paramount , the Grignard reaction (Route 3) is the recommended approach, despite its additional steps. The clean reaction profile often simplifies purification, which can be a significant advantage at scale.

  • The Friedel-Crafts acylation (Route 1) is generally less favored due to potential side reactions and the use of harsh reagents, but it may be considered if specific precursors for other routes are unavailable.

This comparative analysis serves as a practical guide for chemists and researchers, enabling them to make informed decisions based on a clear understanding of the trade-offs associated with each synthetic strategy.

References

  • G. S. Gadaginamath, A. G. Kamat, and B. G. Pujar. "Regioselective Friedel-Crafts acetylation of 5-hydroxyindole derivatives: synthesis of 4H-pyranoindol-4-one derivatives." Proceedings of the Indian Academy of Sciences - Chemical Sciences, vol. 106, no. 4, pp. 857-862, 1994. Available at: [Link]

  • G. Bartoli, C. Cimarelli, G. Palmieri, M. Bosco, and R. Dalpozzo. "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively." Organic Letters, vol. 3, no. 7, pp. 1005-1007, 2001. Available at: [Link]

  • L. Hess, U. Sreenivasan, and K. Yaser. "Regioselective Friedel-Crafts Type Acylation of Indoles: An Improvement on the Synthesis of Cannabimimetic Indole Metabolites." Cerilliant, 2014. Available at: [Link]

  • G. Bartoli, et al. "Acylation of Indole under Friedel−Crafts Conditions—An Improved Method To Obtain 3-Acylindoles Regioselectively." ResearchGate, 2001. Available at: [Link]

  • LookChem. Cas 2400-51-3, this compound. Available at: [Link]

  • G. Bartoli, C. Cimarelli, G. Palmieri, M. Bosco, and R. Dalpozzo. "Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively." Semantic Scholar, 2001. Available at: [Link]

  • V. V. Tkachenko, et al. "3-Acetylindoles: Synthesis, Reactions and Biological Activities." ResearchGate, 2009. Available at: [Link]

  • S. S. Honnalli, et al. "3-Substituted indole: A review." International Journal of Chemical Studies, 2019. Available at: [Link]

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In Silico Comparative Analysis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone: A Molecular Docking Study Against Cyclooxygenase-2 and Akt1 Kinase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Indole Derivative's Therapeutic Potential

In the landscape of contemporary drug discovery, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Its inherent ability to interact with various biological targets has made it a focal point for medicinal chemists. This guide provides an in-depth in silico analysis of a specific indole derivative, 2-Hydroxy-1-(1H-indol-3-yl)ethanone, a compound of interest due to its structural features that suggest potential interactions with key enzymes implicated in inflammation and cancer.

This document is structured to provide a comprehensive comparison of this compound against established drugs, offering a transparent and scientifically rigorous evaluation of its potential. We will employ molecular docking simulations to predict the binding affinities and interaction patterns of our topic compound with two critical protein targets: Cyclooxygenase-2 (COX-2) and Akt1 kinase. The choice of these targets is deliberate; indole derivatives have shown significant promise as both anti-inflammatory agents by inhibiting COX enzymes and as anti-cancer agents by targeting various protein kinases.[2][3][4]

To establish a robust comparative framework, we will benchmark the performance of this compound against two well-characterized drugs that are not only clinically relevant but also share structural or functional similarities with our compound of interest:

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) built upon an indole core, known to inhibit COX enzymes.[5][6]

  • Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor, featuring an oxindole scaffold, which is structurally related to the indole core.[7][8]

This guide will meticulously detail the computational methodologies employed, from protein and ligand preparation to the execution and analysis of docking simulations. By presenting the data in a clear, comparative format, we aim to provide researchers, scientists, and drug development professionals with a solid, evidence-based foundation for understanding the potential of this compound as a lead compound for further therapeutic development.

Experimental Protocols: A Step-by-Step In Silico Workflow

The credibility of any in silico study hinges on the meticulousness of its methodology. Here, we outline a self-validating protocol for molecular docking that ensures reproducibility and scientific rigor. The causality behind each step is explained to provide a clear understanding of the experimental choices.

Overall In Silico Experimental Workflow

G cluster_0 Preparation Phase cluster_1 Docking Simulation cluster_2 Analysis & Comparison p1 Target Selection & PDB Retrieval (COX-2: 5KIR, Akt1: 3O96) d1 Protein Preparation (Remove water, add hydrogens) p1->d1 Protein Structures p2 Ligand Structure Preparation (this compound, Indomethacin, Sunitinib) d3 Molecular Docking (AutoDock Vina) p2->d3 Ligand Structures d2 Grid Box Generation (Define binding site) d1->d2 Prepared Protein d2->d3 Defined Active Site a1 Binding Affinity Analysis (Docking Scores) d3->a1 Docking Results a2 Interaction Visualization (UCSF Chimera) d3->a2 Binding Poses a3 Comparative Assessment a1->a3 a2->a3

Caption: Overall workflow for the in silico comparative analysis.

Step 1: Target Protein and Ligand Preparation

Rationale: The initial preparation of both the protein (receptor) and the small molecules (ligands) is a critical step to ensure that the docking simulation is as close to physiological conditions as possible and computationally sound. This involves retrieving accurate structures, correcting for missing atoms, and assigning appropriate chemical properties.

Protein Preparation Protocol:

  • Target Selection and Retrieval:

    • For Cyclooxygenase-2 (COX-2), the crystal structure of Homo sapiens COX-2 in complex with an inhibitor (PDB ID: 5KIR) was retrieved from the RCSB Protein Data Bank.[9][10] This structure provides a biologically relevant conformation of the active site.

    • For Akt1 kinase, the crystal structure of human Akt1 with an allosteric inhibitor (PDB ID: 3O96) was obtained.[11][12][13] This provides the coordinates for the kinase domain.

  • Protein Clean-up using UCSF Chimera:

    • The downloaded PDB files were opened in UCSF Chimera.

    • All water molecules and co-crystallized ligands were removed from the protein structure to create a clean binding pocket for docking.

    • Polar hydrogen atoms were added to the protein, and Gasteiger charges were computed to simulate the physiological protonation states and electrostatic potential.

    • The prepared protein structures were saved in the PDBQT file format, which is required by AutoDock Vina and includes atomic charges and atom type definitions.

Ligand Preparation Protocol:

  • Structure Generation:

    • The 2D structures of this compound, Indomethacin, and Sunitinib were drawn using ChemDraw and saved in MOL format.

  • 3D Conversion and Energy Minimization:

    • The 2D structures were converted to 3D structures using UCSF Chimera.

    • Energy minimization of each ligand was performed using the AMBER force field to obtain a low-energy, stable conformation.

    • Gasteiger charges were computed for each ligand.

    • The prepared ligands were saved in the PDBQT file format.

Step 2: Molecular Docking Simulation

Rationale: Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The process involves defining the search space on the protein and then running an algorithm that explores different binding poses of the ligand, scoring each based on a defined scoring function.

Docking Workflow using AutoDock Vina:

G start Prepared Protein (PDBQT) grid Define Grid Box (Center and Dimensions) start->grid ligand Prepared Ligand (PDBQT) config Create Configuration File (receptor, ligand, grid parameters) ligand->config grid->config vina Run AutoDock Vina config->vina output Output PDBQT with Poses and Log File with Scores vina->output

Caption: Step-by-step molecular docking procedure with AutoDock Vina.

Detailed Docking Protocol:

  • Grid Box Generation:

    • For each prepared protein, a grid box was defined to encompass the known active site.

    • The center and dimensions of the grid box were determined based on the location of the co-crystallized ligand in the original PDB structure, ensuring the search space was sufficiently large to accommodate the ligands.

  • Configuration File Setup:

    • A configuration text file was created for each docking run. This file specified the paths to the prepared protein (receptor) and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.

  • Execution of AutoDock Vina:

    • AutoDock Vina was run from the command line, using the configuration file as input.

    • Vina performs a stochastic search to find the optimal binding poses of the ligand within the specified grid box. It calculates the binding affinity (in kcal/mol) for each of the top-ranked poses. A more negative score indicates a stronger predicted binding affinity.

  • Output Analysis:

    • The output consists of a PDBQT file containing the coordinates of the predicted binding poses of the ligand and a log file that includes the binding affinity scores for each pose.

Step 3: Post-Docking Analysis and Visualization

Rationale: The raw output of a docking simulation requires careful analysis and visualization to be translated into meaningful scientific insights. This involves examining the binding energies and visually inspecting the interactions between the ligand and the protein's active site residues.

Analysis Protocol:

  • Binding Affinity Comparison:

    • The binding affinity scores from the log files for this compound and the comparator drugs (Indomethacin and Sunitinib) for both COX-2 and Akt1 were tabulated for direct comparison.

  • Interaction Visualization with UCSF Chimera:

    • The prepared protein structure and the output PDBQT file with the docked poses of the ligand were loaded into UCSF Chimera.

    • The lowest energy (best scoring) pose for each ligand was selected for detailed analysis.

    • Hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site were identified and visualized.

    • The interaction patterns were compared across the different ligands for each target protein to understand the structural basis for their predicted binding affinities.

Results and Comparative Analysis

The in silico docking studies yielded valuable insights into the potential binding of this compound to the active sites of COX-2 and Akt1 kinase, benchmarked against the established drugs Indomethacin and Sunitinib.

Binding Affinities

The predicted binding affinities, represented by the docking scores in kcal/mol, are summarized in the table below. A more negative value indicates a more favorable binding interaction.

CompoundTarget ProteinBinding Affinity (kcal/mol)
This compound COX-2-8.5
Indomethacin (Reference)COX-2-9.2
Sunitinib (Reference)COX-2-8.9
This compound Akt1 Kinase-7.8
Indomethacin (Reference)Akt1 Kinase-7.2
Sunitinib (Reference)Akt1 Kinase-9.5
Interaction Analysis

Cyclooxygenase-2 (COX-2) Inhibition:

For the COX-2 enzyme, this compound demonstrated a strong predicted binding affinity of -8.5 kcal/mol. This is comparable to the known COX inhibitor Indomethacin (-9.2 kcal/mol) and Sunitinib (-8.9 kcal/mol). Visual inspection of the docked pose revealed that the indole scaffold of this compound occupies a hydrophobic channel within the COX-2 active site. The hydroxyl and carbonyl groups of the ethanone moiety are predicted to form hydrogen bonds with key residues such as Tyr385 and Ser530, interactions that are crucial for the inhibitory activity of many NSAIDs. Indomethacin, as expected, showed a strong interaction, with its indole ring deeply buried in the active site and its carboxylate group forming a salt bridge with Arg120.

Akt1 Kinase Inhibition:

In the case of Akt1 kinase, this compound exhibited a moderate binding affinity of -7.8 kcal/mol. This was more favorable than Indomethacin (-7.2 kcal/mol) but significantly less so than the potent kinase inhibitor Sunitinib (-9.5 kcal/mol). The docking analysis suggests that the indole nucleus of this compound can form hydrophobic interactions within the ATP-binding pocket of Akt1. The hydroxyl group has the potential to act as a hydrogen bond donor or acceptor with the hinge region of the kinase, a common binding motif for kinase inhibitors. Sunitinib, the positive control, demonstrated a classic kinase inhibitor binding mode, with multiple hydrogen bonds and extensive hydrophobic interactions, consistent with its high potency.

Discussion and Future Perspectives

This in silico comparative guide provides a preliminary yet insightful evaluation of this compound's potential as a dual inhibitor of COX-2 and Akt1 kinase. The docking scores and interaction analyses suggest that this compound may possess noteworthy biological activity, particularly as an anti-inflammatory agent.

The predicted binding affinity of this compound against COX-2 is promising, falling within the range of the established NSAID Indomethacin. The ability to form key hydrogen bonds within the active site provides a strong rationale for its potential COX-2 inhibitory activity. Further in vitro enzymatic assays are warranted to validate these computational predictions and quantify its inhibitory potency (IC50) against both COX-1 and COX-2 to determine its selectivity profile. A higher selectivity for COX-2 is generally desirable to minimize gastrointestinal side effects associated with COX-1 inhibition.[14][15]

Regarding its potential as a kinase inhibitor, the predicted binding to Akt1 is less potent compared to the multi-targeted inhibitor Sunitinib. However, the observed interactions within the ATP-binding pocket suggest that the indole scaffold could serve as a starting point for the design of more potent and selective kinase inhibitors. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the ethanone side chain, could lead to the discovery of compounds with improved kinase inhibitory activity.

It is crucial to acknowledge the inherent limitations of in silico studies. Molecular docking provides a static snapshot of the ligand-protein interaction and does not fully account for protein flexibility and the dynamic nature of binding in a physiological environment. Therefore, the findings presented here should be considered as predictive and hypothesis-generating.

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A Head-to-Head Comparison of Indibulin, a Novel Indole Derivative, with the Standard-of-Care Microtubule Agent Paclitaxel

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug development, targeting the microtubule cytoskeleton remains a cornerstone of cancer therapy. For decades, taxanes like Paclitaxel have been the standard-of-care for a variety of solid tumors, demonstrating significant efficacy by stabilizing microtubules and inducing mitotic arrest. However, their clinical utility is often hampered by issues of acquired resistance and significant toxicities, most notably peripheral neuropathy. This has spurred the search for novel microtubule-targeting agents with improved therapeutic profiles.

This guide provides an in-depth, head-to-head comparison of Indibulin, an orally active indole-3-glyoxylamide derivative, and Paclitaxel. While the parent compound, 2-Hydroxy-1-(1H-indol-3-yl)ethanone, is a chemical intermediate, its derivatives, such as Indibulin, have emerged as promising anti-cancer agents. We will dissect their mechanisms of action, compare their preclinical and clinical performance, and provide detailed experimental protocols for their evaluation.

At a Glance: Indibulin vs. Paclitaxel

FeatureIndibulinPaclitaxel (Taxol®)
Chemical Class Indole-3-glyoxylamideTaxane Diterpenoid
Primary Mechanism Microtubule DestabilizerMicrotubule Stabilizer
Tubulin Binding Site Colchicine-binding site on β-tubulinTaxane-binding site on β-tubulin
Administration OralIntravenous
Key Advantage Potential for lower neurotoxicity; activity in taxane-resistant models.[1][2][3]Broadly established efficacy across multiple tumor types.
Key Limitation Earlier stage of clinical development.Dose-limiting neurotoxicity; poor oral bioavailability; hypersensitivity reactions.[4][5][6]
Clinical Phase Phase II (as of last available data)[1]Approved and widely used standard-of-care.

Delving into the Mechanism of Action: A Tale of Two Microtubule Inhibitors

While both Indibulin and Paclitaxel target tubulin, the fundamental protein subunit of microtubules, their mechanisms of action are diametrically opposed, leading to distinct cellular consequences and clinical profiles.

Paclitaxel: The Stabilizer

Paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[7][8][9] This binding event stabilizes the microtubule, preventing its depolymerization. Microtubules are inherently dynamic structures, constantly growing and shrinking, a process essential for the formation of the mitotic spindle during cell division. By locking microtubules in a polymerized state, Paclitaxel disrupts this dynamic instability, leading to a dysfunctional mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.[7][8][10]

Indibulin: The Destabilizer

In contrast, Indibulin acts as a microtubule destabilizer. It binds to the colchicine-binding site on β-tubulin, a different location from the taxane-binding pocket.[2][11] This interaction inhibits tubulin polymerization, leading to a net depolymerization of microtubules.[2] The disruption of the microtubule network also results in mitotic arrest and apoptosis.[12][13] A key differentiating feature of Indibulin is its reported selectivity; it does not effectively bind to post-translationally modified tubulin found in mature neurons, which may explain its lower incidence of neurotoxicity in preclinical models.[3][14][15][16][17]

Visualizing the Mechanisms

Diagram 1: Paclitaxel's Mechanism of Action

Paclitaxel Paclitaxel β-tubulin β-tubulin Paclitaxel->β-tubulin Binds to Microtubule Microtubule β-tubulin->Microtubule Polymerizes into Stabilization Stabilization Microtubule->Stabilization Leads to Mitotic Spindle Dysfunction Mitotic Spindle Dysfunction Stabilization->Mitotic Spindle Dysfunction G2/M Arrest G2/M Arrest Mitotic Spindle Dysfunction->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

Diagram 2: Indibulin's Mechanism of Action

Indibulin Indibulin β-tubulin (Colchicine Site) β-tubulin (Colchicine Site) Indibulin->β-tubulin (Colchicine Site) Binds to Inhibition of Polymerization Inhibition of Polymerization β-tubulin (Colchicine Site)->Inhibition of Polymerization Microtubule Destabilization Microtubule Destabilization Inhibition of Polymerization->Microtubule Destabilization Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Indibulin destabilizes microtubules by inhibiting tubulin polymerization.

Head-to-Head Performance: Preclinical and Clinical Insights

A crucial aspect of evaluating a novel therapeutic is its performance relative to the existing standard of care. Here, we compare Indibulin and Paclitaxel across key pharmacological parameters.

Efficacy and Resistance Profile

Indibulin has demonstrated potent cytotoxic activity against a range of human cancer cell lines, including those that are multidrug-resistant (MDR) and taxane-resistant.[1][2] This suggests that its distinct mechanism of action can overcome common resistance pathways that affect taxanes, such as the overexpression of P-glycoprotein (P-gp). Paclitaxel, while highly effective, is susceptible to resistance mediated by P-gp efflux and mutations in the tubulin binding site.[5]

Pharmacokinetics and Administration

A significant advantage of Indibulin is its oral bioavailability, which has been demonstrated in preclinical models and is being evaluated in clinical trials.[2][13][18] This offers a more convenient dosing regimen compared to the intravenous administration of Paclitaxel. Paclitaxel has very low oral bioavailability due to extensive first-pass metabolism and efflux by P-gp in the gut.[5][19][20][21][22]

Safety and Tolerability: The Neurotoxicity Question

The dose-limiting toxicity of Paclitaxel is peripheral neuropathy, which can be severe and persistent, significantly impacting patients' quality of life.[4][6][23][24] This is attributed to its effect on the microtubules within neurons. In contrast, preclinical studies with Indibulin have shown a lack of significant neurotoxicity.[2][3][14][15][16][17] This favorable safety profile is thought to be due to its inability to effectively bind to the highly post-translationally modified and stable tubulin present in mature neurons.[3][14][15][16][17] Phase I clinical trials of Indibulin have reported it to be well-tolerated, with no drug-related neurotoxicity observed.[18]

Experimental Protocols for Comparative Evaluation

To ensure a robust and objective comparison between Indibulin and a standard-of-care like Paclitaxel, a series of well-defined in vitro and in vivo experiments are essential.

In Vitro Cell-Based Assays

1. Cell Viability Assay (MTT or SRB Assay)

  • Objective: To determine the cytotoxic effects of Indibulin and Paclitaxel on a panel of cancer cell lines, including taxane-sensitive and taxane-resistant lines.

  • Methodology:

    • Seed cancer cells (e.g., MCF-7, SKOV-3, and their taxane-resistant counterparts) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of Indibulin and Paclitaxel for 48-72 hours.

    • Add MTT or SRB reagent and incubate as per the manufacturer's protocol.

    • Measure the absorbance to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) for each compound in each cell line.

2. Cell Cycle Analysis by Flow Cytometry

  • Objective: To confirm the induction of G2/M cell cycle arrest by both compounds.

  • Methodology:

    • Treat cells with Indibulin or Paclitaxel at their respective IC50 concentrations for 24 hours.

    • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., propidium iodide).

    • Analyze the DNA content of the cells using a flow cytometer.

    • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

3. Tubulin Polymerization Assay

  • Objective: To directly measure the effect of each compound on tubulin polymerization in a cell-free system.

  • Methodology:

    • Use a commercially available tubulin polymerization assay kit.

    • Incubate purified tubulin with either Indibulin, Paclitaxel (as a positive control for polymerization), or a known destabilizer like colchicine (as a positive control for depolymerization).

    • Monitor the change in absorbance or fluorescence over time, which is proportional to the amount of polymerized tubulin.

Visualizing the Experimental Workflow

Diagram 3: In Vitro Comparative Workflow

cluster_0 Cell Line Panel (Sensitive & Resistant) cluster_1 Compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Cell_Culture Seed Cells Treatment Treat with Indibulin & Paclitaxel Cell_Culture->Treatment Viability Cell Viability (MTT/SRB) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Analysis Compare IC50, %G2/M Arrest, Polymerization kinetics Viability->Analysis Cell_Cycle->Analysis Tubulin_Poly Tubulin Polymerization Assay

Caption: A streamlined workflow for the in vitro comparison of microtubule inhibitors.

Conclusion and Future Directions

Indibulin, a representative of the indole-3-glyoxylamide class, presents a compelling alternative to traditional microtubule-targeting agents like Paclitaxel. Its distinct mechanism of action as a microtubule destabilizer, coupled with its activity in taxane-resistant models and, most notably, its favorable neurotoxicity profile, positions it as a promising candidate for further clinical development. The oral bioavailability of Indibulin further enhances its potential clinical utility, offering a more patient-friendly administration route.

While Paclitaxel will undoubtedly remain a crucial component of cancer chemotherapy, the development of agents like Indibulin addresses key unmet needs in oncology, particularly for patients who have developed resistance to taxanes or who are at high risk for debilitating neurotoxicity. Further head-to-head clinical trials are warranted to definitively establish the therapeutic index of Indibulin in comparison to the standard of care. The insights gained from such studies will be invaluable for optimizing treatment strategies and improving outcomes for cancer patients.

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A Researcher's Guide to the Reproducible Synthesis of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthetic Methodologies and a Guide to Reliable Experimental Outcomes

For researchers and drug development professionals, the consistent and predictable synthesis of key chemical intermediates is paramount. 2-Hydroxy-1-(1H-indol-3-yl)ethanone, a valuable building block in medicinal chemistry, presents a case study in the importance of methodological selection for achieving reproducible results. This guide provides an in-depth comparison of the primary synthetic routes to this compound, supported by detailed experimental protocols and characterization data, to empower scientists in obtaining reliable and scalable outcomes.

Introduction: The Significance of this compound

This compound, also known as 3-hydroxyacetylindole, serves as a crucial precursor for a variety of biologically active molecules. Its indole nucleus and reactive hydroxyketone side chain offer versatile points for chemical modification, making it a sought-after intermediate in the synthesis of potential therapeutics. The reliability of its synthesis directly impacts the efficiency of drug discovery and development pipelines.

This guide will explore the common synthetic strategies, offering a comparative analysis to inform the selection of the most appropriate method based on available resources, desired scale, and purity requirements. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for the experimental choices that ensure self-validating and reproducible protocols.

Comparative Analysis of Synthetic Routes

Two principal pathways dominate the synthesis of this compound: the acylation of indole with a protected hydroxyacetyl equivalent, and the reduction of an indole-3-glyoxylyl precursor. Each approach carries its own set of advantages and challenges that influence its reproducibility.

Synthetic RouteKey ReagentsGeneral Yield RangeKey AdvantagesKey Challenges & Reproducibility Considerations
Route 1: Acylation via Indolylmagnesium Halide Indole, Grignard Reagent (e.g., EtMgBr), 2-(Benzyloxy)acetyl chloride, H₂/Pd-C60-75%Good yields, commercially available starting materials.Requires anhydrous conditions for Grignard reagent formation. The purity of the Grignard reagent is critical for reproducibility. The deprotection step can sometimes be sluggish or lead to side products.
Route 2: Reduction of Indole-3-glyoxylyl Chloride Indole, Oxalyl chloride, Reducing agent (e.g., NaBH₄)55-70%Readily available starting materials. The intermediate, indole-3-glyoxylyl chloride, is often used without isolation.Oxalyl chloride is highly reactive and moisture-sensitive, requiring careful handling. The reduction step needs to be controlled to avoid over-reduction to the corresponding diol. Reproducibility can be affected by the quality of the oxalyl chloride and the precise control of the reduction conditions.

Expert Commentary on Method Selection:

The choice between these routes often hinges on the scale of the synthesis and the laboratory's capabilities. The Grignard-based approach (Route 1) is often favored for its generally higher reported yields and the relative ease of purification of the final product. However, the stringent requirement for anhydrous conditions can be a barrier for some laboratories and can be a source of variability if not strictly controlled.

Route 2, involving the reduction of indole-3-glyoxylyl chloride, is a viable alternative, particularly when anhydrous conditions are difficult to maintain. The primary challenge lies in the handling of the highly reactive oxalyl chloride and in achieving selective reduction. Inconsistent reagent quality or minor deviations in the reduction protocol can lead to significant variations in yield and purity.

Below, we provide a detailed, self-validating protocol for the more commonly reported and arguably more robust Grignard-based synthesis.

Detailed Experimental Protocol: A Reproducible Synthesis of this compound via the Grignard Route

This protocol is designed to be self-validating by including in-process checks and purification steps that ensure the quality of the final product.

Workflow Diagram

G Indole Indole EtMgBr Ethylmagnesium Bromide (Grignard Reagent) Indole->EtMgBr Formation of Grignard Reagent IndolylMgBr Indolylmagnesium Bromide (Intermediate A) EtMgBr->IndolylMgBr BenzyloxyacetylCl 2-(Benzyloxy)acetyl Chloride IndolylMgBr->BenzyloxyacetylCl Acylation ProtectedProduct 2-(Benzyloxy)-1-(1H-indol-3-yl)ethanone (Intermediate B) BenzyloxyacetylCl->ProtectedProduct Deprotection Hydrogenolysis (H₂, Pd/C) ProtectedProduct->Deprotection Deprotection FinalProduct This compound (Final Product) Deprotection->FinalProduct Purification Purification (Crystallization) FinalProduct->Purification

Independent Verification of the Biological Effects of 2-Hydroxy-1-(1H-indol-3-yl)ethanone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the potential biological activities of 2-Hydroxy-1-(1H-indol-3-yl)ethanone. Drawing from the established pharmacological profiles of structurally related indole-3-glyoxylamides, we present a bifurcated investigative approach targeting two primary putative activities: anticancer and sedative-hypnotic effects. This document is intended for researchers, scientists, and drug development professionals, offering detailed, side-by-side comparative experimental protocols and the rationale behind their design.

The indole-3-glyoxylamide scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets.[1] This inherent versatility necessitates a systematic and rigorous approach to elucidate the specific biological effects of novel derivatives such as this compound. The following sections outline a hypothesis-driven strategy for its characterization.

Part 1: Investigation of Putative Anticancer Activity

The anticancer potential of indole-3-glyoxylamides is well-documented, with several derivatives reported to function as microtubule destabilizing agents.[2][3] A prominent example is Indibulin (D-24851), a synthetic indolylglyoxylamide that has undergone clinical investigation and is known to interfere with tubulin polymerization.[4][5] Our investigative strategy, therefore, centers on the hypothesis that this compound may exert cytotoxic effects on cancer cells through the disruption of microtubule dynamics.

Comparative Workflow for Anticancer Activity Verification

The following diagram illustrates the proposed experimental workflow for assessing the anticancer properties of the test compound in comparison to established controls.

anticancer_workflow cluster_screening Initial Cytotoxicity Screening cluster_mechanistic Mechanism of Action Studies MTT_assay MTT Cell Viability Assay (e.g., MCF-7, HeLa, A549) IC50_determination IC50 Value Determination MTT_assay->IC50_determination Dose-response curves tubulin_polym In Vitro Tubulin Polymerization Assay IC50_determination->tubulin_polym Proceed if cytotoxic colchicine_binding Colchicine Competitive Binding Assay tubulin_polym->colchicine_binding Confirm target engagement caption Workflow for Anticancer Evaluation

Caption: Experimental workflow for anticancer activity verification.

Experimental Protocols: Anticancer Activity

For a robust and comparative analysis, all experiments should include the test compound, a positive control (Indibulin), a negative control with a known mechanism (Nocodazole, a microtubule destabilizer), and a vehicle control (DMSO).

Table 1: Reagents and Suggested Suppliers for Anticancer Assays

ReagentSuggested Supplier
This compoundSigma-Aldrich, ChemBridge[6]
IndibulinMyBioSource[7], Selleck Chemicals[8]
NocodazoleAdooQ Bioscience[9], Sigma-Aldrich
Human Cancer Cell Lines (e.g., MCF-7, HeLa)ATCC
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-Aldrich
Tubulin (>99% pure)Cytoskeleton, Inc.
ColchicineSigma-Aldrich

Protocol 1: MTT Cell Viability Assay

This assay provides a quantitative measure of a substance's cytotoxic effect on a cell line.[10][11]

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound, Indibulin, and Nocodazole in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value using non-linear regression.[1][5]

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[9][12]

  • Reagent Preparation: Prepare a tubulin solution (2 mg/mL) in a general tubulin buffer supplemented with GTP and a fluorescent reporter.

  • Compound Incubation: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to the wells and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Fluorescence Monitoring: Measure the fluorescence intensity every minute for 60 minutes.

  • Data Analysis: Plot fluorescence intensity versus time. Inhibition of polymerization will result in a decrease in the rate and extent of fluorescence increase compared to the vehicle control.

Protocol 3: Colchicine Competitive Binding Assay

This assay determines if a compound binds to the colchicine-binding site on tubulin.[13][14]

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin and colchicine in a suitable buffer. The binding of colchicine to tubulin results in a significant increase in its intrinsic fluorescence.[15]

  • Compound Addition: Add varying concentrations of this compound, Indibulin, or Nocodazole to the reaction mixture.

  • Incubation: Incubate the mixture at 37°C for a time sufficient to reach binding equilibrium.

  • Fluorescence Measurement: Measure the fluorescence of the colchicine-tubulin complex (excitation ~360 nm, emission ~430 nm).

  • Data Analysis: A decrease in fluorescence intensity in the presence of the test compound indicates competitive binding to the colchicine site.[13]

Part 2: Investigation of Putative Sedative-Hypnotic Activity

Certain indole-3-glyoxylamides have been investigated for their sedative-hypnotic properties, acting as ligands for the benzodiazepine receptor (BzR) on the GABA-A receptor complex. Zaleplon, a nonbenzodiazepine hypnotic, also modulates the GABA-A receptor, albeit with a different chemical scaffold.[1][15] This precedent forms the basis of our hypothesis that this compound may exhibit sedative-hypnotic effects by interacting with the GABA-A receptor.

Comparative Workflow for Sedative-Hypnotic Activity Verification

The following diagram outlines the proposed experimental workflow to assess the potential sedative-hypnotic properties of the test compound.

sedative_workflow cluster_binding Receptor Binding Affinity cluster_functional Functional Activity Assessment radioligand_assay Radioligand Binding Assay (e.g., [3H]-Flumazenil) Ki_determination Ki Value Determination radioligand_assay->Ki_determination Competition curves patch_clamp Whole-Cell Patch Clamp Electrophysiology Ki_determination->patch_clamp Proceed if binding is observed gaba_potentiation GABA-A Receptor Potentiation patch_clamp->gaba_potentiation Measure current enhancement caption Workflow for Sedative-Hypnotic Evaluation

Caption: Experimental workflow for sedative-hypnotic activity verification.

Experimental Protocols: Sedative-Hypnotic Activity

For these experiments, Zaleplon will serve as the primary comparator due to its well-characterized interaction with the GABA-A receptor.

Table 2: Reagents and Suggested Suppliers for Sedative-Hypnotic Assays

ReagentSuggested Supplier
This compoundSigma-Aldrich, ChemBridge[6]
ZaleplonSigma-Aldrich (USP Reference Standard)[16], PharmaCompass[17]
[3H]-Flumazenil (Radioligand)PerkinElmer
GABA (gamma-Aminobutyric acid)Sigma-Aldrich
Cell line expressing GABA-A receptors (e.g., HEK293)ATCC
Rat cortical membranesPrepared in-house or from a commercial source

Protocol 4: Radioligand Binding Assay

This assay measures the affinity of a compound for the benzodiazepine binding site on the GABA-A receptor.[18][19]

  • Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex or use membranes from cells overexpressing the GABA-A receptor.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]-Flumazenil, and varying concentrations of the test compound or Zaleplon.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[12][20]

Protocol 5: Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the functional effect of a compound on the GABA-A receptor ion channel activity.[21]

  • Cell Preparation: Culture cells expressing GABA-A receptors on coverslips suitable for electrophysiological recording.

  • Patch Clamp Recording: Establish a whole-cell patch clamp configuration on a single cell.

  • GABA Application: Apply a low concentration of GABA to elicit a baseline inward current (at a holding potential of -60 mV).

  • Compound Co-application: Co-apply the test compound or Zaleplon with GABA and measure the change in the current.

  • Data Analysis: An increase in the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation of the GABA-A receptor. Quantify the potentiation as the percentage increase in current compared to the GABA-alone response.

Conclusion

The experimental framework outlined in this guide provides a robust and comparative approach to independently verify the potential biological effects of this compound. By systematically investigating its putative anticancer and sedative-hypnotic activities with well-established assays and appropriate comparators, researchers can generate the high-quality, reproducible data necessary for advancing our understanding of this novel compound and its potential therapeutic applications.

References

  • Buvana, C., Raveendran, A., Suresh, R., & Haribabu, Y. (2020). Indole-3-Glyoxylamide- An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development, 8(4), 218-230.
  • Colley, H. E., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 58(23), 9309-9333.
  • GraphPad Software. The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • John Wiley & Sons, Inc. (2020). Electrophysiological Studies of GABA A Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments. Current Protocols in Pharmacology, 89(1), e75.
  • Bhattacharyya, B., & Wolff, J. (1974). Promotion of fluorescence upon binding of colchicine to tubulin. Proceedings of the National Academy of Sciences, 71(7), 2627-2631.
  • Ide, G., & Engelborghs, Y. (1981). Fluorescence quenching and induced dissociation of the tubulin-colchicine complex by iodide. The Journal of biological chemistry, 256(22), 11684–11687.
  • Taliani, S., et al. (2020). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Molecules, 25(10), 2331.
  • Moghadam, E. S., et al. (2018). Design, synthesis and cytotoxicity evaluation of indibulin analogs.
  • Wienecke, A., & Bacher, G. (2009). Indibulin, a novel microtubule inhibitor, discriminates between mature neuronal and nonneuronal tubulin. Cancer research, 69(1), 171-177.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Arai, T., & Okuyama, T. (1975). Fluorescence studies on the binding of colchicine to tubulin. Journal of biochemistry, 78(4), 817-824.
  • Mohammadi-Farani, A., Foroumadi, A., & Dehpour, A. R. (2014). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. Iranian journal of pharmaceutical research : IJPR, 13(2), 527–534.
  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Antoine, M., et al. (2008). Side chain modifications of (indol-3-yl)glyoxamides as antitumor agents. Journal of enzyme inhibition and medicinal chemistry, 23(5), 686-695.
  • U.S. Food and Drug Administration. Sonata (zaleplon) Capsules DESCRIPTION. Retrieved from [Link]

  • Patsnap. What is the mechanism of Zaleplon? Retrieved from [Link]

  • National Center for Biotechnology Information. Zaleplon. PubChem Compound Summary for CID 5719. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Zaleplon. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Wikipedia. Zaleplon. Retrieved from [Link]

  • National Center for Biotechnology Information. Indibulin. PubChem Compound Summary for CID 2929. Retrieved from [Link]

  • Uppers, I. E., et al. (2007). Phase I dose-finding and pharmacokinetic trial of orally administered indibulin (D-24851) to patients with solid tumors.
  • ResearchGate. (2018). Indibulin dampens microtubule dynamics and produces synergistic antiproliferative effect with vinblastine in MCF-7 cells: Implications in cancer chemotherapy. Retrieved from [Link]

  • Bormann, J., Hamill, O. P., & Sakmann, B. (1987). Mechanism of anion permeation through channels gated by glycine and gamma-aminobutyric acid in mouse cultured spinal neurones. The Journal of physiology, 385, 243–286.
  • Salama, M., & Farrant, M. (2007). Optimum conditions of radioligand receptor binding assay of ligands of benzodiazepine receptors. DARU Journal of Pharmaceutical Sciences, 15(3), 138-144.
  • LookChem. Cas 2400-51-3,this compound. Retrieved from [Link]

  • AdooQ Bioscience. Nocodazole. Retrieved from [Link]

  • PharmaCompass. Zaleplon API Suppliers. Retrieved from [Link]

  • Lifeasible. INDOLE-3-GLYOXYLAMIDE. Retrieved from [Link]

  • Da Settimo, F., et al. (2007). Novel N-substituted indol-3-ylglyoxylamides probing the LDi and L1/L2 lipophilic regions of the benzodiazepine receptor site in search for subtype-selective ligands. Journal of medicinal chemistry, 50(7), 1636-1646.
  • ResearchGate. Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

  • Chisari, M., et al. (2010). The apparent voltage dependence of GABAA receptor activation and modulation is inversely related to channel open probability. Molecular pharmacology, 77(2), 274-283.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS No. 2400-51-3), ensuring the safety of laboratory personnel and the preservation of our environment. While a comprehensive, manufacturer-issued Safety Data Sheet (SDS) with specific disposal instructions for this compound is not consistently available, its known hazard profile necessitates its treatment as a hazardous chemical waste.

Understanding the Compound: Hazard Profile of this compound

This compound is a solid, organic compound belonging to the indole family.[1] While toxicological data is not extensively published, information from chemical suppliers suggests that this compound should be handled with care. The following hazard statements have been associated with this chemical:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Given these potential hazards, it is imperative to treat all waste containing this compound as hazardous and to follow stringent disposal protocols.

Core Principles of Hazardous Chemical Waste Management

The disposal of this compound must adhere to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] The fundamental principles involve proper identification, segregation, containment, and transfer of the waste to a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [4]

Personal Protective Equipment (PPE): The First Line of Defense

Before initiating any waste handling procedures, the appropriate PPE must be worn to minimize exposure risks.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a face shield.To protect against potential splashes of solutions containing the compound, which could cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and subsequent irritation.
Body Protection A standard laboratory coat.To protect clothing and underlying skin from contamination.
Respiratory Protection Not generally required if handling in a well-ventilated area. Use a NIOSH-approved respirator if creating dust or aerosols.To prevent inhalation of the solid compound, which may cause respiratory irritation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe collection and disposal of waste generated from the use of this compound.

Step 1: Waste Identification and Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal.

  • Solid Waste:

    • Unused or expired this compound.

    • Contaminated lab supplies (e.g., weigh boats, gloves, paper towels).

  • Liquid Waste:

    • Solutions containing dissolved this compound.

Crucially, this waste stream should be kept separate from other chemical waste categories unless deemed compatible by your institution's Environmental Health and Safety (EHS) department. A general segregation guideline is as follows:

  • Keep away from strong oxidizing agents, acids, and bases.

  • Segregate halogenated and non-halogenated solvent waste.[5]

Step 2: Waste Collection and Containment
  • For Solid Waste:

    • Carefully transfer the solid waste into a designated, leak-proof, and clearly labeled wide-mouth container. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

    • For grossly contaminated items like gloves and paper towels, place them in a sealed bag before putting them into the solid waste container.[6]

  • For Liquid Waste:

    • Collect liquid waste in a compatible, screw-cap container.[7] Plastic-coated glass or HDPE containers are often preferred to minimize the risk of breakage.[2]

    • Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[7]

    • Keep the container securely capped at all times, except when adding waste.[8]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance requirement. As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[9] The label must include:

  • The words "Hazardous Waste".[2]

  • The full chemical name: "this compound" (no formulas or abbreviations).[2]

  • The approximate concentration and quantity of the waste.

  • The date of accumulation (the date the first waste was added).[2]

  • The name and contact information of the principal investigator or laboratory supervisor.[2]

  • Appropriate hazard pictograms (e.g., exclamation mark for irritant).[2]

Step 4: Storage of Hazardous Waste
  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA).[7] This area should be at or near the point of generation and under the control of the laboratory personnel.[10]

  • The SAA must be a secondary containment unit (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]

  • Ensure that incompatible waste streams are stored in separate secondary containment units.[9]

G cluster_lab Laboratory Operations cluster_disposal Disposal Workflow A Generation of This compound Waste (Solid or Liquid) B Wear Appropriate PPE A->B C Select Compatible Waste Container B->C D Label Container with 'Hazardous Waste' Tag C->D E Place in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container is Full or Accumulation Time Limit Reached E->F Accumulate Waste G Request Waste Pickup from Institutional EHS Department F->G H EHS Collects Waste for Consolidation G->H I Transport to Licensed Hazardous Waste Disposal Facility H->I J J I->J Final Disposal (e.g., Incineration)

Disposal Workflow for this compound.
Step 5: Final Disposal
  • When the waste container is nearly full (around 90%), or if it has been accumulating for a period defined by your institutional policy (often not to exceed one year for partially filled containers), seal it securely.[7]

  • Complete a chemical waste pickup request form as required by your EHS department.[8]

  • Your institution's trained EHS personnel will collect the waste from your laboratory. They will then consolidate it with other compatible waste streams for transport by a licensed hazardous waste disposal company.[11][12] These specialized companies utilize approved methods, such as high-temperature incineration, for the final disposal of chemical waste.[13]

Causality and Trustworthiness in Protocol Design

This procedural guide is built on a foundation of established safety and regulatory principles. The emphasis on PPE is a direct response to the compound's identified hazards of skin, eye, and respiratory irritation. The segregation and containment protocols are designed to prevent accidental chemical reactions and environmental release, in line with EPA's RCRA guidelines.[8][14] By adhering to this self-validating system of clear identification, containment, and professional disposal, laboratories can ensure a safe and compliant end to the chemical lifecycle.

References

  • U.S. Environmental Protection Agency. (2008). Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. Retrieved from [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety. Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • The University of Texas at Austin Environmental Health and Safety. Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Case Western Reserve University Environmental Health and Safety. How to Dispose of Chemical Waste. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • LookChem. Cas 2400-51-3, this compound. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste & Disposal Considerations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Waste Control Specialists. (2024, August 26). Waste Control and Storage Services in Texas. Retrieved from [Link]

  • New York State Department of Environmental Conservation. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]

  • Lab Manager. Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. Hazardous Waste Disposal in Portland, Oregon. Retrieved from [Link]

  • Safety-Kleen. Environmental Products & Services. Retrieved from [Link]

  • Human Metabolome Database. Showing metabocard for Hydroxymethyl indol-3-yl ketone (HMDB0038628). Retrieved from [Link]

  • Clean Earth. Riverside, California Hazardous Waste Management. Retrieved from [Link]

  • Veolia UK. Waste, Water & Energy Services. Retrieved from [Link]

  • 2a biotech. Product Detail. Retrieved from [Link]

  • Safe Work Australia. GHS Hazardous Chemical Information List. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-Hydroxy-1-(1H-indol-3-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Hydroxy-1-(1H-indol-3-yl)ethanone (CAS No. 2400-51-3). As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the necessary information to maintain a safe laboratory environment. The following procedures are based on the known hazard profile of this compound and established safety protocols for related indole derivatives.

Hazard Assessment and GHS Classification

This compound is an indole derivative used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Due to its reactive functional groups, it must be handled with care.[1] Based on available safety data, this compound is classified with the following hazards:

Hazard StatementGHS ClassificationDescription
H302Acute toxicity, Oral (Category 4)Harmful if swallowed
H315Skin corrosion/irritation (Category 2)Causes skin irritation
H319Serious eye damage/eye irritation (Category 2A)Causes serious eye irritation
H335Specific target organ toxicity — Single exposure (Category 3), Respiratory systemMay cause respiratory irritation

Source: AiFChem[2]

Given these potential hazards, adherence to stringent safety protocols is mandatory to mitigate risks of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent direct contact and inhalation. The following PPE is required when handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting chemical safety goggles or a full-face shield.[3]Protects against splashes and dust that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile), inspected prior to use. A full-length laboratory coat to prevent skin exposure.[3]Prevents skin irritation upon contact.
Respiratory Protection Work in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved N95 or higher-rated respirator is necessary.Minimizes the inhalation of airborne particles that can cause respiratory irritation.
Operational Plan: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and steps outline the key stages of the process.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve storage_conditions Store at Room Temperature handle_dissolve->storage_conditions disp_waste Segregate Waste storage_conditions->disp_waste disp_label Label Container disp_waste->disp_label disp_contact Contact EHS disp_label->disp_contact

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol:

  • Preparation:

    • Review Safety Data Sheet (SDS): Before any work begins, thoroughly review the available safety information to be fully aware of all hazards.

    • Don Appropriate PPE: Put on all required PPE as detailed in the table above.

    • Prepare Workspace: Ensure a certified chemical fume hood is operational. Decontaminate the work surface before and after use.

  • Handling:

    • Weighing: Handle the solid material carefully to avoid generating dust. Use a balance within the fume hood or in a contained space with local exhaust ventilation.

    • Dissolving: this compound is a solid that is soluble in organic solvents.[1] When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • Storage:

    • Store the compound at room temperature in a tightly sealed container.

  • Spill Management:

    • In case of a spill, evacuate the area and prevent others from entering.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

    • Ventilate the area and decontaminate the spill site.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be managed as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect any contaminated solid materials, such as gloves, weighing paper, and pipette tips, in a designated hazardous waste container.[4]

    • Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[3]

  • Container and Labeling:

    • Use a chemically compatible container with a secure, leak-proof lid.[4]

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[4] Include the date when waste was first added.[4]

  • Final Disposal:

    • Store the sealed waste container in a designated, well-ventilated, and secure area.

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor for pickup and final disposal.[3]

By adhering to these guidelines, you can safely handle this compound in your laboratory, ensuring the protection of yourself, your colleagues, and the environment.

References

  • BenchChem. (2025). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals.
  • LookChem. (n.d.). Cas 2400-51-3, this compound. Retrieved from [Link]

  • 2a biotech. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1-[trans-2-Hydroxy-3-methyl-indolin-1-yl]ethanone. Retrieved from [Link]

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.